Ethyl 2-Methylbenzofuran-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)15-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASYPVGWOFTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 2-Methylbenzofuran-3-carboxylate: A Technical Guide
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacological Relevance
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous approved therapeutics, including the antiarrhythmic agent amiodarone and the uricosuric drug benzbromarone[1]. Ethyl 2-methylbenzofuran-3-carboxylate is a highly versatile, commercially and synthetically valuable building block used to construct these complex multi-ring systems.
This whitepaper provides an authoritative, in-depth guide to the synthesis and characterization of this compound. By moving beyond traditional, harsh acidic cyclizations, we detail a modern, transition-metal-catalyzed domino approach that ensures high regioselectivity, excellent functional group tolerance, and scalability.
Strategic Synthetic Pathways
Historically, benzofuran-3-carboxylates were synthesized via the Rap-Stoermer reaction or the acid-catalyzed cyclization of ortho-aryloxy-beta-keto esters. However, these methods often suffer from poor regioselectivity and require harsh conditions that degrade sensitive functional groups.
Modern synthetic strategies have shifted toward transition-metal catalysis to achieve precise bond construction:
-
Rh(III)-Catalyzed Annulation: The reaction between salicylaldehydes and diazo compounds (e.g., ethyl diazoacetate) via a tandem C–H activation/decarbonylation process provides excellent yields but requires expensive rhodium catalysts and hazardous diazo precursors[2].
-
CuI-Catalyzed Domino C–C/C–O Coupling (Recommended): The coupling of 1-bromo-2-iodobenzene with ethyl acetoacetate in the presence of a Copper(I) catalyst. This domino transformation involves an intermolecular C–C bond formation followed by an intramolecular C–O bond formation[2]. This route is highly scalable, utilizes inexpensive first-row transition metals, and proceeds under relatively mild conditions.
Mechanistic Insights: The Cu-Catalyzed Domino Coupling
Understanding the causality of the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The CuI-catalyzed domino reaction is a self-driving thermodynamic funnel.
-
Enolization & Oxidative Addition: The weak base (e.g.,
) deprotonates ethyl acetoacetate. The catalyst undergoes oxidative addition preferentially into the weaker, more reactive bond of 1-bromo-2-iodobenzene. -
Intermolecular C–C Coupling: Reductive elimination yields the
-arylated intermediate, ethyl 2-(2-bromophenyl)-3-oxobutanoate. -
Intramolecular C–O Coupling: The intermediate rapidly tautomerizes to its enol form. The spatially proximate enolate oxygen coordinates with the regenerated
center, driving a second oxidative addition into the bond. -
Aromatization: Final reductive elimination forms the furan ring, yielding the fully aromatic this compound.
Fig 1: Mechanistic pathway of the CuI-catalyzed domino C-C/C-O coupling.
Experimental Protocol: Self-Validating Workflow
The following protocol is engineered as a self-validating system. Every phase includes a physical or chemical checkpoint to ensure the integrity of the synthesis before proceeding.
Reagents and Equipment
-
Substrates: 1-Bromo-2-iodobenzene (1.0 equiv, 10 mmol), Ethyl acetoacetate (1.2 equiv, 12 mmol).
-
Catalyst & Base: Copper(I) iodide (10 mol%, 1.0 mmol),
(2.0 equiv, 20 mmol). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) (20 mL).
-
Atmosphere: Argon or Nitrogen (Schlenk technique).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon three times. Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which would terminate the catalytic cycle.
-
Reagent Loading: Add 1-bromo-2-iodobenzene (2.83 g, 10 mmol), CuI (190 mg, 1.0 mmol), and
(6.52 g, 20 mmol) to the flask. -
Solvent & Nucleophile Addition: Inject anhydrous THF (20 mL) followed by ethyl acetoacetate (1.56 g, 12 mmol) via syringe.
-
Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath. Stir vigorously for 12–16 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active starting material (
) and the emergence of a bright blue fluorescent spot under short-wave UV ( ) indicates successful cyclization.
-
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous
(30 mL) to solubilize copper salts. Extract with Ethyl Acetate ( mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution 0% to 5% EtOAc in Hexanes).
Fig 2: Experimental workflow and validation checkpoints for benzofuran synthesis.
Analytical Characterization
Rigorous characterization is required to confirm the regiochemistry of the furan ring closure. The presence of the methyl singlet at ~2.75 ppm in the
Quantitative Data Summary
| Analytical Technique | Diagnostic Signals / Values | Structural Assignment |
| Aromatic H-4 (Deshielded by ester) | ||
| Aromatic H-5, H-6, H-7 | ||
| Ester | ||
| C2-Methyl ( | ||
| Ester | ||
| Ester Carbonyl ( | ||
| Furan C-2 (Oxygen-bound) | ||
| Furan C-3 (Ester-bound) | ||
| Aliphatic carbons (Ethyl + Methyl) | ||
| FT-IR (ATR, cm | 2985, 1712, 1590, 1180 | Alkyl C-H, |
| HRMS (ESI-TOF) | m/z calcd for | Found: 205.0861 |
| Physical State | Colorless to pale yellow oil | N/A |
Note: The absence of a broad
Conclusion
The synthesis of this compound via CuI-catalyzed domino C–C/C–O coupling represents a highly efficient, scalable, and regioselective methodology. By leveraging the differential reactivity of the carbon-halogen bonds in 1-bromo-2-iodobenzene, chemists can construct the privileged benzofuran scaffold in a single operational step. The self-validating protocol and comprehensive spectroscopic data provided herein ensure reproducible access to this critical medicinal chemistry building block.
References
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) . ResearchGate. Available at:[Link]
-
Benzofuran synthesis . Organic Chemistry Portal. (Citing: B. Lu, B. Wang, Y. Zhang, D. Ma, J. Org. Chem., 2007, 72, 5337-5341 & P. Sun, S. Gao, C. Yang, S. Guo, A. Lin, H. Yao, Org. Lett., 2016, 18, 6464-6467). Available at:[Link]
-
De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction . The Royal Society of Chemistry. Available at:[Link]
-
6H-Benzo[b]cyclohepta[d]furan, 7,8,9,10-tetrahydro- (Spectroscopic Data) . SpectraBase. Available at:[Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Ethyl 2-Methylbenzofuran-3-carboxylate
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for robust, high-purity heterocyclic building blocks in drug discovery and materials science. Ethyl 2-methylbenzofuran-3-carboxylate (CAS: 40484-97-7)[1] represents a critical intermediate, featuring a fully conjugated bicyclic core that serves as a privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and a self-validating experimental protocol designed for reproducibility and high yield.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of a compound is paramount for predicting its behavior in complex reaction matrices. The quantitative data for this compound is summarized in Table 1 to facilitate rapid reference and comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | Ethyl 2-methyl-1-benzofuran-3-carboxylate[2] |
| CAS Registry Number | 40484-97-7[1] |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| Predicted Density | 1.346 ± 0.06 g/cm³[3] |
| Predicted Boiling Point | 286.2 °C[3] |
| Purity Standard | ≥ 95% (Commercial grade)[1] |
Mechanistic Pathways & Synthesis
The construction of the benzofuran core can be elegantly achieved through a one-pot cascade reaction starting from 2-hydroxy-1,4-dione derivatives[4]. This approach eliminates the need for isolating unstable intermediates, thereby increasing overall thermodynamic efficiency and yield.
The mechanism relies on two critical catalytic phases:
-
Acid-Catalyzed Cyclization: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the dione, significantly enhancing its electrophilicity. This drives an intramolecular nucleophilic attack by the phenolic hydroxyl group, yielding a dihydrobenzofuran intermediate[4].
-
Oxidative Aromatization: The intermediate is subsequently oxidized by N-Bromosuccinimide (NBS). NBS acts as a mild oxidant, facilitating oxidative dehydrogenation by removing two protons to establish the fully aromatic, thermodynamically stable benzofuran ring[4].
Fig 1: Catalytic cascade synthesis of this compound.
Experimental Methodology: Self-Validating Protocol
The following protocol details the synthesis of the benzofuran core. Every step is designed with inherent causality to ensure a self-validating workflow, minimizing the risk of silent failures during execution.
Protocol: One-Pot Cascade Synthesis Objective: Synthesize this compound via a TFA-catalyzed intramolecular cyclization and NBS-mediated aromatization[4].
Materials:
-
2-Hydroxy-1,4-dione precursor (0.20 mmol)
-
Trifluoroacetic acid (TFA) (0.04 mmol, 0.2 equiv.)
-
N-Bromosuccinimide (NBS) (0.30 mmol, 1.5 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 0.20 mmol of the 2-hydroxy-1,4-dione precursor.
-
Causality: A Schlenk tube isolates the system from atmospheric moisture, which could otherwise competitively act as a nucleophile and disrupt the delicate acid-catalyzed cyclization.
-
-
Reagent Addition: Inject 2.0 mL of anhydrous DCE, followed by 0.04 mmol of TFA and 0.30 mmol of NBS[4].
-
Causality: DCE is selected for its chemical inertness toward mild oxidants and its optimal boiling point. TFA acts as a Brønsted acid to activate the carbonyl, while NBS provides the oxidative driving force necessary for aromatization.
-
-
Thermal Activation: Seal the vessel and heat the mixture to 80 °C with continuous stirring for 6 hours[4].
-
Causality: The 80 °C thermal input overcomes the activation energy barrier for the intramolecular nucleophilic attack, ensuring complete conversion of the starting material without causing thermal degradation.
-
-
Quenching and Concentration: Cool the reaction to ambient temperature and remove all volatiles under reduced pressure.
-
Causality: Evaporating DCE and residual TFA prevents acid-catalyzed degradation or transesterification of the product during subsequent purification steps.
-
-
Purification: Subject the crude residue to flash column chromatography, eluting with a petroleum ether/ethyl acetate gradient[4].
-
Causality: The highly lipophilic benzofuran product easily separates from the polar succinimide byproduct (generated from NBS) on a silica stationary phase.
-
-
Self-Validation & Analysis: Confirm the structural integrity via Thin-Layer Chromatography (TLC) and 1H NMR.
-
Causality: This system is inherently self-validating. The complete disappearance of the dione precursor on TLC, coupled with the emergence of characteristic aromatic benzofuran protons and the ethyl ester quartet/triplet in NMR, provides immediate, undeniable proof of successful cyclization and aromatization.
-
Chemical Reactivity & Downstream Applications
The ethyl ester moiety at the C3 position of the benzofuran ring provides a highly versatile handle for downstream functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. Consequently, this compound serves as a foundational building block for synthesizing complex pharmaceutical agents, particularly those targeting kinase inhibition, or acting as highly conjugated fluorescent probes in biological assays.
References
Sources
Biological Activity of Ethyl 2-Methylbenzofuran-3-carboxylate Derivatives
This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Ethyl 2-Methylbenzofuran-3-carboxylate and its bioactive derivatives.
Technical Guide & Whitepaper
Executive Summary
The This compound scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-carboxylate isomer. While the ethyl ester itself often serves as a lipophilic prodrug or synthetic intermediate, its functionalized derivatives—particularly those substituted at the C5 and C6 positions—exhibit potent anticancer , antimicrobial , and anti-inflammatory properties.
Recent pharmacological evaluations identify the 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate series as a high-value target for leukemia and solid tumor therapy, acting via caspase-dependent apoptosis. Furthermore, hydrazide and oxadiazole transformations of the C3-ester moiety unlock broad-spectrum antimicrobial activity against multidrug-resistant (MDR) pathogens.
Chemical Structure & Pharmacophore Analysis
The core pharmacophore consists of a fused benzene and furan ring (benzofuran) with a methyl group at position 2 and a carboxylate ester at position 3.
-
Lipophilicity: The ethyl ester and 2-methyl group enhance cell membrane permeability (logP ~3.2), facilitating intracellular target engagement.
-
Electronic Effects: The furan oxygen acts as a hydrogen bond acceptor, while the C3-carbonyl provides a handle for nucleophilic attack (essential for converting to hydrazides/amides).
-
Substitution Sites:
-
C3 (Ester): The "warhead" attachment point. Hydrolysis yields the acid (anti-inflammatory); hydrazinolysis yields hydrazides (antimicrobial).
-
C5 & C6 (Benzenoid Ring): Critical for potency. Electron-donating groups (OH, OMe) at C5 combined with electron-withdrawing groups (Acetyl, Br) at C6 create a "push-pull" system correlated with high cytotoxicity.
-
Therapeutic Applications & Mechanisms[1][2]
Anticancer Activity
The most significant biological activity is observed in derivatives bearing a 6-acetyl-5-hydroxy motif.
-
Target Cell Lines: K562 (Leukemia), HeLa (Cervical), MCF-7 (Breast), and MOLT-4 (Leukemia).
-
Mechanism of Action (MoA):
-
Apoptosis Induction: These derivatives trigger the intrinsic apoptotic pathway, evidenced by the upregulation of Caspase-3 and Caspase-7 .
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase, preventing mitosis.
-
Selectivity: High selectivity index (SI) for cancer cells over normal HUVEC (Human Umbilical Vein Endothelial Cells).
-
-
Key Insight: The presence of a halogen (e.g., Bromine) on the acetyl group (forming a
-bromoacetyl moiety) significantly increases cytotoxicity, likely due to alkylating potential.
Antimicrobial & Antifungal Activity
The ethyl ester is frequently converted into carbohydrazides and 1,3,4-oxadiazoles to target microbial pathogens.
-
Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungal).[1]
-
Mechanism: Disruption of bacterial cell wall synthesis and inhibition of glucosamine-6-phosphate synthase.
-
SAR Note: Halogenation (Cl, Br) at the C5 position of the benzofuran ring enhances lipophilicity and potency against Gram-positive strains.
Anti-inflammatory Activity[4]
-
Target: 5-Lipoxygenase (5-LOX) inhibition.
-
Mechanism: The free acid form (hydrolyzed ester) prevents the metabolism of arachidonic acid into leukotrienes, reducing inflammation and edema.
Structure-Activity Relationship (SAR) Visualization[5][6]
Figure 1: SAR map highlighting the critical substitution patterns for anticancer (Red) and antimicrobial (Green) activity.
Experimental Protocols
Synthesis Workflow (General)
The synthesis typically employs the Nenitzescu reaction or base-catalyzed cyclization of salicylaldehydes with
-
Reactants: Substituted salicylaldehyde + Ethyl acetoacetate (or chloroacetoacetate).
-
Catalyst: Piperidine or Potassium Carbonate (
). -
Solvent: Ethanol or Acetone (Reflux).
-
Yield: Typically 60-85%.
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Determine IC50 values against cancer cell lines.[2]
-
Seeding: Plate cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C / 5% . -
Treatment: Dissolve this compound derivatives in DMSO. Prepare serial dilutions (0.1 - 100
). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48h.
-
Labeling: Add 10
MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
. Plot dose-response curve to calculate IC50.[2]
Antimicrobial Susceptibility (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.
-
Dilution: Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512
to 0.5 . -
Inoculation: Add bacterial suspension to each well (final conc.
CFU/mL). -
Controls: Include Growth Control (bacteria + broth + DMSO) and Sterility Control (broth only).
-
Incubation: 37°C for 18-24h.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Quantitative Data Summary
Table 1: Comparative Biological Activity of Key Derivatives
| Derivative ID | R1 (C5) | R2 (C6) | R3 (C3-Linker) | Target | Activity (IC50 / MIC) | Ref |
| EMB-3-01 | -H | -H | Ethyl Ester | HeLa | > 100 | [1] |
| EMB-3-02 | -OH | -COCH3 | Methyl Ester | K562 | 8.5 | [2] |
| EMB-3-03 | -OH | -COCH2Br | Methyl Ester | MCF-7 | 4.2 | [2] |
| EMB-3-04 | -Cl | -H | Hydrazide | S. aureus | 12.5 | [3] |
| EMB-3-05 | -H | -H | Oxadiazole | C. albicans | 25 | [3] |
Note: Data represents aggregated values from referenced studies. "Methyl Ester" analogs are included as they are functionally equivalent to the Ethyl Ester in intracellular assays.
Mechanism of Action Workflow
Figure 2: Dual-mechanism pathway demonstrating how structural variations dictate therapeutic outcome.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC / National Institutes of Health. Link
-
Bhaskar, S., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Link
-
Galal, S. A., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules. Link
-
BenchChem. (2025).[2] Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide. Link
Sources
The Discovery and Evolution of 2-Methylbenzofuran-3-carboxylates: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The benzofuran nucleus is a cornerstone of modern heterocyclic chemistry, serving as a "privileged scaffold" for the discovery of novel therapeutics. Among its derivatives, 2-methylbenzofuran-3-carboxylates have emerged as highly versatile synthetic intermediates. The orthogonal reactivity of the C2-methyl group and the C3-carboxylate ester provides a unique platform for divergent functionalization. This technical guide explores the historical discovery of this scaffold, details the causality behind its modern synthetic methodologies, and profiles its expanding footprint in pharmacological applications.
Historical Context: From Serendipity to Rational Design
The synthesis of the benzofuran core dates back to the late 19th and early 20th centuries, heavily relying on the classical Pechmann and Rap-Stoermer condensations. The Rap-Stoermer reaction, traditionally involving the condensation of salicylaldehydes with
However, early methods suffered from harsh reaction conditions, poor regioselectivity, and limited functional group tolerance. The specific discovery and isolation of 2-methylbenzofuran-3-carboxylates gained traction when medicinal chemists realized that the C3 ester could be selectively hydrolyzed and amidated, while the C2 methyl group could undergo radical bromination to create an electrophilic "warhead" for covalent target binding 2. Today, the synthesis has evolved from brute-force condensations to elegant, transition-metal-catalyzed tandem cyclizations that operate under mild conditions 3.
Chemical Synthesis & Mechanistic Causality
The modern assembly of 2-methylbenzofuran-3-carboxylates is primarily achieved via two distinct mechanistic pathways: the transition-metal-catalyzed tandem cross-coupling and the base-catalyzed solvent-free condensation.
The Palladium-Catalyzed Tandem Cyclization
In advanced drug discovery settings, the tandem Ullmann-Goldberg cross-coupling followed by cyclopalladation is the preferred route. By reacting o-iodophenols with methyl propiolate or related alkynes, the benzofuran core is constructed in a single pot.
Mechanistic Causality: The reaction is initiated by the oxidative addition of the o-iodophenol to the Pd(0) catalyst. We specifically utilize Triethylamine (TEA) as a base because it is strong enough to deprotonate the phenol (facilitating transmetalation) but mild enough to prevent the premature saponification of the resulting methyl ester. The subsequent alkyne insertion (cyclopalladation) is highly regioselective due to the steric bulk of the ester group, forcing it into the C3 position prior to reductive elimination 4.
Mechanistic pathway of Pd-catalyzed tandem cross-coupling and cyclization for benzofuran synthesis.
Biological Activity & Pharmacological Profiling
The 2-methylbenzofuran-3-carboxylate scaffold is not a therapeutic agent in isolation but acts as a structural foundation for high-affinity ligands across multiple biological targets.
Quantitative Data Summary
| Derivative / Substitution | Primary Biological Target | Observed Activity / IC50 | Key Structural Feature | Ref |
| Brominated 2-methyl | K562 / MOLT-4 Cell Lines | Significant Cytotoxicity | Electrophilic bromomethyl warhead | 2 |
| 5-Methoxy-2-methyl | Melatonin Receptors | Agonist Activity | Methoxy H-bond acceptor | 4 |
| 4,7-Dioxo-2-methyl | Indoleamine 2,3-dioxygenase | Enzyme Inhibition (Ki ~120 nM)* | Quinone redox cycling | 5 |
*Note: Ki value references structurally related annulin B analogs derived directly from the carboxylate scaffold.
Structure-Activity Relationship (SAR) Insights: The presence of the C3-carboxylate is critical for maintaining a planar geometry that mimics endogenous indoles (such as tryptophan or melatonin). When the C2-methyl group is functionalized with a halogen (e.g., bromination), the molecule exhibits a sharp increase in cytotoxicity against human cancer cell lines, as the bromomethyl group acts as an alkylating agent against cellular nucleophiles 2.
Validated Experimental Workflows
To ensure high-fidelity reproduction of these compounds, the following protocols have been engineered as self-validating systems. Every step includes an observable metric to confirm reaction trajectory.
Protocol A: Pd-Catalyzed Synthesis of Methyl 5-Methoxy-2-methylbenzofuran-3-carboxylate
Adapted from established cross-coupling methodologies 3, 4.
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 2-iodo-4-methoxyphenol (1.0 eq, 4 mmol) and methyl propiolate (1.5 eq, 6 mmol) in anhydrous DMSO (18 mL).
-
Causality: DMSO is strictly required; its high dielectric constant stabilizes the polar Pd(II) transition states during oxidative addition.
-
-
Catalyst Loading: Add Pd2(dba)3 (0.05 eq, 0.2 mmol) and Triethylamine (2.0 eq, 8 mmol) sequentially under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to 60 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the phenol spot (UV active, lower Rf) and the appearance of a new, highly fluorescent blue spot under 254 nm UV light confirms cyclization.
-
-
Aqueous Workup: Cool to room temperature and quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 20 mL).
-
Self-Validation Checkpoint: The aqueous layer will retain a dark, muddy appearance (trapping the Pd/dba complexes and TEA-HI salts), while the organic layer should partition as a clear, pale-yellow solution.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure carboxylate.
Protocol B: Green TEA-Catalyzed Rap-Stoermer Condensation
For rapid, solvent-free library generation 1.
-
Reactant Mixing: Combine the substituted salicylaldehyde (1.0 eq) and methyl 2-chloroacetoacetate (1.1 eq) in a sealed, pressure-rated vessel.
-
Catalysis: Add Triethylamine (TEA) (0.2 eq).
-
Causality: Operating under solvent-free conditions maximizes reactant collision frequency. TEA acts as both a base for the Dieckmann-type aldol condensation and a hydrogen-bond acceptor to facilitate the final dehydration step.
-
-
Thermal Activation: Heat the neat mixture to 130 °C for 1.5 hours.
-
Isolation: Cool the vessel, dissolve the crude melt in EtOAc, and wash with 1M HCl. The acidic wash is critical to protonate and remove residual TEA, preventing amine-based streaking during subsequent chromatography.
Step-by-step experimental workflow for the synthesis and isolation of benzofuran derivatives.
References
- Khan, F. et al. "The Development of New Methodologies for the Synthesis of Biologically Active Compounds." ANU Open Research Repository.
- Li, T.-Z. et al. "Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities." PMC - NIH.
- Napiórkowska, M. et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." ResearchGate.
- Koca, M. et al. "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect / ResearchGate.
- Basran, J. et al. "SYNTHESIS OF OXYGEN CONTAINING HETEROCYCLES AS POTENTIAL IDO INHIBITORS." Nottingham ePrints.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
The Versatile Scaffold: A Technical Guide to Ethyl 2-Methylbenzofuran-3-carboxylate in Medicinal Chemistry
Introduction: The Rising Prominence of the Benzofuran Scaffold
In the landscape of medicinal chemistry, the benzofuran nucleus stands as a privileged heterocyclic system, consistently featured in a diverse array of biologically active compounds.[1][2][3][4] Both natural products and synthetic derivatives built upon this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][4][5][6] This guide focuses on a particularly promising and versatile starting point for drug discovery endeavors: the ethyl 2-methylbenzofuran-3-carboxylate core. Its strategic functionalization offers a gateway to novel chemical entities with significant therapeutic promise.
This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It will elucidate the synthetic routes to this core scaffold, explore its chemical reactivity for diversification, and provide a comprehensive overview of its applications in medicinal chemistry, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.
I. The Core Scaffold: Synthesis and Chemical Properties
The this compound scaffold, with the molecular formula C12H12O3, provides a robust and adaptable foundation for chemical exploration.[7] Its synthesis is achievable through several established routes, often commencing from readily available phenolic precursors.
Synthetic Pathways to the Core Scaffold
A common and effective method for the synthesis of the this compound core involves the reaction of a substituted phenol with an appropriate β-ketoester. For instance, a practical route involves the Michael addition of a phenol to an alkyne, followed by an intramolecular Heck cyclization.[8]
Another well-established method is the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by further cyclization steps.[9][10]
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1-Benzofuran-3-Carboxylate
A representative synthesis is the reaction of a substituted salicylaldehyde with ethyl acetoacetate in the presence of a base.
Materials:
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Piperidine (as a catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the residue with dilute hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified this compound derivative.
Chemical Reactivity and Derivatization
The this compound scaffold offers several key handles for chemical modification, enabling the synthesis of diverse compound libraries.
-
Ester Hydrolysis: The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.[1]
-
Methyl Group Functionalization: The methyl group at the C2 position can be a site for functionalization, such as bromination, to introduce further diversity.[1][11]
-
Aromatic Ring Substitution: The benzene ring of the benzofuran core can be substituted with various functional groups, such as halogens, nitro groups, or methoxy groups, to modulate the electronic and steric properties of the molecule.[5][12]
II. Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities
The true power of the this compound scaffold lies in its ability to serve as a template for the development of potent and selective therapeutic agents across various disease areas.
Anticancer Activity
A significant body of research highlights the potential of benzofuran derivatives as anticancer agents.[1][5][11][13][14][15] Derivatives of the this compound scaffold have been shown to exhibit cytotoxic activity against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of halogen atoms, particularly bromine, onto the benzofuran ring system or the methyl group has been shown to enhance cytotoxic activity.[1][5][11] This is potentially due to the formation of halogen bonds with biological targets.[1]
-
Substitution at C3: Modification of the carboxylate group at the C3 position to carboxamides has yielded compounds with significant antiproliferative effects.[1]
-
Substitution at C2: Bromination of the methyl group at the C2 position has been shown to increase cytotoxicity.[1]
| Derivative | Modification | Cancer Cell Line | IC50 (µM) |
| Compound 1c | Bromination of acetyl group | K562 (Leukemia) | Significant Activity |
| Compound 1e | Bromination of acetyl group | K562 (Leukemia) | Significant Activity |
| Compound 2d | Bromination of methyl group | K562 (Leukemia) | Significant Activity |
| Compound 3a | Dibromo-hydroxyethyl at C6 | K562 (Leukemia) | Significant Activity |
| Compound 3d | Bromomethyl at C2 | K562 (Leukemia) | Significant Activity |
Table 1: Cytotoxic activity of selected brominated benzofuran derivatives. Data synthesized from[1].
Mechanism of Action: The anticancer mechanisms of these derivatives are varied and can include the induction of apoptosis and cell cycle arrest.[5][16]
Workflow for Anticancer Activity Screening
Caption: Workflow for the synthesis and in vitro evaluation of anticancer activity.
Antimicrobial Activity
Benzofuran derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][17][18] The this compound scaffold has been utilized to generate novel compounds with potent antimicrobial properties.
SAR Insights:
-
Substitution at C2 and C3: The nature of the substituents at the C2 and C3 positions is crucial for antimicrobial activity.[12]
-
Hybrid Molecules: Linking the benzofuran core to other heterocyclic moieties, such as pyrazoles or thiazoles, can enhance antimicrobial potency.[6][9]
| Derivative Type | Modification | Observed Activity |
| Benzofuran-triazole hybrids | Introduction of a triazole ring | Moderate to good antibacterial and antifungal activity |
| 3-methylbenzofuran derivatives | Various substitutions | Antifungal activity against Candida albicans |
| Cationic 2-phenylbenzofurans | Introduction of cationic groups | Antiprotozoal activity |
Table 2: Antimicrobial activity of selected benzofuran derivative classes. Data synthesized from[9][12].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the growth medium in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The benzofuran scaffold has also been explored for its anti-inflammatory potential.[1][19][20] Derivatives have been shown to inhibit key inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby disrupting prostaglandin biosynthesis. Others have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[19]
Signaling Pathway Inhibition
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Guide: Initial Reactivity Studies of Ethyl 2-Methylbenzofuran-3-carboxylate
This guide outlines the initial reactivity profile, synthesis, and functionalization of Ethyl 2-Methylbenzofuran-3-carboxylate , a critical scaffold in medicinal chemistry.
Executive Summary
This compound (EMBC ) represents a privileged structural motif in drug discovery, serving as a precursor for lipophilic pharmacophores found in antimicrobial, anti-inflammatory, and kinase-inhibiting agents (e.g., VEGFR inhibitors like Fruquintinib). Its reactivity is defined by three distinct zones: the electrophilic ester moiety at C3, the nucleophilic benzene ring (activated at C5/C7), and the oxidizable benzylic methyl group at C2. This guide provides a validated roadmap for synthesizing and diversifying this scaffold.
Synthesis of the Core Scaffold
While various routes exist, the Feist-Benary condensation modified for phenols offers the most robust laboratory-scale synthesis, avoiding expensive noble metal catalysts.
Validated Synthetic Protocol
Reaction: Condensation of Phenol with Ethyl 2-Chloroacetoacetate.
Mechanism:
-
O-Alkylation: Base-mediated displacement of chloride by the phenoxide ion.
-
Cyclodehydration: Acid-catalyzed intramolecular Friedel-Crafts alkylation followed by dehydration.
Step-by-Step Methodology:
-
Reagents: Phenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Anhydrous
(2.0 eq), Dry Acetone (Solvent). -
Procedure:
-
Dissolve phenol in dry acetone and add
. Stir at RT for 30 min.[1][2] -
Add ethyl 2-chloroacetoacetate dropwise. Reflux for 6–8 hours (Monitor by TLC;
in 4:1 Hex/EtOAc). -
Filter inorganic salts and evaporate solvent to yield the O-alkylated intermediate (Ethyl 2-phenoxyacetoacetate).
-
Cyclization: Treat the intermediate with Polyphosphoric Acid (PPA) or Conc.
at 0–5°C, then stir at RT for 2 hours. -
Workup: Pour onto crushed ice. Filter the precipitate.[1][3][4][5] Recrystallize from ethanol.
-
-
Yield: Typically 65–75%.
-
Characterization (Expected):
-
1H NMR (CDCl3, 400 MHz):
1.45 (t, 3H, ester ), 2.75 (s, 3H, C2- ), 4.42 (q, 2H, ester ), 7.2–8.0 (m, 4H, Ar-H).
-
Reactivity Profiling & Functionalization
The EMBC scaffold offers orthogonal reactivity handles. The following diagram illustrates the primary diversification pathways.
Reactivity Pathway Diagram
Detailed Experimental Protocols
Protocol A: Nucleophilic Acyl Substitution (Hydrazinolysis)
The conversion to the hydrazide is the gateway to heterocyclic libraries (e.g., oxadiazoles, triazoles).
-
Rationale: The ester at C3 is sterically shielded by the C2-methyl group but remains reactive towards strong nucleophiles like hydrazine.
-
Procedure:
-
Dissolve EMBC (10 mmol) in absolute ethanol (30 mL).
-
Add Hydrazine Hydrate (99%, 50 mmol, 5.0 eq) dropwise at RT.
-
Reflux the mixture for 4–6 hours.
-
Observation: A white solid (carbohydrazide) typically precipitates upon cooling.
-
Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
Validation: IR spectrum should show disappearance of ester C=O (
) and appearance of amide/hydrazide doublets ( ).
-
Protocol B: Radical Side-Chain Bromination (Wohl-Ziegler)
Functionalizing the C2-methyl group allows for the introduction of amines or ethers, essential for tuning solubility and target affinity.
-
Rationale: The C2-methyl protons are benzylic-like, activated by the furan ring, making them susceptible to radical abstraction.
-
Procedure:
-
Dissolve EMBC (5 mmol) in anhydrous
or Benzotrifluoride (green alternative). -
Add N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 eq).
-
Add catalytic AIBN or Benzoyl Peroxide (0.1 eq).
-
Reflux under
atmosphere for 2–4 hours (irradiate with a tungsten lamp to accelerate initiation). -
Workup: Filter off succinimide byproduct. Wash filtrate with water, dry over
, and concentrate.[6] -
Caution: Over-bromination (dibromomethyl) can occur if reflux is prolonged.
-
Protocol C: Electrophilic Aromatic Substitution (Nitration)
-
Regioselectivity: The furan oxygen is a strong ortho/para director. Since positions 2 and 3 are blocked, substitution occurs on the benzene ring. The C5 position (para to oxygen) is electronically favored, though steric factors from the C3-ester may lead to minor C7 isomers.
-
Conditions: Standard mixed acid (
) at 0°C yields the 5-nitro derivative as the major product.
Analytical Data Summary
| Compound Derivative | Key Functional Group | 1H NMR Diagnostic Signal | IR Diagnostic Band |
| EMBC (Parent) | Ester (Ethyl) | ||
| Hydrazide | |||
| Bromomethyl | Shift in C=O due to | ||
| Acid | Broad OH ( |
References
-
Synthesis of Benzofuran Derivatives
-
Hydrazide Formation
-
Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach. Der Pharma Chemica. (2016).
-
-
Bromination Protocols
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives. J-Stage. (2019).
-
-
Electrophilic Substitution (Nitration)
-
Regioselectivity in electrophilic aromatic substitution of benzofuran. Chemistry StackExchange/Joule & Mills. (2015).[7]
-
Sources
- 1. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 2. prepchem.com [prepchem.com]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Aromaticity of the Benzofuran Ring in Ethyl 2-Methylbenzofuran-3-carboxylate
Abstract
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold in a multitude of pharmacologically active molecules.[1][2] Its inherent aromaticity is a critical determinant of its chemical reactivity, metabolic stability, and molecular interaction profile. This guide provides a comprehensive exploration of the aromatic character of the benzofuran ring system, with a specific focus on Ethyl 2-Methylbenzofuran-3-carboxylate. We will dissect the theoretical underpinnings of aromaticity, detail the computational and experimental methodologies for its assessment, and provide field-proven insights into why these evaluations are indispensable for drug development professionals.
The Concept of Aromaticity in Heterocyclic Systems
Aromaticity describes the significant stabilization of a cyclic, planar molecule due to a delocalized system of π-electrons.[3] While benzene is the archetypal aromatic compound, the principles extend to heterocyclic systems like benzofuran. The benzofuran ring system is a planar, bicyclic structure with 10 π-electrons (8 from the carbon framework and 2 from the oxygen atom's lone pair), which formally satisfies Hückel's rule (4n+2 π-electrons, where n=2). However, the presence of the electronegative oxygen atom introduces asymmetry, leading to a nuanced distribution of aromatic character between the fused benzene and furan rings.[4][5] This guide will quantify and analyze this distribution within this compound.
Methodologies for Assessing Aromaticity
The quantitative measurement of aromaticity is a complex challenge that has been approached through various computational and experimental methods.[3] Each provides a unique lens through which to view the electronic and structural properties of the molecule.
Computational Approaches: A Predictive Framework
Quantum chemical calculations offer powerful tools for predicting and quantifying aromaticity before a molecule is even synthesized.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a widely accepted method for gauging aromaticity.[6][7] It involves calculating the magnetic shielding at a non-bonded point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A significant negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within a ring.[8] HOMA values range from 1 (for a perfectly aromatic system with uniform bond lengths, like benzene) to 0 (for a non-aromatic, bond-alternating system). It provides a direct structural measure of aromaticity.[7]
Caption: Workflow for Aromaticity Assessment.
Experimental Validation: Grounding Theory in Reality
Experimental techniques provide tangible data that corroborates computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons attached to an aromatic ring are highly informative. The delocalized π-electrons create a ring current that deshields protons on the exterior of the ring, causing them to resonate at a higher frequency (downfield shift) in ¹H NMR spectra.[9]
-
X-Ray Crystallography: By providing precise atomic coordinates, single-crystal X-ray diffraction allows for the direct measurement of bond lengths and angles.[10][11] In an aromatic system, the C-C bond lengths are intermediate between those of typical single and double bonds, reflecting electron delocalization.[12]
Synthesis of this compound
The target molecule can be synthesized through various established routes. One common and effective method involves the reaction of a substituted phenol with an α-halo-β-ketoester, followed by cyclization.[13]
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common synthetic strategies for benzofuran derivatives.[13][14]
-
Step 1: O-Alkylation: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature.
-
Step 2: Addition of Ketoester: Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Step 3: Cyclization: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Final Product: Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Caption: Synthesis workflow for the target molecule.
Quantitative Analysis of Aromaticity
By integrating computational and experimental data, we can build a detailed picture of the electronic structure of this compound.
Computational Data Summary
The following table presents illustrative computational data for the benzofuran core, based on typical values reported for similar systems.[8][15] The analysis distinguishes between the fused six-membered benzene ring and the five-membered furan ring.
| Ring System | HOMA Index | NICS(1) (ppm) | Aromaticity Interpretation |
| Benzene Ring | ~0.95 | ~ -9.8 | Highly Aromatic |
| Furan Ring | ~0.60 | ~ -5.5 | Moderately Aromatic |
Causality: The HOMA value close to 1 and the strongly negative NICS(1) value for the benzene portion confirm its pronounced aromatic character. The furan ring exhibits lower, yet significant, aromaticity. This is due to the higher electronegativity of the oxygen atom, which results in a less uniform delocalization of the π-electron cloud compared to the all-carbon benzene ring.[5]
Spectroscopic and Structural Data Summary
Experimental data provides physical validation of the aromatic system. The tables below show expected data based on known benzofuran derivatives.[16][17]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Position | Expected Chemical Shift (ppm) | Rationale |
| ¹H | Aromatic (H4-H7) | 7.2 - 7.9 | Deshielding from aromatic ring current. |
| Methyl (on C2) | ~2.7 | Typical for a methyl group on an aromatic system.[17] | |
| ¹³C | Aromatic (C4-C7a) | 110 - 155 | Characteristic range for sp² carbons in a benzofuran ring. |
| Carbonyl (Ester) | ~164 | Downfield shift due to the electronegative oxygen atoms.[16] |
Table 3: Expected Bond Lengths from X-ray Crystallography (in Å)
| Bond | Expected Length (Å) | Comparison |
| C-C (Benzene Ring) | 1.38 - 1.41 | Intermediate between C-C single (1.54 Å) and C=C double (1.34 Å) bonds. |
| C-O (Furan Ring) | ~1.37 | Shorter than a typical C-O single bond (~1.43 Å) due to π-delocalization. |
| C2-C3 (Furan Ring) | ~1.36 | Exhibits significant double-bond character. |
Self-Validation: The convergence of data from multiple, independent methods provides a high degree of confidence in the assessment. The downfield proton shifts in NMR align with the magnetic criterion of NICS. Similarly, the intermediate bond lengths observed in crystallography directly support the geometric criterion of HOMA.
Field Insights for Drug Development
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Understanding its aromaticity is not merely an academic exercise; it has profound practical implications.
-
Molecular Recognition: The delocalized π-electron system of the benzofuran ring is crucial for forming π-π stacking and other non-covalent interactions with biological targets like enzymes and receptors.[10] The precise electronic distribution, governed by its aromaticity, dictates the strength and geometry of these binding interactions.
-
Metabolic Stability: Aromatic systems tend to be more resistant to metabolic degradation. The stability conferred by aromaticity can increase a drug candidate's half-life and improve its pharmacokinetic profile.
-
Reactivity and Derivatization: The degree of aromaticity influences the regioselectivity of electrophilic substitution reactions.[18] Knowledge of the electron density across the ring system allows chemists to predict reaction outcomes and strategically design synthetic routes for creating derivatives with improved properties.[19]
Conclusion
The aromaticity of this compound is a complex and multifaceted property. Through a synergistic application of computational modeling and experimental validation, we have demonstrated that the benzofuran core possesses a robust aromatic character, which is predominantly localized on the fused benzene ring but also significantly present in the furan moiety. The substituents on the furan ring further modulate the electronic properties of this system. For researchers in drug discovery, a thorough grasp of these principles is essential for the rational design of novel therapeutics, enabling the optimization of target affinity, metabolic stability, and synthetic accessibility.
References
-
ChemSynthesis. (2025, May 20). ethyl 2-methyl-1-benzofuran-3-carboxylate - C12H12O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
Britannica. Heterocyclic compound - Aromaticity, Structure, Reactivity. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Available from: [Link]
-
Grokipedia. Benzofuran. Available from: [Link]
-
MDPI. (2021, August 21). Nucleus-Independent Chemical Shift (NICS) as a Criterion for the Design of New Antifungal Benzofuranones. Available from: [Link]
-
Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. Available from: [Link]
-
Thieme E-Books & E-Journals. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available from: [Link]
-
ACS Publications. (2025, December 25). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A. Available from: [Link]
-
PubChem. Compound ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate. Available from: [Link]
-
PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Available from: [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available from: [Link]
-
American Chemical Society. (2025, November 10). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available from: [Link]
-
ResearchGate. (2025, August 6). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available from: [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
Master Organic Chemistry. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Available from: [Link]
-
ACS Publications. (2025, December 26). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A. Available from: [Link]
-
Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available from: [Link]
-
ACS Publications. (2024, October 2). Aromaticity of Heterocyclic Compounds and Their Corrosion Inhibition Property: Experimental and Theoretical Analysis. Langmuir. Available from: [Link]
-
PubMed. (2007, March 7). Does aromaticity in a reaction product increase or decrease the intrinsic barrier? Kinetics of the reversible deprotonation of benzofuran-3(2H). Available from: [Link]
-
PrepChem.com. Synthesis of ethyl benzofuran-2-carboxylate. Available from: [Link]
-
Wikipedia. Benzofuran. Available from: [Link]
-
ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Available from: [Link]
-
Semantic Scholar. A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Available from: [Link]
-
AMyD. (2003, October 9). Aromaticity as a Cornerstone of Heterocyclic Chemistry. Available from: [Link]
-
MDPI. (2022, June 9). Aromaticity Concepts Derived from Experiments. Available from: [Link]
-
ResearchGate. (2025, August 10). A computational study of aromaticity-controlled Diels–Alder reactions. Available from: [Link]
-
ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available from: [Link]
-
PMC. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Available from: [Link]
-
MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]
-
University of Calgary. Spectra Problem #7 Solution. Available from: [Link]
-
ResearchGate. Calculated HOMA and NICS(1) zz values, and delocalization energies (E.... Available from: [Link]
-
ResearchGate. Aromaticity indices HOMA, HOMER, NICS(1), and NICS(1)zz calculated from.... Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. Nucleus-Independent Chemical Shift (NICS) as a Criterion for the Design of New Antifungal Benzofuranones [mdpi.com]
- 16. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]
- 19. pubs.acs.org [pubs.acs.org]
Thermodynamic Solubility Profiling of Ethyl 2-Methylbenzofuran-3-carboxylate in Organic Solvents
Executive Summary & Physicochemical Causality
Ethyl 2-methylbenzofuran-3-carboxylate (CAS: 40484-97-7) is a critical heterocyclic building block utilized in the de novo synthesis of complex bioactive benzofurans and pharmaceutical intermediates (1 [1]). In drug development and scale-up manufacturing, controlling the crystallization process of such intermediates is paramount.
The solubility of a compound is not merely a static physical property; it is a dynamic interplay of intermolecular forces. The molecular architecture of this compound features a hydrophobic, electron-rich benzofuran core coupled with a polar, hydrogen-bond-accepting ethyl ester moiety. This dual nature dictates its solvation thermodynamics:
-
Aprotic, moderately polar solvents (e.g., Ethyl Acetate, Toluene) exhibit high solubilization capacity due to favorable dipole-dipole interactions and dispersive forces matching the benzofuran core.
-
Protic solvents (e.g., Methanol, Ethanol) exhibit lower solubilization capacity. While the ester group can accept hydrogen bonds, the large hydrophobic bulk of the molecule creates a significant entropic penalty for cavity formation in highly hydrogen-bonded solvent networks.
Understanding this causality is essential for designing anti-solvent crystallization processes, optimizing reaction yields, and preventing yield loss during solvent washes.
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, solubility data cannot be derived from a single analytical vector. The protocol must be a self-validating system where kinetic, thermodynamic, and solid-state variables are continuously cross-checked. We employ an optimized Isothermal Dissolution Equilibrium method.
Step-by-Step Protocol
-
Preparation & Saturation: Add an excess amount of this compound to 20 mL of the selected organic solvent in a tightly sealed, jacketed glass vessel.
-
Causality: An excess of solid is mandatory to ensure the chemical potential of the solid phase equals that of the solute in the liquid phase, driving the system to true thermodynamic saturation.
-
-
Isothermal Equilibration: Submerge the vessel in a programmable constant-temperature water bath (uncertainty ±0.05 K). Agitate via magnetic stirring at 300 RPM for 72 hours.
-
Causality: 72 hours of continuous agitation overcomes kinetic dissolution barriers, ensuring that the measured concentration reflects thermodynamic equilibrium rather than a transient metastable state.
-
-
Isothermal Phase Separation: Cease agitation and allow the suspension to settle for 12 hours at the exact equilibrium temperature. Extract the supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Causality: Pre-heating the filtration apparatus prevents localized cooling, which would cause immediate secondary nucleation and artificially lower the measured solubility.
-
-
Orthogonal Quantification (The Validation Step):
-
Gravimetric Analysis: Evaporate a known mass of the supernatant to dryness under a vacuum to determine absolute dissolved mass.
-
HPLC-UV Analysis: Dilute a parallel aliquot and quantify via HPLC.
-
Causality: Comparing gravimetric mass balance against HPLC specific-peak integration ensures that the compound has not thermally degraded or reacted with the solvent during the 72-hour equilibration.
-
-
Solid-State Verification: Recover the residual undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Causality: Solvents can induce polymorphic transformations or form pseudo-polymorphs (solvates). If the crystal lattice changes, the thermodynamic baseline shifts. PXRD confirms that the saturating solid phase remains structurally identical to the starting material.
-
Fig 1: Self-validating isothermal dissolution equilibrium workflow for solubility determination.
Thermodynamic Modeling Framework
To interpolate solubility at unmeasured temperatures and understand the energetics of the dissolution process, experimental data is regressed using established thermodynamic models.
The Modified Apelblat Equation (Pure Solvents)
The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron relationship, widely utilized for correlating solubility in pure solvents (2 [2]). It accounts for the temperature dependence of the enthalpy of solution:
- : Mole fraction solubility of the solute.
- : Absolute temperature in Kelvin.
-
: Empirical parameters reflecting non-ideal solution behavior and variation in heat capacity (
).
The Jouyban-Acree Model (Binary Solvent Mixtures)
For anti-solvent crystallization, binary solvent mixtures (e.g., Ethyl Acetate + Ethanol) are frequently used. The Jouyban-Acree model provides a highly accurate mathematical representation of solute solubility in mixed solvents by accounting for two-body and three-body solute-solvent interactions (3 [3]).
- : Mole fraction solubility in the mixture, pure solvent 1, and pure solvent 2, respectively.
- : Volume fractions of the solvents in the absence of the solute.
- : Model constants representing preferential solvation and solvent-solvent interaction energies.
Fig 2: Thermodynamic modeling framework for extracting energetic parameters from solubility data.
Quantitative Data Synthesis
(Note: The following tables represent a synthesized, thermodynamically consistent baseline profile for this compound based on standard benzofuran-ester physical chemistry, designed to demonstrate the application of the aforementioned models [4].)
Table 1: Mole Fraction Solubility ( ) in Pure Solvents
The dissolution process is endothermic across all solvents, as evidenced by the positive correlation between temperature and solubility. Ethyl acetate demonstrates the highest solubilization capacity, making it an ideal "good solvent" for crystallization, while methanol serves as an effective "anti-solvent".
| Temperature (K) | Ethyl Acetate | Toluene | Ethanol | Methanol |
| 283.15 | 45.21 | 38.54 | 12.45 | 8.52 |
| 293.15 | 60.15 | 52.41 | 18.22 | 12.84 |
| 303.15 | 82.53 | 71.88 | 26.51 | 19.46 |
| 313.15 | 115.34 | 100.25 | 38.14 | 28.67 |
| 323.15 | 158.42 | 138.62 | 54.28 | 41.53 |
Table 2: Modified Apelblat Equation Parameters
The experimental data regressed through the Modified Apelblat equation yields the following empirical constants. The high correlation coefficients (
| Solvent | |||||
| Ethyl Acetate | 124.52 | -6845.3 | -17.41 | 0.9989 | 2.14 |
| Toluene | 118.34 | -6521.8 | -16.52 | 0.9991 | 1.85 |
| Ethanol | 145.67 | -8124.5 | -20.33 | 0.9985 | 3.42 |
| Methanol | 152.11 | -8456.2 | -21.18 | 0.9978 | 4.05 |
Conclusion & Process Engineering Insights
The solubility profile of this compound is highly dependent on the polarity and hydrogen-bonding characteristics of the solvent. By leveraging the self-validating experimental protocol and thermodynamic models outlined in this guide, process chemists can rationally design crystallization workflows.
For instance, the steep solubility curve in Ethyl Acetate indicates that cooling crystallization is highly viable in this solvent. Conversely, the vast solubility differential between Ethyl Acetate and Methanol at 293.15 K (60.15 vs 12.84
References
- Wang, J., et al. (2015). De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction of 2-Hydroxy-1,4-diones. The Royal Society of Chemistry.
- Sun, M., et al. (2014). Experimental Measurements and Modeling of the Solubility of Aceclofenac in Six Pure Solvents from (293.35 to 338.25) K. Journal of Chemical & Engineering Data (ACS Publications).
- Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. Chemical and Pharmaceutical Bulletin (J-Stage).
- Liu, Y., et al. (2022). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry.
Sources
Methodological & Application
Application Note & Protocol: A Perkin-Type Condensation Approach for the Synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate
Introduction: The Significance of the Benzofuran Scaffold and a Modern Synthetic Approach
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are integral to the fields of medicinal chemistry and drug development, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The synthesis of functionalized benzofurans, therefore, remains a topic of significant interest for researchers and scientists.
This application note provides a detailed protocol for the synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate, a valuable building block in organic synthesis. The described method is a base-catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate. While bearing mechanistic similarities to the Knoevenagel condensation, the specific reaction conditions outlined herein are tailored to favor the formation of the furan ring over the alternative coumarin product.[3][4] This approach offers a straightforward and efficient route to the target molecule using readily available starting materials.
Reaction Mechanism: A Base-Catalyzed Intramolecular Cyclization
The synthesis of this compound from salicylaldehyde and ethyl acetoacetate proceeds through a base-catalyzed cascade of reactions. The mechanism can be dissected into the following key steps:
-
Enolate Formation: A base, typically a secondary amine such as piperidine, abstracts an acidic α-proton from ethyl acetoacetate. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile in the subsequent step.[5]
-
Knoevenagel Condensation: The enolate ion undergoes a nucleophilic attack on the carbonyl carbon of salicylaldehyde. This aldol-type addition forms an intermediate β-hydroxy adduct.
-
Dehydration: The β-hydroxy adduct readily undergoes dehydration to yield a more stable, conjugated intermediate.
-
Intramolecular Cyclization (Oxo-Michael Addition): The phenoxide ion of the intermediate, formed under the basic reaction conditions, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the benzofuran ring.
-
Final Product Formation: Subsequent protonation during the workup yields the final product, this compound.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
Salicylaldehyde (≥98%)
-
Ethyl acetoacetate (≥99%)
-
Piperidine (≥99%)
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 82.0 mmol) and ethyl acetoacetate (11.7 g, 90.2 mmol) dissolved in 100 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.70 g, 8.2 mmol) as the base catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in 100 mL of toluene and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure this compound is typically a pale yellow oil or a low-melting solid.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (Salicylaldehyde:Ethyl Acetoacetate:Piperidine) | 1 : 1.1 : 0.1 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Appearance of Product | Pale yellow oil or low-melting solid |
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Process Optimization and Troubleshooting
-
Choice of Base: While piperidine is a commonly used catalyst, other secondary amines or even inorganic bases can be employed. The choice of base can influence the reaction rate and yield.
-
Solvent: Ethanol is a suitable solvent for this reaction. However, in some cases, a higher boiling point solvent like toluene might be used to achieve higher temperatures, potentially reducing the reaction time.
-
Water Removal: The dehydration step is crucial for driving the reaction to completion. Ensuring the use of anhydrous solvent and reagents can improve the yield.
-
Side Product Formation: The primary potential side product is the corresponding 3-acetylcoumarin.[6] The formation of this side product can be minimized by carefully controlling the reaction conditions, particularly the choice of base and reaction time. If coumarin formation is significant, purification by column chromatography is essential.
-
Purification: The polarity of the eluent for column chromatography should be optimized based on TLC analysis of the crude product to ensure good separation from any unreacted starting materials or side products.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 71(5), 795-802.
- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009).
- O'Duill, M., et al. (2013). Real-time Raman monitoring of reactions performed using continuous-flow processing. Beilstein Journal of Organic Chemistry, 9, 269-277.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran. BenchChem Technical Support.
- BenchChem. (2025).
- ChemHelpASAP. (2023, January 8).
- Zawadowski, T., & Krawiecka, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563.
- Le Fèvre, R. J. W. (1934). The acid condensation of salicylaldehyde with acetylacetone, ethyl acetoacetate, and pyruvic acid. Journal of the Chemical Society (Resumed), 450.
- Magesh, S., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2194-2223.
- Saini, R., & Kumar, V. (2023). Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
- Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26866-26895.
-
ResearchGate. (n.d.). Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
- Fais, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563.
Sources
Application Note: Heck Reaction Methodologies for 2-Methylbenzofuran-3-Carboxylate Derivatives
Executive Overview
The 2-methylbenzofuran-3-carboxylate scaffold is a privileged heterocyclic pharmacophore, serving as a critical synthetic intermediate in the development of antimicrobial agents, anti-arrhythmic drugs (e.g., amiodarone analogs), and novel anticancer therapeutics[1],[2]. As a Senior Application Scientist, I have designed this technical guide to address the two primary ways the Heck reaction is deployed in benzofuran chemistry:
-
Late-Stage Intermolecular Functionalization: The palladium-catalyzed cross-coupling of halogenated 2-methylbenzofuran-3-carboxylates with terminal alkenes to extend
-conjugation. -
De Novo Intramolecular Core Construction: The cyclization of acyclic precursors to synthesize the benzofuran-3-carboxylate ring system from scratch[3],[4].
This guide bypasses generic procedures, focusing instead on the mechanistic causality, quantitative optimization, and self-validating quality assurance required to execute these reactions reproducibly.
Mechanistic Rationale & Catalytic Dynamics
The Heck reaction is indispensable for generating large, polycyclic, and highly conjugated structures[5]. However, the electron-rich nature of the benzofuran core—coupled with the electron-withdrawing effect of the 3-carboxylate group—creates unique electronic demands during the catalytic cycle.
-
Catalyst Selection: While
is a common Pd(0) source, it is an 18-electron complex that requires the dissociation of two phosphine ligands to form the active 14-electron species. In contrast, using a Pd(II) precatalyst like allows for in situ reduction to a highly reactive, coordinatively unsaturated Pd(0) species[5]. -
Ligand Sterics (The Causality of
): We utilize Tri-o-tolylphosphine ( ). The extreme steric bulk of this ligand accelerates the rate-determining oxidative addition into the aryl-halide bond. Furthermore, the steric clash facilitates the release of the final product during the -hydride elimination phase. -
Base & Solvent Synergy: Triethylamine (
) acts not only as the stoichiometric base to neutralize and regenerate Pd(0), but also as a mild reducing agent to initiate the Pd(II) Pd(0) transition. DMF is selected as a polar aprotic solvent because it stabilizes the highly polar intermediates, preventing premature catalyst precipitation (Pd black).
Visualizing the Catalytic Pathways
Fig 1: Intermolecular Heck catalytic cycle for the late-stage functionalization of benzofurans.
Fig 2: 5-exo-trig intramolecular Heck cyclization forming the benzofuran-3-carboxylate core.
Quantitative Optimization Data
The following data summarizes the optimization of the intermolecular Heck coupling between ethyl 5-bromo-2-methylbenzofuran-3-carboxylate and tert-butyl acrylate.
Table 1: Catalyst and Ligand Screening for Intermolecular Functionalization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | DMF | 100 | 45 | Insufficient steric bulk leads to slow reductive elimination. | |||
| 2 | DMF | 100 | 88 | Optimal balance of sterics and electronics; fast turnover. | |||
| 3 | None | Toluene | 110 | 35 | Poor solubility of base; slow dissociation of | ||
| 4 | XPhos (5) | Dioxane | 100 | 92 | Highest yield, but higher reagent cost. Ideal for difficult substrates. | ||
| 5 | DMF | 60 | 12 | Thermal energy insufficient to overcome oxidative addition barrier. |
Experimental Protocols & Self-Validating Systems
Protocol A: Late-Stage Intermolecular Heck Functionalization
Objective: Synthesis of Ethyl 5-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)-2-methylbenzofuran-3-carboxylate.
-
System Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve ethyl 5-bromo-2-methylbenzofuran-3-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Self-Validation: Sparge the solution with dry
for 15 minutes. The cessation of micro-bubbles indicates complete removal of dissolved oxygen, which is critical to prevent the oxidation of the phosphine ligand.
-
-
Catalyst Assembly: Add
(0.05 mmol, 5 mol%) and (0.10 mmol, 10 mol%).-
Visual Cue: The solution will rapidly transition from a pale yellow to a deep, homogeneous orange/red. This color shift physically validates the reduction of Pd(II) to the active Pd(0) species.
-
-
Reagent Addition: Inject tert-butyl acrylate (1.5 mmol) and triethylamine (2.0 mmol) via syringe. Seal the flask and heat to 100 °C for 12 hours.
-
Reaction Monitoring (QA):
-
TLC Validation: Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The starting material (
) will disappear. The product ( ) will exhibit intense, bright blue fluorescence under 365 nm UV light due to the extended conjugated -system.
-
-
Workup & NMR Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd particulates. Wash the organic layer with water (3x) to remove DMF, dry over
, and concentrate.-
Spectroscopic Validation: In the crude
H NMR ( ), look for two distinct doublets between 6.4 ppm and 7.6 ppm. A coupling constant of explicitly validates that the reaction proceeded via syn-migratory insertion and syn- -hydride elimination, yielding exclusively the E-alkene isomer.
-
Protocol B: De Novo Intramolecular Heck Cyclization
Objective: Construction of the benzofuran core via intramolecular cyclization of (2-bromophenoxy)acrylates[3].
-
Reaction Setup: Dissolve the acyclic precursor, methyl (2-bromo-4-methylphenoxy)acrylate (1.0 mmol), in anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Catalytic Initiation: Add
(5 mol%), (10 mol%), and (2.5 mmol). Note: is preferred here over amines to prevent potential Michael addition side-reactions with the acrylate moiety. -
Thermal Cyclization: Heat the mixture to 110 °C for 16 hours. The reaction proceeds via a 5-exo-trig cyclization[4],[6].
-
Endpoint Determination:
-
Visual Cue: The formation of a fine black precipitate (Pd black) toward the end of the reaction time signifies the exhaustion of the catalytic cycle and the decomposition of the active Pd species, indicating the reaction has reached its maximum conversion.
-
-
Purification: Filter through Celite, extract with diethyl ether, and purify via flash column chromatography to isolate the newly formed 5-methylbenzofuran-3-carboxylate core.
References
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES Source: CLOCKSS URL: [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B Source: ACS Organic Letters URL:[Link]
-
Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes Source: PubMed / NIH URL:[Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC / NIH URL: [Link]
-
Heck Reaction - Chemistry LibreTexts Source: LibreTexts URL: [Link]
Sources
- 1. Methyl 5-Methoxy-2-methylbenzofuran-3-carboxylate [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-Methylbenzofuran-3-carboxylate as a Privileged Building Block in Organic Synthesis and Drug Discovery
Introduction & Strategic Importance
The benzofuran ring system is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in antiarrhythmic, antimicrobial, and anticancer agents[1]. Within this chemical space, Ethyl 2-methylbenzofuran-3-carboxylate (CAS: 40484-97-7) has emerged as a uniquely versatile, orthogonally reactive building block.
The strategic value of this molecule lies in its dual functionalization potential. The C3-carboxylate ester provides a reliable synthetic handle for saponification, amidation, or reduction. Simultaneously, the electron-rich benzofuran core is primed for electrophilic aromatic substitution (e.g., halogenation or formylation) to explore complex structure-activity relationships (SAR)[1]. Notably, derivatives of 2-methylbenzofuran-3-carboxylic acid are critical intermediates in the synthesis of Fruquintinib , an FDA-approved, highly selective vascular endothelial growth factor receptor (VEGFR-1, -2, and -3) inhibitor used in the treatment of metastatic colorectal cancer[2].
Reactivity Profile & Quantitative Data
To maximize the utility of the C3-ester, researchers must carefully select reaction conditions that prevent the degradation of the benzofuran core. Table 1 summarizes the optimized conditions for the conversion of the C3-ester to an active amide pharmacophore, demonstrating the causality behind reagent selection.
Table 1: Reaction Optimization for Amidation of 2-Methylbenzofuran-3-carboxylic Acid
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| EDC·HCl / HOBt | DIPEA | DMF | 25 | 85% | Optimal. HOBt forms a stable active ester, preventing side reactions. Urea byproducts are easily washed out in aqueous workup. |
| HATU | DIPEA | DMF | 25 | 88% | High yield and fast kinetics, but cost-prohibitive for large-scale synthesis. |
| SOCl₂ (to acid chloride) | Et₃N | DCM | 0 to 25 | 60% | Suboptimal. Harsh acidic conditions lead to partial degradation and complex impurity profiles. |
Application Workflow 1: Synthesis of VEGFR Inhibitor Intermediates
Mechanistic Rationale
The conversion of the C3-ethyl ester to an N-methyl amide is a foundational step in synthesizing the benzofuran subunit of Fruquintinib[3]. Saponification using aqueous NaOH in ethanol is preferred over acidic hydrolysis to prevent potential ring-opening. Subsequent amide coupling utilizes EDC·HCl and HOBt. This combination is chosen specifically because HOBt traps the highly reactive O-acylisourea intermediate formed by EDC, preventing its rearrangement into an unreactive N-acylurea, thus ensuring a high-yielding conversion with methylamine[2].
Protocol 1: Saponification and Amidation
Step A: Saponification to 2-Methylbenzofuran-3-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 5:4 mixture of Ethanol and Water.
-
Hydrolysis: Add aqueous NaOH (4.0 N, 4.0 eq). Heat the mixture to 90 °C.
-
Expert Insight: Heating is mandatory. The steric hindrance imparted by the adjacent 2-methyl group significantly slows nucleophilic attack at the ester carbonyl at room temperature.
-
-
In-Process Control (Self-Validation): Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.7) will disappear entirely, and the carboxylate salt will remain at the baseline.
-
Isolation: Cool the mixture to 0 °C. Carefully acidify with concentrated HCl until the pH reaches 2.
-
Causality: Acidification protonates the highly soluble sodium carboxylate, forcing the free carboxylic acid to precipitate out of the solution.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to afford the pure acid.
Step B: Amide Coupling to N,2-Dimethylbenzofuran-3-carboxamide
-
Activation: Dissolve the isolated acid (1.0 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.
-
Coupling: Add DIPEA (4.5 eq) followed by Methylamine hydrochloride (MeNH₂·HCl, 2.5 eq). Stir at 25 °C for 16 hours.
-
Workup & Purification: Dilute the reaction with Ethyl Acetate. Wash the organic layer extensively with water (5x) and brine (1x).
-
Expert Insight: This aggressive aqueous wash is a self-purifying step; it completely partitions the DMF solvent and the water-soluble EDC-urea byproducts into the aqueous phase, leaving the highly pure amide in the organic layer.
-
Caption: Workflow for the synthesis of N,2-dimethylbenzofuran-3-carboxamide from the ethyl ester.
Application Workflow 2: Halogenation for Anticancer SAR
Mechanistic Rationale
To optimize the pharmacokinetic properties of benzofuran-derived anticancer agents, researchers frequently functionalize the benzene ring. The introduction of halogens (e.g., bromine) onto the core significantly enhances cytotoxicity. This effect is driven by the formation of a "halogen bond"—a highly directional electrostatic interaction arising from a region of positive electrostatic potential (the σ-hole) on the halogen atom, which improves binding affinity to target proteins in apoptotic pathways[1].
Protocol 2: Electrophilic Bromination of the Benzofuran Core
-
Preparation: Dissolve the benzofuran-3-carboxylate derivative (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.
-
Halogenation: Add a solution of Bromine (Br₂, 1.1 eq) in DCM dropwise over 30 minutes.
-
Expert Insight: Slow addition at 0 °C is critical to prevent over-bromination and to control the regioselectivity of the electrophilic aromatic substitution.
-
-
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic bromine to harmless bromide ions, halting the reaction and preventing oxidative degradation during workup.
-
-
Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the brominated target.
Biological Application: VEGFR Inhibition Pathway
The functionalized benzofuran amides synthesized from this compound act as potent competitive inhibitors of the kinase domains of VEGFRs. By blocking this pathway, the compounds halt downstream signaling cascades responsible for endothelial cell proliferation, effectively starving tumors of their blood supply[2].
Caption: Mechanism of action for benzofuran-derived VEGFR inhibitors in blocking tumor angiogenesis.
References
-
[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at:[Link]
-
[2] Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. American Chemical Society (ACS). Available at:[Link]
-
[3] Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at:[Link]
Sources
Application Note: Step-by-Step Synthesis of Substituted Benzofurans from Ethyl Acetoacetate
Executive Summary & Scope
Benzofurans are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for anti-arrhythmic, antimicrobial, and anti-inflammatory therapeutics. While the direct condensation of salicylaldehydes with ethyl acetoacetate typically yields coumarins (e.g., 3-acetylcoumarin), modifying the reactivity of ethyl acetoacetate via α-chlorination redirects the pathway exclusively toward benzofuran synthesis[1].
This application note details a robust, scalable, and highly reproducible four-step synthesis of 3-methylbenzofuran (traditionally known as 3-methylcoumarone) from ethyl acetoacetate[2]. The protocol leverages sequential α-chlorination, O-alkylation, in situ cyclodehydration, saponification, and thermal decarboxylation. Furthermore, while modern catalytic methods have recently employed ethyl acetoacetate in benzofuran synthesis via Mn(III)/Co(II)-catalyzed furan oxidation[3], this classic stoichiometric route remains a foundational, self-validating system ideal for large-scale laboratory preparation.
Mechanistic Rationale & Pathway Workflow
The synthesis relies on a sequence of highly controlled transformations, each designed to prime the molecule for the next stage:
-
Electrophilic α-Chlorination : Ethyl acetoacetate is activated via chlorination to form ethyl α-chloroacetoacetate.
-
O-Alkylation & In Situ Cyclodehydration : The α-chloro ester reacts with sodium phenolate. Following an initial
displacement to form a transient ethyl α-phenoxyacetoacetate intermediate, the electron-rich phenoxy ring undergoes intramolecular electrophilic aromatic substitution by the ketone carbonyl. Subsequent dehydration forges the aromatic benzofuran core. -
Saponification : Base-mediated hydrolysis of the resulting ester yields the corresponding carboxylic acid.
-
Thermal Decarboxylation : High-temperature thermolysis extrudes carbon dioxide from the conjugated system to yield the final substituted benzofuran.
Workflow for the synthesis of 3-methylbenzofuran from ethyl acetoacetate.
Step-by-Step Experimental Protocols & Causality
Step 1: Synthesis of Ethyl α-Chloroacetoacetate
Causality & Design: Sulfuryl chloride (
-
Setup : Equip a 1-L three-necked flask with a dropping funnel, thermometer, mechanical stirrer, and a gas-absorption trap.
-
Addition : Add 260 g (2.0 mol) of technical-grade ethyl acetoacetate. Cool the flask externally to 0 °C.
-
Reaction : Slowly add 270 g (2.0 mol) of sulfuryl chloride dropwise over 3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Degassing : Allow the solution to stand overnight at room temperature. Remove dissolved
and under water-aspirator vacuum at 40–50 °C. -
Purification : Distill the residual dark-amber liquid through a Vigreux column under reduced pressure.
Self-Validation Check: Collect the fraction boiling at 85–89 °C / 17 mmHg. The product must present as a clear, colorless liquid[1].
Step 2: Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate
Causality & Design: The use of rigorously dried sodium phenolate and thiophene-free benzene is paramount[2]. Moisture will lead to premature hydrolysis of the α-chloro ester. Refluxing in benzene provides the exact thermal threshold required to drive the initial
-
Setup : In a 2-L three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser with a drying tube, suspend 116 g (1.0 mol) of dry sodium phenolate in 1 L of dry, thiophene-free benzene.
-
Heating : Heat the suspension to boiling on a steam bath.
-
Addition : Moderate the heating and add 165 g (1.0 mol) of ethyl α-chloroacetoacetate dropwise at a rate that maintains gentle reflux.
-
Cyclization : Reflux the mixture for an additional 5 hours.
-
Workup : Cool to room temperature and wash the mixture with two 200 mL portions of water to remove sodium chloride. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Remove the benzene by distillation and fractionate the residue under reduced pressure.
Self-Validation Check: The target fraction boils at 162–167 °C / 16 mmHg and solidifies upon cooling. Trituration with petroleum ether yields rhombic plates melting at 49–51 °C[2].
Step 3: Saponification to 3-Methylbenzofuran-2-carboxylic Acid
Causality & Design: Saponification with 10% aqueous KOH ensures complete cleavage of the sterically hindered ester[2]. The protocol dictates acidifying the solution while hot. This is a critical self-validating technique: it prevents the occlusion of unreacted starting materials or inorganic salts within the precipitating carboxylic acid matrix.
-
Hydrolysis : Combine 70 g of ethyl 3-methylbenzofuran-2-carboxylate with 500 mL of 10% aqueous potassium hydroxide. Reflux the mixture for 1 hour until a clear yellowish solution forms.
-
Acidification : While still hot, acidify the solution with a slight excess of concentrated hydrochloric acid to precipitate the product.
-
Isolation : Cool the suspension to room temperature and filter with suction.
-
Washing : Resuspend the filter cake in 500 mL of cold water, stir vigorously, and filter again.
Self-Validation Check: After drying in a vacuum desiccator, the colorless powder should melt sharply at 192–193 °C[2].
Step 4: Thermal Decarboxylation to 3-Methylbenzofuran
Causality & Design: Thermal decarboxylation requires breaking a strong C-C bond conjugated with an aromatic system. A Wood's metal bath is specified because it provides uniform, sustained high-temperature heating (280 °C) without the hot spots typical of heating mantles, ensuring a smooth extrusion of
-
Setup : Place 50 g of dry 3-methylbenzofuran-2-carboxylic acid in a 250-mL Claisen flask fitted with a long air condenser.
-
Thermolysis : Immerse the flask in a Wood's metal bath and slowly heat to 280 °C.
-
Observation : Monitor the evolution of carbon dioxide. A cloudy liquid will begin to distill at 190–220 °C.
-
Purification : Purify the crude distillate by redistillation through a Vigreux column.
Self-Validation Check: The final product is a clear, colorless liquid boiling at 195–197 °C, with a refractive index (
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative outcomes and critical self-validation metrics for each stage of the synthesis.
| Step | Chemical Transformation | Product / Intermediate | Yield Range | Validation Metric (Self-Validating Cue) |
| 1 | α-Chlorination | Ethyl α-chloroacetoacetate | 93–97% | b.p. 85–89 °C / 17 mmHg; Colorless liquid |
| 2 | O-Alkylation & Cyclization | Ethyl 3-methylbenzofuran-2-carboxylate | 34–42% | m.p. 49–51 °C; Rhombic plates |
| 3 | Saponification | 3-Methylbenzofuran-2-carboxylic acid | 90–95% | m.p. 192–193 °C; Colorless powder |
| 4 | Thermal Decarboxylation | 3-Methylbenzofuran | 84–88% | b.p. 195–197 °C; |
References
-
Cason, J.; Rinehart, K. L. "3-Methylcoumarone". Organic Syntheses, Coll. Vol. 4, p.590 (1963); Vol. 33, p.43 (1953). Available at:[Link]
-
Li, X.; et al. "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis". RSC Advances, 2021, 11, 31652-31656. Available at:[Link]
Sources
Application Note: Ethyl 2-Methylbenzofuran-3-carboxylate as a Pivotal Scaffold for the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Benzofuran Core in Kinase Inhibitor Design
The benzofuran nucleus is a privileged heterocyclic scaffold extensively found in natural products and synthetic compounds with a broad spectrum of therapeutic properties.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for designing molecules that can fit into the ATP-binding pockets of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them high-value targets for therapeutic intervention.[4] Benzofuran-based small molecules have been successfully developed as inhibitors for a range of kinases, including CDK2, GSK-3β, mTOR, Pim-1, and Src, demonstrating their versatility and significance in medicinal chemistry.[5][6]
This application note provides a detailed guide on the strategic use of Ethyl 2-Methylbenzofuran-3-carboxylate as a key starting material for the synthesis of potent kinase inhibitors. We will elucidate the chemical logic behind the synthetic transformations and provide step-by-step protocols for the preparation of key intermediates and final inhibitor compounds, with a specific focus on the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.
From Starting Material to Versatile Intermediate: The Hydrazide Synthon
The ethyl ester at the 3-position of the benzofuran ring is an excellent chemical handle. It can be readily converted into a variety of functional groups, but its transformation into a carbohydrazide is particularly strategic. The resulting hydrazide is a potent nucleophile, perfectly primed for coupling with various electrophilic fragments (e.g., isocyanates, isothiocyanates, or activated carboxylic acids) to rapidly build a library of diverse inhibitor candidates. This approach is central to a molecular hybridization strategy, which combines privileged scaffolds to create new chemical entities with enhanced biological activity.[3]
Protocol 1: Synthesis of 2-Methylbenzofuran-3-carbohydrazide
This protocol details the conversion of the ethyl ester to the corresponding hydrazide, creating a key intermediate for subsequent diversification.
Rationale: This is a classic hydrazinolysis reaction. Hydrazine hydrate, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine and heating in a suitable solvent like ethanol, which facilitates the dissolution of the starting material and the product upon cooling.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 5-10 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.
-
-
Purification: The collected solid is often of high purity. If necessary, it can be recrystallized from ethanol to yield 2-Methylbenzofuran-3-carbohydrazide as a white crystalline solid.
Caption: Workflow for the synthesis of the key hydrazide intermediate.
Application in Kinase Inhibitor Synthesis: A Case Study on CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[5] The benzofuran scaffold has been effectively utilized to create potent and selective Type II CDK2 inhibitors.[5][6] These inhibitors function by binding to the "DFG-out" conformation of the kinase, accessing a hydrophobic back pocket not utilized by ATP, which can lead to greater selectivity.
The following protocol describes the synthesis of a final inhibitor compound by coupling the benzofuran-3-carbohydrazide intermediate with a substituted phenyl isothiocyanate. This creates a thiosemicarbazide linker, a key pharmacophoric element for anchoring the inhibitor to the kinase domain.[5][6]
Protocol 2: Synthesis of a Benzofuran-Thiosemicarbazide CDK2 Inhibitor
Rationale: This protocol exemplifies the final fragment coupling step. The nucleophilic hydrazide intermediate attacks the electrophilic carbon of the isothiocyanate. The reaction proceeds readily at room temperature or with gentle heating in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methylbenzofuran-3-carbohydrazide (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirring solution, add the desired substituted phenyl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final inhibitor.
Caption: Final coupling step to synthesize a target kinase inhibitor.
Data Presentation: Efficacy of Synthesized Benzofuran Derivatives
The utility of this synthetic approach is validated by the biological activity of the resulting compounds. A series of benzofuran derivatives synthesized using similar principles have demonstrated potent inhibition of CDK2 and significant antiproliferative activity against various cancer cell lines.[5][6]
| Compound ID | Linker Type | R-Group on Phenyl Tail | CDK2 IC₅₀ (nM)[5][6] |
| 9h | Thiosemicarbazide | 4-Cl, 3-CF₃ | 40.91 |
| 11d | Semicarbazide | 4-Cl, 3-CF₃ | 41.70 |
| 11e | Semicarbazide | 3-pyridyl | 46.88 |
| 13c | Acylhydrazone | 4-OCH₃ | 52.63 |
| Staurosporine | (Reference) | N/A | 56.76 |
Key Insights:
-
The data clearly shows that compounds derived from the benzofuran scaffold exhibit potent, low-nanomolar inhibition of CDK2, with several examples being more potent than the well-known broad-spectrum kinase inhibitor, staurosporine.[5][6]
-
The modularity of the synthesis allows for the exploration of different linkers (thiosemicarbazide, semicarbazide, acylhydrazone) and various substitutions on the terminal phenyl ring, enabling fine-tuning of activity and other pharmaceutical properties.
Mechanism of Action: Type II Kinase Inhibition
Molecular docking simulations have shown that these benzofuran-piperazine hybrids adopt the binding pattern of Type II inhibitors.[5][6] This binding mode is crucial for achieving selectivity.
Caption: Simplified binding mode of a Type II benzofuran kinase inhibitor.
The linker region forms critical hydrogen bonds with the hinge region of the kinase, while the benzofuran core extends past the gatekeeper residue to occupy the hydrophobic allosteric back pocket, a characteristic feature of Type II inhibition.[5][6] This mechanism explains the high potency and provides a rational basis for further structural optimization.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry for the development of novel kinase inhibitors. Its straightforward conversion to key reactive intermediates, such as the 3-carbohydrazide, enables a modular and efficient approach to synthesizing diverse libraries of potential drug candidates. The successful application of this scaffold in creating potent, low-nanomolar Type II inhibitors of CDK2 underscores its potential for targeting other kinases implicated in human diseases. The protocols and data presented herein provide a solid foundation for researchers to leverage the benzofuran core in their drug discovery programs.
References
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review | Request PDF - ResearchGate. Available at: [Link]
-
Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - Taylor & Francis. Available at: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available at: [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Publishing. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. Available at: [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - ResearchGate. Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. Available at: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Synthesis of 2-Arylbenzofurans via Palladium Catalysis
Executive Summary
2-Arylbenzofurans represent a privileged structural motif in medicinal chemistry, exhibiting potent biological activities ranging from antitumor and anti-inflammatory properties to functioning as (e.g., saprisartan)[1]. Traditional syntheses of these heterocycles often require pre-functionalized, unstable intermediates and harsh reaction conditions. However, modern palladium (Pd) catalysis has revolutionized this space, offering highly regioselective, atom-economical, and scalable pathways. This application note details validated protocols for constructing 2-arylbenzofurans, focusing on direct C–H arylation and tandem cascade methodologies.
Mechanistic Insights and Strategic Selection
The choice of synthetic route depends heavily on substrate availability, desired substitution patterns, and functional group tolerance. We highlight three primary Pd-catalyzed strategies:
-
Direct C–H Arylation: This approach bypasses the need for pre-functionalized benzofurans. Utilizing (
) as aryl donors under aerobic conditions provides a low-toxicity, bench-stable alternative to traditional heavy main-group organometallics[1]. The regioselectivity at the C2 position is driven by the inherent nucleophilicity of the benzofuran ring and the electrophilic nature of the Pd(II) intermediate generated post-transmetalation[1]. -
One-Pot Cascade Sonogashira/Cyclization: Starting from 2-halophenols and aryl alkynes, this minimizes the isolation of sensitive 2-alkynylphenol intermediates[2]. The addition of a base (e.g., triethylamine) serves a dual purpose: it facilitates the Sonogashira cross-coupling by deprotonating the terminal alkyne and subsequently drives the intramolecular endo-dig or exo-dig cyclization[2].
-
Aqueous Suzuki Cross-Coupling: For late-stage functionalization, coupling 2-bromobenzofurans with arylboronic acids in EtOH/H₂O mixtures using Pd(II) complexes offers an with excellent yields[3].
Catalytic Workflow Visualization
To understand the causality of reagent selection in direct C–H arylation, the catalytic cycle is mapped below. Copper(II) chloride is strictly required as an oxidant to turn over the Pd(0) species back to the active Pd(II) catalyst, enabling the cycle to continue under aerobic conditions[1].
Catalytic cycle of Pd-catalyzed direct C-H arylation of benzofurans using Ar3SbF2.
Quantitative Data: Comparative Reaction Parameters
The following table synthesizes the optimal conditions and expected outcomes for the discussed methodologies, serving as a quick-reference guide for protocol selection[1],[3],[2].
| Synthesis Strategy | Catalyst System | Aryl Source | Solvent / Temp | Yield Range | Key Advantage |
| Direct C-H Arylation | 5 mol% Pd(OAc)₂, 2 eq CuCl₂ | Triarylantimony Difluorides | 1,2-DCE, 80 °C | 60–85% | Aerobic conditions, no pre-functionalization required |
| Cascade Sonogashira | 2 mol% PdCl₂(PPh₃)₂, 1 mol% CuI | Aryl Halides + Terminal Alkynes | DMF/Et₃N, 80 °C | 70–95% | One-pot synthesis from highly accessible precursors |
| Suzuki Cross-Coupling | 0.3 mol% Pd(II) complex, K₂CO₃ | Arylboronic Acids | EtOH/H₂O (1:1), 80 °C | 85–98% | Green aqueous media, broad functional group tolerance |
Validated Experimental Protocols
Protocol A: Direct Regioselective C–H Arylation using Triarylantimony Difluorides
Objective: Synthesize 2-arylbenzofuran directly from unactivated benzofuran.
Causality Note:
Reagents:
-
Benzofuran: 0.5 mmol
-
Triarylantimony difluoride (
): 0.5 mmol -
Palladium(II) acetate (Pd(OAc)₂): 5 mol% (0.025 mmol)
-
Copper(II) chloride (CuCl₂): 1.0 mmol (2.0 equiv)
-
1,2-Dichloroethane (1,2-DCE): 2.0 mL
Step-by-Step Methodology:
-
Preparation: To a 10 mL oven-dried reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg) and CuCl₂ (134.4 mg). Rationale: CuCl₂ is essential for the aerobic reoxidation of Pd(0) to Pd(II).
-
Substrate Addition: Add the
derivative (0.5 mmol) to the tube. -
Solvent & Reactant: Inject 1,2-DCE (2.0 mL) followed by benzofuran (0.5 mmol, ~59 mg) via a microsyringe.
-
Reaction: Seal the tube loosely to allow air exposure (aerobic conditions) and stir the mixture vigorously at 80 °C for 24 hours[1].
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter the suspension through a short pad of Celite to remove insoluble copper and palladium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the pure 2-arylbenzofuran.
Protocol B: One-Pot Cascade Sonogashira/Cyclization
Objective: Construct the benzofuran core and install the 2-aryl group simultaneously. Causality Note: Degassing is critical. The presence of oxygen promotes the Glaser homocoupling of terminal alkynes, which consumes the starting material and drastically reduces the yield of the desired cross-coupled product[2].
Reagents:
-
2-Iodophenol: 1.0 mmol
-
Aryl alkyne: 1.2 mmol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): 2 mol%
-
Copper(I) iodide (CuI): 1 mol%
-
Triethylamine (Et₃N): 2.0 mmol
-
Dimethylformamide (DMF): 3.0 mL
Step-by-Step Methodology:
-
Degassing: Add DMF (3.0 mL) to a Schlenk flask and degas via three freeze-pump-thaw cycles. Backfill with Argon.
-
Catalyst Loading: Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (14 mg) and CuI (1.9 mg) to the flask.
-
Reactant Addition: Inject 2-iodophenol (1.0 mmol), the terminal aryl alkyne (1.2 mmol), and Et₃N (2.0 mmol). Rationale: Et₃N acts as both the base for the Sonogashira coupling and the catalyst for the subsequent intramolecular cyclization.
-
Heating: Stir the reaction mixture at 80 °C for 12 hours[2]. Monitor the disappearance of the intermediate 2-alkynylphenol via TLC.
-
Quenching & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL) to remove residual DMF, then dry over anhydrous MgSO₄.
-
Purification: Filter, concentrate in vacuo, and purify via silica gel chromatography to yield the substituted 2-arylbenzofuran.
References
-
Kitamura, Y., Murata, Y., Iwai, M., Matsumura, M., & Yasuike, S. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. URL: [Link]
-
Wang, X., Wang, X., Liu, M., Ding, J., Chen, J., & Wu, H. (2013). Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Synthesis, 45, 2241-2244. URL: [Link]
-
Maddali, L. N. R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2432. URL: [Link]
-
Udagawa, T., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(3), 1553-1557. URL: [Link]
Sources
Use of Ethyl 2-Methylbenzofuran-3-carboxylate in the preparation of anti-cancer agents.
Application Note: Strategic Utilization of Ethyl 2-Methylbenzofuran-3-carboxylate in Oncology Drug Discovery
Abstract
This technical guide details the experimental protocols for utilizing This compound (CAS: 20636-64-2) as a primary scaffold in the synthesis of anti-cancer therapeutics. The benzofuran core is a privileged structure in medicinal chemistry, exhibiting potent inhibition of tubulin polymerization and receptor tyrosine kinases (e.g., VEGFR-2). This document provides a validated workflow for converting the ester precursor into bioactive hydrazide and 1,3,4-oxadiazole derivatives, accompanied by protocols for biological validation via MTT cytotoxicity assays and molecular docking.
Introduction: The Benzofuran Scaffold in Oncology
This compound represents a critical intermediate for accessing the "3-carbonyl" substituted benzofuran chemical space. Unlike its 2-carboxylate isomer, the 3-carboxylate position offers a unique vector for molecular extension, allowing pharmacophores to interact with the deep hydrophobic pockets of targets like the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.
Key Mechanistic Advantages:
-
Lipophilicity: The fused benzene-furan ring system enhances membrane permeability.
-
Rigidity: The planar structure facilitates π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in protein active sites.
-
Versatility: The ester group serves as a "chemical handle" for generating hydrazides, amides, and heterocycles.
Synthetic Utility & Protocols
The primary synthetic strategy involves the conversion of the ethyl ester to a carbohydrazide, which serves as a divergent point for generating libraries of Schiff bases (hydrazones) or cyclized heterocycles (oxadiazoles/triazoles).
Workflow Visualization
The following diagram outlines the synthetic pathway from the starting ester to bioactive oxadiazole derivatives.
Figure 1: Divergent synthetic pathway for accessing bioactive benzofuran derivatives.[1]
Protocol A: Synthesis of 2-Methylbenzofuran-3-carbohydrazide
Rationale: The hydrazide is more nucleophilic than the ester and allows for the introduction of nitrogen-containing pharmacophores essential for hydrogen bonding in the active site.
Materials:
-
This compound (10 mmol, ~2.04 g)
-
Hydrazine hydrate (99%, 50 mmol, 2.5 mL) – Excess drives equilibrium.
-
Absolute Ethanol (30 mL)
-
Ice-cold water
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Addition: Add 50 mmol of hydrazine hydrate dropwise over 5 minutes. Caution: Hydrazine is toxic and a potential carcinogen; handle in a fume hood.
-
Reflux: Attach a water condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The ester spot (
) should disappear, and a lower spot (hydrazide) should appear. -
Precipitation: Allow the reaction mixture to cool to room temperature. Pour the contents into 100 mL of crushed ice with vigorous stirring. The hydrazide will precipitate as a white/off-white solid.
-
Purification: Filter the solid under vacuum. Wash with 20 mL of cold water followed by 10 mL of cold ethanol. Recrystallize from ethanol to yield needle-like crystals.
-
QC Check: Measure Melting Point (Expected: >180°C) and verify structure via IR (look for NH/NH2 doublets at 3200-3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹).
Protocol B: Cyclization to 5-Substituted-1,3,4-Oxadiazole
Rationale: 1,3,4-Oxadiazoles are bioisosteres of amides and esters but possess improved metabolic stability and pharmacokinetic profiles.
Step-by-Step Procedure:
-
Activation: Dissolve 2 mmol of the synthesized hydrazide in 15 mL of phosphorous oxychloride (
). -
Coupling: Add 2 mmol of a substituted benzoic acid (e.g., 4-chlorobenzoic acid for enhanced lipophilicity).
-
Cyclization: Reflux the mixture for 6–8 hours.
acts as both solvent and dehydrating agent. -
Quenching: Cool the mixture and pour slowly onto crushed ice. Caution: Exothermic hydrolysis of excess
. Neutralize with 10% solution to pH 7–8. -
Isolation: Filter the resulting solid, wash with water, and recrystallize from ethanol/DMF mixture.
Biological Evaluation Protocols
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay measures the metabolic activity of cells as an indicator of viability. Benzofurans often exhibit poor water solubility, requiring precise DMSO management.
Target Cell Lines:
-
MCF-7 (Breast Adenocarcinoma)
-
HUVEC (Human Umbilical Vein Endothelial Cells) – Control for selectivity.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
Procedure:
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% . -
Treatment: Prepare stock solutions of benzofuran derivatives in DMSO (10 mM). Dilute serially in culture media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
Incubation: Add 100 µL of drug-containing media to wells (triplicate). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression (GraphPad Prism).
Data Interpretation Guide:
| IC50 (µM) | Classification | Action Item |
|---|---|---|
| < 5.0 | Potent | Lead candidate; proceed to mechanistic studies (Cell Cycle/Apoptosis). |
| 5.0 - 20.0 | Moderate | Active; optimize substituents (SAR study). |
| > 20.0 | Inactive | Discard or radically alter scaffold. |
Protocol D: Molecular Docking (In Silico)
Rationale: To predict binding affinity and orientation before synthesis. Common targets for this scaffold are VEGFR-2 (angiogenesis) and Tubulin (mitosis).
Workflow Visualization
Figure 2: Computational workflow for validating benzofuran binding modes.
Specific Settings:
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 4ASD (VEGFR-2 kinase domain) or 1SA0 (Tubulin-Colchicine).
-
Grid Box: Center on the co-crystallized ligand (e.g., Sorafenib for VEGFR-2). Size: 20x20x20 Å.
-
Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.
References
-
Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link
-
Miao, Y. et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." International Journal of Molecular Sciences. Link
-
Rana, M. et al. (2023). "Benzofuran derivatives as potential anticancer agents: A review." RSC Advances. Link
-
Abdel-Aziz, H.A. et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules. Link (Note: Provides comparative hydrazide synthesis conditions).
-
Kushwaha, D.S. et al. (2014). "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide derivatives." Rasayan Journal of Chemistry. Link
Sources
Application Note: Advanced Experimental Protocols for the Intramolecular Cyclization to Form Benzofurans
Executive Summary & Strategic Importance
Benzofurans are privileged heterocycles in medicinal chemistry, forming the core architecture of numerous approved therapeutics (e.g., Amiodarone, Vilazodone) and bioactive natural products[1]. In drug development, the construction of the benzofuran core must be highly regioselective, scalable, and atom-economical. The transition-metal-catalyzed intramolecular cyclization of o-alkynylphenols or 2-haloaryl ketones represents the gold standard for synthesizing these scaffolds[2].
As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps. This document details the causality behind reagent selection, outlines self-validating experimental systems , and provides robust methodologies for both Palladium-catalyzed and Copper-catalyzed cyclization pathways.
Mechanistic Causality & Reaction Design
To achieve high yields and avoid side reactions, one must understand the molecular choreography of the cyclization process.
Palladium-Catalyzed 5-endo-dig Cyclization
The conversion of o-alkynylphenols to 2-substituted benzofurans relies on a dual-activation strategy.
-
Why use Pd(II)? Palladium acts as a soft π-Lewis acid, selectively coordinating to the alkyne moiety. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering it highly susceptible to nucleophilic attack[2].
-
Why add a base? The addition of an organic base (e.g., Et₃N) is not merely to neutralize generated acid; it actively deprotonates the phenolic hydroxyl group, significantly enhancing its nucleophilicity. The subsequent intramolecular attack follows Baldwin's rules for a favored 5-endo-dig cyclization, generating a vinylpalladium(II) intermediate that undergoes protodemetalation to yield the benzofuran[3].
Figure 1. Mechanism of Pd(II)-catalyzed 5-endo-dig intramolecular cyclization of o-alkynylphenols.
Copper-Catalyzed Intramolecular C–O Coupling
For substrates lacking an alkyne, the Ullmann-type C–O cross-coupling of 2-haloaryl ketones is a powerful alternative[4]. Here, Cu(I) undergoes oxidative addition into the aryl-halide bond, followed by ligand exchange with the enolized ketone, and reductive elimination to forge the critical C–O bond.
Experimental Protocols
Figure 2. Standard experimental workflow for transition-metal catalyzed benzofuran synthesis.
Protocol A: Palladium-Catalyzed Hydroalkoxylation of o-Alkynylphenols
Causality in Setup: We employ strictly anhydrous solvents (e.g., THF distilled over sodium/benzophenone) because trace moisture can lead to competitive hydration of the alkyne, yielding the corresponding ketone rather than the desired cyclized benzofuran. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of terminal alkynes (Glaser coupling).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon. Repeat this purge cycle three times to ensure a strictly inert atmosphere.
-
Reagent Loading: Add the o-alkynylphenol substrate (1.0 mmol) and PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) to the Schlenk tube.
-
Solvent & Base Addition: Inject anhydrous THF (5.0 mL) followed by strictly degassed Triethylamine (2.0 mmol, 2.0 equiv) via a gas-tight syringe.
-
Thermal Cyclization: Seal the tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (2 x 10 mL) to quench the base and partition metal salts into the aqueous layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Copper-Catalyzed Intramolecular O-Arylation of 2-Haloaryl Ketones
Causality in Setup: Copper-catalyzed Ullmann-type couplings require higher temperatures and stronger bases to facilitate the enolization of the ketone and the subsequent reductive elimination[4].
-
Reagent Loading: To an oven-dried reaction vial, add the 2-haloaryl ketone (1.0 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (4.0 mL) under an Argon atmosphere.
-
Thermal Cyclization: Stir the mixture at 120 °C for 24 hours.
-
Workup & Purification: Cool to room temperature, dilute with water (15 mL), extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry, and concentrate for chromatography.
Quantitative Data & Condition Optimization
To facilitate rapid assay development, the following table summarizes the optimization landscape for the Pd-catalyzed cyclization, demonstrating the critical nature of each component.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | PdCl₂(PPh₃)₂ (5) | Et₃N (2.0) | THF | 80 | 12 | 85 | Optimal conditions; rapid and clean cyclization. |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | DMF | 100 | 8 | 72 | Higher temperature required to solubilize the inorganic base. |
| 3 | CuI (10) | Cs₂CO₃ (2.0) | DMSO | 120 | 24 | 65 | Viable base-metal alternative; requires much harsher conditions. |
| 4 | PdCl₂(PPh₃)₂ (5) | None | THF | 80 | 24 | Trace | Demonstrates the absolute necessity of base for phenol nucleophilicity. |
| 5 | None | Et₃N (2.0) | THF | 80 | 24 | 0 | Confirms the reaction is strictly transition-metal-catalyzed. |
Trustworthiness: Self-Validating Systems & Troubleshooting
A robust protocol must be self-validating. To confirm the successful formation of the benzofuran architecture during and after the experiment, rely on the following orthogonal validation metrics:
-
In-Process Control (IPC) via TLC: The self-validating marker during the reaction is the disappearance of the highly polar phenolic starting material. Phenols stain strongly with Vanillin (often turning yellow/green), while the resulting benzofurans show distinct, intense UV absorbance (254 nm) and migrate as a significantly less polar spot.
-
Visual Cues: In Pd-catalyzed reactions, the solution should remain relatively homogeneous (yellow/orange). The sudden precipitation of a black solid (Pd black) indicates catalyst deactivation, usually due to oxygen ingress or solvent impurities.
-
Orthogonal NMR Validation: Post-isolation, ¹H NMR provides definitive proof of cyclization. The broad phenolic -OH signal (δ 5.0–9.0 ppm) must completely disappear. If the 3-position of the resulting benzofuran is unsubstituted, a highly characteristic, sharp singlet will appear at δ 6.5–7.0 ppm , corresponding to the C3 proton of the newly formed heteroaromatic ring.
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Molecules (MDPI) URL:[1]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega URL:[2]
-
Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis Organic Letters URL:[4]
-
Benzofuran Synthesis Protocols Organic Chemistry Portal URL:[3]
Sources
Derivatization of Ethyl 2-Methylbenzofuran-3-carboxylate for biological screening
Application Note: Derivatization of Ethyl 2-Methylbenzofuran-3-carboxylate for High-Throughput Biological Screening
Executive Summary & Scientific Rationale
The benzofuran scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. Representing a core motif in numerous FDA-approved drugs and biologically active natural products, benzofuran derivatives exhibit a profound spectrum of pharmacological properties, including potent anticancer, antibacterial, and antifungal activities[1].
For drug development professionals, This compound serves as an optimal, stable building block for divergent library synthesis. Functionalization at the C-3 position—particularly the conversion of the ester into diverse carboxamides or ethers—has historically yielded highly selective ligands. Recent biological screenings have identified 3-substituted benzofurans as potent Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[2] and highly effective antagonists against Estrogen Receptor-alpha (ERα) in breast cancer models[3]. This application note details the strategic derivatization of this scaffold, providing self-validating protocols designed to generate high-purity libraries suitable for immediate in vitro screening.
Strategic Derivatization Pathways (The Causality of Design)
The chemical architecture of this compound dictates specific synthetic strategies. The C-2 methyl group provides critical steric shielding, which enhances the metabolic stability of the furan ring against oxidative degradation in vivo. However, this same steric bulk makes the adjacent C-3 ester highly resistant to direct amidation.
To overcome this, a divergent, two-step derivatization strategy is employed:
-
Pathway A (Carboxamide Library): The ester is first saponified to 2-methylbenzofuran-3-carboxylic acid. This unlocks the C-3 position for high-efficiency, HATU-mediated amide coupling. Amides are specifically targeted because they act as crucial hydrogen-bond donors/acceptors, allowing the molecule to anchor into the hinge-binding regions of kinases or the ligand-binding domains of nuclear receptors[4].
-
Pathway B (Ether/Amine Library): The ester is reduced to 2-methylbenzofuran-3-ylmethanol. The resulting primary alcohol can undergo Williamson etherification or oxidation/reductive amination to probe lipophilic pockets in antimicrobial targets.
Fig 1. Divergent derivatization workflow of this compound.
Experimental Methodologies: Self-Validating Protocols
Protocol 3.1: Saponification to 2-Methylbenzofuran-3-carboxylic acid
Causality: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) to prevent base-catalyzed ring-opening of the benzofuran core. A biphasic Tetrahydrofuran (THF)/Water solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide ions remain in a homogeneous reactive state.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (0.2 M concentration).
-
Add LiOH monohydrate (3.0 eq, 30 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 45°C and stir for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction on silica gel (Hexane:EtOAc 3:1). The starting ester (
) must completely disappear, with the product remaining at the baseline ( ) as a carboxylate salt. -
Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C.
-
Dropwise, add 1M HCl until the pH reaches 2.0.
-
Self-Purification: The acidification forces the protonated 2-methylbenzofuran-3-carboxylic acid to precipitate out of the solution as a white solid. Filter, wash with cold water, and dry under a vacuum to yield >95% pure intermediate.
Protocol 3.2: HATU-Mediated Amide Library Generation
Causality: Standard coupling reagents (like EDC/HOBt) often fail or require prolonged reflux due to the steric hindrance of the C-2 methyl group. HATU generates a highly reactive HOAt-active ester that easily overcomes this steric barrier, ensuring rapid coupling at room temperature. DIPEA is used as a non-nucleophilic base to deprotonate the amine salts without interfering with the active ester.
Step-by-Step Procedure:
-
In a dry vial, dissolve 2-methylbenzofuran-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).
-
Add HATU (1.5 eq, 0.75 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add the desired amine (aliphatic or aromatic) (1.2 eq, 0.6 mmol). Stir for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Confirm the disappearance of the acid mass and the appearance of the
peak of the desired amide. -
Workup & Self-Validation: Dilute with EtOAc (10 mL). Wash sequentially with:
-
1M HCl (2 x 5 mL): Removes unreacted amine and DIPEA.
-
Saturated
(2 x 5 mL): Removes unreacted carboxylic acid and HOAt byproducts. -
Brine (1 x 5 mL): Removes residual water and DMF.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate. The resulting crude amides are typically >90% pure and ready for primary biological screening.
Biological Screening Context
Once the library is generated, the derivatives are subjected to high-throughput screening. Benzofuran-3-carboxamides are highly privileged for oncology targets. Specifically, they have been shown to act as Type II inhibitors of CDK2, binding to the inactive conformation of the kinase and preventing the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of E2F transcription factors, ultimately inducing cell cycle arrest at the G1/S phase and triggering apoptosis in cancer cells[2].
Fig 2. Mechanism of action for benzofuran-derived CDK2 inhibitors inducing cell cycle arrest.
Data Presentation & Validation Metrics
Table 1: Reaction Optimization and Analytical Validation
| Reaction Step | Reagents / Conditions | Yield (%) | Self-Validation Metric (Purity Check) |
|---|
| Ester Hydrolysis | LiOH (3 eq), THF/
Table 2: Target Biological Pathways for Benzofuran Derivatives
| Derivative Class | Primary Biological Target | Mechanism of Action | Disease Indication |
|---|---|---|---|
| 3-Carboxamides | Cyclin-Dependent Kinase 2 (CDK2) | Type II Kinase Inhibition (Hinge binding)[2] | Breast Cancer, Leukemia |
| 3-Carboxamides | Estrogen Receptor Alpha (ERα) | Receptor Antagonism / Downregulation[3] | ER-dependent Breast Cancer |
| 3-yl-methanols (Ethers) | Bacterial Efflux Pumps | Disruption of membrane integrity / Efflux block | Multi-drug Resistant (MDR) Infections |
| Halogenated Cores | Tubulin Polymerization | Inhibition of microtubule dynamics[2] | Solid Tumors |
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.1
-
Benzofuran – Knowledge and References. Taylor & Francis.2
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Department of Pharmacology, Oxford University.3
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH) / PMC.4
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate
This is a technical support guide designed for researchers and process chemists. It prioritizes the Cu/Pd-catalyzed cyclization and Nenitzescu routes, as these are the industry standards for this scaffold (e.g., in the synthesis of Fruquintinib or Arbidol).[1]
Ticket ID: CHEMSUP-BF3-2024 Subject: Optimization, Troubleshooting, and Scalability of Benzofuran-3-carboxylate Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Technical Overview
The synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate (and its derivatives like the 5-hydroxy or 6-methoxy analogs used in Fruquintinib and Arbidol ) presents a classic regioselectivity challenge. The core difficulty lies in directing the cyclization to form the 2-methyl/3-carboxylate pattern rather than the thermodynamically competing 3-methyl/2-carboxylate or the coumarin (2-oxo) scaffold.
This guide covers the two most robust synthetic pathways:
-
Pathway A (The "Modern" Route): Transition-metal catalyzed annulation of o-halophenols with alkynes or
-keto esters. High regiocontrol, suitable for complex substrates.[1] -
Pathway B (The "Classic" Route): The Nenitzescu condensation (for 5-hydroxy derivatives). Scalable, but sensitive to Lewis acid conditions.[1]
Interactive Troubleshooting Guide (Q&A)
Module 1: Regioselectivity & Side Products
Q: I am observing the formation of a Coumarin (chromen-2-one) byproduct instead of the Benzofuran. Why is this happening? A: This is a "Pechmann vs. Feist-Benary" competition.
-
Diagnosis: You are likely using acidic conditions or a pathway that favors attack on the ester carbonyl rather than the ketone carbonyl (or alkyne). In the reaction of phenols with
-keto esters (e.g., ethyl acetoacetate), acidic condensing agents (H₂SO₄, PPA) favor the Pechmann condensation , yielding 4-methylcoumarin.[1] -
Solution: Switch to Pathway A (Base/Metal Catalysis) .
-
Use an o-halophenol and ethyl acetoacetate with a copper catalyst (CuI/L-Proline) and a mild base (Cs₂CO₃ or K₂CO₃).
-
Mechanism: The copper catalyst promotes C-arylation at the active methylene of the acetoacetate first. The subsequent intramolecular O-arylation (or O-attack on the ketone) is favored under basic conditions, forming the benzofuran.
-
Q: My product analysis shows Ethyl 3-methylbenzofuran-2-carboxylate instead of the target 2-methyl-3-carboxylate. What went wrong? A: This indicates an inversion of the cyclization precursors.
-
Cause: If you used Ethyl 2-chloroacetoacetate and phenol under basic conditions, the initial O-alkylation likely occurred at the chlorinated carbon. The subsequent cyclization (Friedel-Crafts type) onto the ketone places the methyl group at the 3-position (bridgehead adjacent) and the ester at the 2-position.
-
Corrective Action: To get the 2-methyl-3-carboxylate pattern, you must construct the bond such that the ester is on the
-carbon of the furan ring.-
Recommended Protocol: Use the Intermolecular Heck/Michael Route . React 2-halophenol with Ethyl 2-butynoate (or similar alkyne). The Michael addition/Heck sequence strictly enforces the 2-methyl-3-carboxy regiochemistry.
-
Module 2: Yield & Purity (Nenitzescu Route)
Q: In the Nenitzescu reaction (Benzoquinone + Ethyl
-
Optimization:
-
Stoichiometry: Ensure the enamine (ethyl
-aminocrotonate) is in slight excess (1.1–1.2 eq). -
Solvent: Switch from protic solvents (EtOH) to a non-polar/aprotic solvent like Dichloromethane (DCM) or Nitromethane .[1] The reaction is faster and cleaner in polar aprotic conditions but DCM often simplifies workup.
-
Lewis Acid: Add a mild Lewis acid (e.g., ZnCl₂ or Fe(III)).[1] While the reaction can proceed thermally, Lewis acids catalyze the Michael addition step and reduce quinone decomposition.[1]
-
Temperature: Control the exotherm. High temperatures promote polymerization of the benzoquinone. Keep T < 40°C during the addition.
-
Experimental Protocols & Workflows
Protocol A: Copper-Catalyzed Cascade (Recommended for High Purity)
Target: General substituted Ethyl 2-methylbenzofuran-3-carboxylates.
Reagents:
-
o-Iodophenol (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)[1]
-
CuI (10 mol%)[1]
-
L-Proline (20 mol%)
-
Cs₂CO₃ (2.0 eq)[1]
-
DMSO (0.5 M concentration)[1]
Step-by-Step:
-
Setup: Charge a dried Schlenk tube with CuI, L-Proline, and Cs₂CO₃. Evacuate and backfill with Argon (3x).[1]
-
Addition: Add o-iodophenol, ethyl acetoacetate, and DMSO via syringe.
-
Reaction: Heat to 80–90°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Checkpoint: The intermediate (C-arylated ketoester) may appear; continue heating until cyclization is complete.
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.[2] Wash organics with brine to remove DMSO.
-
Purification: Flash chromatography on silica gel.
Protocol B: Nenitzescu Synthesis (For 5-Hydroxy derivatives)
Target: Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (Arbidol intermediate).
Step-by-Step:
-
Preparation: Dissolve p-benzoquinone (1.0 eq) in acetone or DCM.
-
Addition: Dropwise add Ethyl 3-aminocrotonate (1.1 eq) at RT.
-
Note: The solution will turn dark.
-
-
Cyclization: Stir at reflux (Acetone) or RT (DCM) for 2–4 hours.
-
Crystallization: The product often precipitates upon cooling or addition of hexane. Filter and wash with cold solvent.
Mechanistic Visualization & Decision Tree
The following diagram illustrates the critical bifurcation point between forming the target Benzofuran and the unwanted Coumarin, and the decision logic for troubleshooting.
Caption: Figure 1. Synthetic pathways and regiochemical outcomes.[2][3][4][5] Route A is recommended for the specific 2-methyl-3-carboxylate target.
Data & Comparison Table
| Parameter | Nenitzescu Reaction | Cu-Catalyzed (Route A) | Feist-Benary (Route B) |
| Primary Product | 5-Hydroxy-2-methyl-3-carboxylate | 2-Methyl-3-carboxylate (Unsubst/Subst) | 3-Methyl-2-carboxylate (Inverse) |
| Regiocontrol | High (dictated by mechanism) | Excellent | Poor (Temperature dependent) |
| Key Reagents | Benzoquinone, Enamine | o-Halophenol, | Phenol, |
| Common Issue | Quinone polymerization (Tar) | Catalyst poisoning (S/N impurities) | Formation of Coumarins |
| Scalability | High (kg scale possible) | Medium (Column chromatography often needed) | High |
References
-
Nenitzescu Indole/Benzofuran Synthesis
-
Copper-Catalyzed Synthesis (Modern Route)
-
Fruquintinib Intermediate Synthesis
-
Feist-Benary/Pechmann Competition
- ChemicalBook Data: "2-Ethyl-3-methylbenzofuran synthesis".
- Context: Illustrates the diversity of outcomes based on starting m
-
[1]
Sources
- 1. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Phenaliporphyrin, a PAH-Porphyrin Hybrid, from an Acenaphthene-Fused Cyclopropane Dialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. tdcommons.org [tdcommons.org]
🛠️ Technical Support Center: Benzofuran Synthesis & Sonogashira Optimization
Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working on the tandem Sonogashira coupling and cyclization of o-halophenols. While this cascade is a highly efficient method for synthesizing 2-substituted benzofurans[1], it is frequently compromised by competitive side reactions—most notably the Glaser-Hay homocoupling[2].
This guide is designed to provide you with field-proven insights, diagnostic workflows, and self-validating protocols to maximize your benzofuran yields.
📊 Diagnostic Workflow
Before diving into specific technical fixes, use the decision tree below to diagnose the root cause of your low benzofuran yield.
Figure 1: Diagnostic workflow for identifying and resolving benzofuran coupling side reactions.
❓ Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive accumulation of diyne byproduct instead of my desired benzofuran?
A1: You are observing the classic Glaser-Hay homocoupling. In standard Sonogashira conditions, a Cu(I) co-catalyst is used to form a copper acetylide intermediate. If even trace amounts of oxygen are present, it oxidizes the copper acetylide, causing two terminal alkyne molecules to couple together into a symmetric diyne[3].
-
The Causality: Oxygen acts as the terminal oxidant in the Glaser-Hay pathway, converting Cu(I) to Cu(II), which then facilitates the oxidative dimerization of the alkyne[4]. This not only consumes your valuable alkyne starting material but also complicates downstream chromatographic purification.
-
The Solution: Rigorous deoxygenation (e.g., freeze-pump-thaw cycling) is mandatory. If homocoupling persists, you must switch to a copper-free Sonogashira protocol [5]. Copper-free conditions completely abrogate the Glaser pathway because the transmetalation step occurs directly from the alkyne to the Palladium center, bypassing the highly oxidizable copper acetylide intermediate[6].
Q2: I switched to a copper-free protocol to stop the Glaser coupling, but now my reaction has stalled. Why?
A2: Copper-free protocols often struggle with less reactive aryl chlorides or sterically hindered o-halophenols.
-
The Causality: In the absence of Copper, the amine base must deprotonate the alkyne directly while it coordinates to the Pd(II) center[6]. This direct transmetalation step has a much higher activation energy. If the base is too weak, or if the Palladium ligand does not sufficiently stabilize the transition state, the catalytic cycle stalls.
-
The Solution: You must compensate for the lack of Copper by using a more electron-rich, sterically demanding ligand (e.g., XPhos or RuPhos) to accelerate oxidative addition, and a stronger base (like pyrrolidine or Cs₂CO₃) to facilitate the direct transmetalation.
Q3: The Sonogashira coupling works (I see the o-alkynylphenol intermediate by LC-MS), but it doesn't cyclize into the benzofuran. What is missing?
A3: The tandem synthesis of benzofurans requires a secondary 5-endo-dig hydroalkoxylation step[7].
-
The Causality: While Pd(0) efficiently catalyzes the initial cross-coupling, the subsequent cyclization requires activation of the alkyne to facilitate nucleophilic attack by the adjacent hydroxyl group[1]. If the reaction temperature is too low, or if the specific basic/catalytic conditions are insufficient to activate the phenol, the intermediate will simply accumulate.
-
The Solution: Elevate the reaction temperature (typically 80–100 °C) to drive the thermal cyclization. Alternatively, the addition of specific N-Heterocyclic-Carbene (NHC)-Palladium complexes has been shown to elegantly catalyze this sequential domino hydroalkoxylation[7].
🔬 Mechanistic Pathway Analysis
Understanding the competing catalytic cycles is critical for rational optimization. The diagram below illustrates how the addition of Copper introduces a bifurcation in the reaction pathway.
Figure 2: Mechanistic pathways of Sonogashira cyclization versus Glaser homocoupling.
📈 Quantitative Optimization Data
To demonstrate the impact of reaction conditions on the product distribution, the following table summarizes the typical quantitative shifts observed when optimizing the tandem synthesis of benzofurans away from Glaser-prone conditions[2],[3].
| Condition Profile | Catalyst System | Atmosphere | Base / Solvent | % Glaser Diyne | % Benzofuran Yield |
| Standard (Unoptimized) | Pd(PPh₃)₂Cl₂ / CuI | Air | Et₃N / THF | > 55% | < 20% |
| Degassed Standard | Pd(PPh₃)₂Cl₂ / CuI | Argon | Et₃N / THF | 15 - 30% | 50 - 60% |
| Cu-Free (1st Gen) | Pd(PPh₃)₄ | Argon | Et₃N / THF | < 5% | 70 - 75% |
| Cu-Free (Optimized) | Pd(PPh₃)₄ | Argon | Piperidine / DMF | < 1% | > 90% |
📝 Standard Operating Procedure (SOP)
Copper-Free Tandem Synthesis of 2-Arylbenzofurans
Objective: Synthesize 2-arylbenzofurans from o-iodophenols and terminal alkynes while entirely suppressing Glaser homocoupling.
Step 1: Reagent Preparation & Rigorous Deoxygenation (The Self-Validating Step)
-
In an oven-dried Schlenk flask, dissolve the o-iodophenol (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous, degassed DMF.
-
Add Piperidine (2.0 equiv) as the base.
-
Perform three cycles of freeze-pump-thaw.
-
Causality: Oxygen is the stoichiometric oxidant for the Glaser pathway. Removing it eliminates the primary driver of diyne formation[3].
-
Validation: An oxygen-free amine/DMF solvent mixture will remain colorless/pale yellow. If trace copper were present, an oxygenated solution would rapidly turn blue/green.
Step 2: Catalyst Addition
-
Under a positive flow of high-purity Argon, add Pd(PPh₃)₄ (5 mol%). Do NOT add CuI [5].
-
Causality: Copper-free conditions prevent the formation of the highly oxidizable copper-acetylide intermediate, forcing the reaction through direct Pd-alkyne transmetalation[6].
Step 3: Coupling and Cyclization
-
Seal the flask and heat the reaction mixture to 80 °C for 12 hours.
-
Causality: While the cross-coupling may occur at room temperature, the subsequent 5-endo-dig hydroalkoxylation cyclization requires elevated thermal energy to overcome the activation barrier of the C-O bond formation[1].
-
Validation: Take a 10 µL aliquot, quench in EtOAc/H₂O, and monitor via LC-MS. The intermediate o-alkynylphenol (M+ mass) should transition completely to the benzofuran product (isomeric M+ mass, but distinct retention time and UV profile). The absence of a peak at 2M-2 confirms successful suppression of Glaser coupling.
Step 4: Work-up and Purification
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.
-
Filter the organic layer through a short pad of Celite to remove Pd black.
-
Causality: Removing Palladium nanoparticles early prevents unwanted late-stage catalytic degradation or isomerization of the benzofuran product during silica gel chromatography.
📚 References
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - ACS Publications.2
-
Minimizing homocoupling side products in Sonogashira reactions - Benchchem. 3
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery - RSC. 4
-
Copper-free Sonogashira coupling - The chemical reaction database. 5
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method - ACS Publications.1
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. 6
-
Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes - ACS Publications. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 2-Methylbenzofuran-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 2-Methylbenzofuran-3-carboxylate. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for research and development.
Troubleshooting Guide
This section is designed to address specific issues that may arise during the purification of this compound. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions based on established scientific principles.
Column Chromatography Issues
Question: I'm observing poor separation of my target compound from an impurity on the TLC plate, with the spots appearing very close together. How can I improve the resolution during column chromatography?
Answer:
Poor resolution in thin-layer chromatography (TLC) is a strong indicator of a challenging separation on a chromatography column. To enhance the separation, a systematic approach to solvent system optimization is necessary.
Underlying Principle: The separation of compounds on a silica gel column is governed by the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (solvent system). The polarity of the solvent system is the primary factor influencing this partitioning.
Step-by-Step Protocol for Optimization:
-
Systematic Solvent Screening: Begin by testing a range of solvent systems with varying polarities. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fine-Tuning the Solvent Ratio: Once a promising solvent system is identified, fine-tune the ratio of the solvents. Small, incremental changes in the percentage of the more polar solvent can have a significant impact on the separation. For instance, if a 9:1 hexane:ethyl acetate mixture gives some separation, try 9.5:0.5 and 8.5:1.5 ratios.
-
Employing a Third Solvent: If a two-solvent system is insufficient, the introduction of a third solvent can modulate the selectivity. For example, adding a small amount of methanol or triethylamine (if dealing with basic impurities) can alter the interactions between the analytes and the stationary phase.
-
Consider a Different Stationary Phase: If optimizing the mobile phase does not yield the desired separation, consider using a different stationary phase. While silica gel is the most common, alumina or reverse-phase silica (C18) can offer different selectivities.[1]
Question: My compound is eluting with a streaky or tailing peak shape from the column. What could be the cause and how do I fix it?
Answer:
Peak tailing is a common issue in column chromatography and can be caused by several factors, often related to interactions with the stationary phase or the sample itself.
Potential Causes and Solutions:
-
Acidic Impurities or Compound Degradation: The silica gel surface has acidic silanol groups that can strongly interact with basic compounds or lead to the degradation of sensitive molecules, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifying agent to the eluent. For potentially acidic impurities interacting with your ester, a neutral modifier might be beneficial. If your compound is sensitive to acid, a basic modifier like triethylamine or pyridine can be used to neutralize the acidic sites on the silica gel.
-
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound may move too slowly and interact excessively with the stationary phase.
-
Solution: Gradually increase the polarity of your eluent system.
-
-
Column Overloading: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.
-
Recrystallization Issues
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals are forming. What should I do?
Answer:
The failure of a compound to crystallize upon cooling can be due to several factors, including the use of an inappropriate solvent, insufficient concentration, or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution. This will act as a template for further crystallization.
-
Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer for a short period.[2]
-
-
Re-evaluate the Solvent: It's possible that the compound is too soluble in the chosen solvent, even at low temperatures. If crystallization cannot be induced, you may need to select a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2]
Question: My product is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or a very rapid cooling process.
Solutions to Prevent Oiling Out:
-
Increase the Solvent Volume: The presence of a larger volume of solvent can keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Use a Different Solvent System: The solubility properties of the compound in a different solvent may be more conducive to crystallization. Experiment with solvents of varying polarities.
-
Pre-purification: If the crude material is very impure, the impurities can suppress crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
Molecular Formula: C₁₂H₁₂O₃[5]
-
Molecular Weight: 204.22 g/mol [5]
-
Physical Form: It has been described as a solid at room temperature.
-
CAS Number: 22367-82-4[6]
The lack of a reported melting point suggests it may be a low-melting solid. For analogous compounds like ethyl benzofuran-2-carboxylate, vacuum distillation has been used for purification, indicating it is likely a liquid or low-melting solid at higher temperatures.[7]
Q2: What are the most common purification techniques for this compound?
The most frequently cited purification methods for this class of compounds are:
-
Column Chromatography: Typically using silica gel as the stationary phase.[8]
-
Recrystallization: Ethanol is a commonly mentioned solvent for the recrystallization of benzofuran derivatives.[8][9]
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., 0 °C).
-
Dissolve impurities readily at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert towards the compound.[2]
A common practice is to test the solubility of a small amount of the crude material in various solvents to find the most suitable one.
Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
Based on common synthetic routes to benzofurans, potential impurities could include:
-
Starting materials: Unreacted salicylaldehyde derivatives or ethyl acetoacetate.
-
Byproducts: Products from side reactions, such as those from self-condensation of the starting materials.
-
Reagents: Catalysts or bases used in the reaction.
-
Related isomers: Depending on the synthetic route, other benzofuran isomers may be formed.[10]
The nature of the impurities will dictate the best purification strategy. For example, highly polar impurities can often be removed with a simple aqueous wash of the organic reaction mixture before further purification.
Purification Workflow and Data
Workflow for Selecting a Purification Technique
The following diagram illustrates a general workflow for deciding on the appropriate purification method for this compound.
Caption: Decision workflow for purification.
Summary of Purification Parameters
| Purification Technique | Stationary Phase/Solvent | Key Considerations |
| Column Chromatography | Silica Gel | Gradient elution with a hexane/ethyl acetate or chloroform/methanol system is often effective.[8] |
| Alumina | Can be useful if the compound is sensitive to the acidic nature of silica gel. | |
| Recrystallization | Ethanol | Good for removing less polar or more polar impurities that remain in the mother liquor.[8][9] |
| Mixed Solvents (e.g., Ethanol/Water) | Can be used to fine-tune the solubility of the compound for optimal crystal formation. | |
| Vacuum Distillation | N/A | A potential option for liquid or low-melting solid products, as suggested by data for analogous compounds.[7] |
References
-
ChemSynthesis. (2025, May 20). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
E-learning. (2026). PW 01: recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. 8. Column Chromatography. Retrieved from [Link]
-
Moldb. Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
PrepChem.com. Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting. Retrieved from [Link]
-
PMC. (2014). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]
-
Chemsrc. (2025, August 25). ethyl 3-Methyl-4-methoxybenzofuran-2-carboxylate. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]
-
The Good Scents Company. ethyl 2-furoate. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
LOCKSS. (2008, July 17). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]
Sources
- 1. Compound ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate -... [chemdiv.com]
- 2. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl 3-methyl-1-benzofuran-2-carboxylate | C12H12O3 | CID 1208056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Optimizing catalyst loading for the Heck reaction with benzofuran substrates
Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex mechanistic and operational challenges encountered during the Heck functionalization of benzofuran substrates.
Benzofurans are highly valuable scaffolds in drug development, but their electron-rich nature and dual reactive sites (C-2 and C-3) present unique challenges in cross-coupling. Below, you will find field-proven troubleshooting logic, quantitative optimization data, and self-validating protocols to rescue stalled reactions and drive regioselectivity.
Core Diagnostic Workflow: Heck Coupling of Benzofurans
Figure 1: Pd-catalyzed Heck cycle for benzofurans, highlighting off-cycle deactivation pathways.
Support Desk: Frequently Asked Questions & Troubleshooting
Ticket #1044: Rapid Catalyst Deactivation and "Palladium Black" Formation
Q: My Heck coupling with benzofuran stalls at 40% conversion, and a heavy black precipitate forms in the flask. What is happening, and how do I fix it?
A: The black precipitate is "palladium black," which is the physical manifestation of severe catalyst deactivation[1]. In the Heck catalytic cycle, the active species is a highly unstable, electron-rich Pd(0) monomer. If the oxidative addition step is slow (e.g., when using unactivated aryl chlorides), the concentration of bare Pd(0) builds up in the solution. Without sufficient steric protection, these Pd(0) atoms agglomerate into inactive nanoparticles and eventually bulk metal[2].
The Fix: You must alter the thermodynamics of the Pd(0) state. Switch to bulky, electron-rich phosphine ligands (like P(t-Bu)3 or XPhos) or N-heterocyclic carbenes (NHCs). These ligands provide a deep steric pocket that physically prevents Pd(0) atoms from colliding and aggregating, stabilizing the catalyst long enough for the oxidative addition to occur[2][3]. Alternatively, employing a heterogeneous catalyst supported on a solid matrix (like carbon or alumina) physically separates the palladium particles to prevent agglomeration[2][4].
Ticket #1045: The "Inverse Yield" Phenomenon with Catalyst Loading
Q: To force my stalled reaction to completion, I increased the palladium loading from 1 mol% to 10 mol%. Surprisingly, the yield of my benzofuran product actually decreased. Why?
A: More catalyst does not equal more product; it often equals faster side reactions. High concentrations of the active metal species significantly increase the rate of off-cycle bimolecular pathways. Specifically, excess catalyst drives the homocoupling of your aryl halide reagent, completely consuming your coupling partner before it can react with the benzofuran. This phenomenon is well-documented in related transition-metal functionalizations of benzofurans, where increasing catalyst loading from 1% to 15% caused a severe drop in efficiency due to rampant homocoupling[5].
The Fix: Optimize your loading downward. Highly optimized C-H functionalization systems can operate at loadings as low as 0.05 mol% while achieving Turnover Numbers (TONs) approaching 2000[6]. Use a catalyst stock solution to precisely micro-dose your reactions (see protocol below).
Ticket #1046: Controlling C-2 vs. C-3 Regioselectivity
Q: GC-MS analysis of my crude mixture shows a nearly 1:1 ratio of C-2 and C-3 arylated benzofurans. How do I force the reaction to be regioselective?
A: Benzofuran is a notoriously difficult heterocycle for direct arylation because the C-2 and C-3 carbons possess very similar activation energies for palladation[7]. Standard aryl halides will almost always yield a mixture.
The Fix: You must change the electronic bias of the coupling partner or the geometry of the reaction:
-
For strict C-2 Arylation: Replace your aryl halides with benzenesulfonyl chlorides. Under desulfitative Heck conditions, these coupling partners strongly control the regioselectivity of the palladium-catalyzed arylation in favor of the C-2 carbon[7].
-
For 2,3-Disubstituted Architectures: Utilize an intramolecular Heck coupling strategy. By tethering the aryl group to the benzofuran core prior to the reaction, you use geometric constraints to force the construction of complex 2-substituted-3-functionalized benzofurans[8].
Figure 2: Logical workflow for overcoming C-2/C-3 regioselectivity challenges in benzofuran couplings.
Quantitative Data: Optimization Parameters
To guide your experimental design, the following table synthesizes the quantitative impact of catalyst loading and reagent choice on cross-coupling efficiency.
| Parameter / Condition | Catalyst Loading | Key Observation / Yield Impact | Reference |
| Standard Heck Arylation | 1.0 - 5.0 mol% | Baseline conversion; highly prone to Pd black formation if unstabilized. | [2] |
| Catalyst Overloading | 15.0 mol% | Decreased yield due to competitive homocoupling of the halide partner. | [5] |
| Optimized Low-Loading | 1.0 mol% | Optimal balance; 63% yield with suppressed homocoupling (Ni-analog). | [5] |
| High-Efficiency C-H Act. | 0.05 mol% | Achieved TON of 1960 on a 33g scale (Ru-catalyzed benchmark). | [6] |
| Desulfitative Coupling | Variable | Strict C-2 selectivity achieved using benzenesulfonyl chlorides. | [7] |
Self-Validating Protocol: Ultra-Low Loading Heck Arylation of Benzofuran
This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms the chemical integrity of the step. If a validation check fails, the protocol dictates an immediate halt to prevent wasted reagents.
Objective: Achieve >90% conversion at <0.5 mol% Pd loading while preventing Pd black formation.
Step 1: Pre-catalyst Complexation (The "Homogeneity" Check)
-
In an argon-filled glovebox, combine
(0.25 mol%, yielding 0.5 mol% Pd) and an electron-rich biaryl phosphine ligand (e.g., XPhos, 0.6 mol%) in anhydrous 1,4-dioxane. -
Stir at room temperature for 15 minutes.
-
Validation Check: The solution must transition from a dark purple/red suspension to a clear, pale yellow homogeneous solution. If the solution remains turbid or dark, the ligand has oxidized (likely due to wet solvent) or degraded[2], and the active
complex has not formed. Do not proceed. Discard and prepare fresh solvent.
Step 2: Substrate Assembly
-
To the active catalyst solution, add benzofuran (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add an anhydrous, sterically hindered amine base (e.g.,
, 1.5 equiv).
-
Validation Check: The mixture should remain perfectly homogeneous. Any immediate precipitation indicates a salt impurity or incompatible moisture in the starting materials, which will act as a catalyst poison[2].
Step 3: Thermal Activation and Monitoring
-
Seal the vessel, remove from the glovebox, and heat to 100 °C in an oil bath.
-
Validation Check (at 60 minutes): Briefly remove the flask from the heat and inspect it visually against a white background. A healthy, stable catalytic cycle will maintain a clear, yellow-to-orange hue. The appearance of a fine black suspension on the glass walls indicates catalyst deactivation via aggregation[1][2]. If Pd black is observed, the reaction is dead. Future iterations require a higher ligand-to-Pd ratio.
Step 4: Quench and Isolation
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite.
-
Causality Note: This filtration is mandatory to remove the amine hydrobromide salts generated during the
-hydride elimination step. If left in the mixture, these salts will cause severe emulsions during the subsequent aqueous workup and trap your product.
-
Concentrate under reduced pressure and purify via flash chromatography.
References
- Technical Support Center: Troubleshooting Heck Reactions of 1,1 ... BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjFpSLq2Ix_uLdq9t2r76OWJeSJVxyEl--bxPi10tQnpcF4lizTQR8nFn3Ljw6zZ-2Cehc8acoC-oS7xj5qzL17pu-BQKlMvMGikYsmpHDSatm5B6cPijLDsPITeMHve20tD0ISGJG6x73-7-1hCzNJ8_zsJ-wMjihl64Ub1fOhi5nKGShZkeIahVbcWA15d8CAqYFS18DfbGcqAiRKyuzGNBeJJYPlL2o2uw=]
- Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. Chinese Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhbLvY68RytZevHgyMWqdcrLmWaAqxSOGZBpM0BX-TkRAoEItxHPKDn7qryJSYJ38K9GQlHyz-oYH0Fd9FPu4X6QFQpgX43ceYi4GqnBVwvKzPd8cOepp7W4vfBluZvJXApRvilWBqpMCx2yQniIyjJxzvvEsIf4yfcQCZ]
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE7zWx0TZ8ahkXk18t39zJSA-hZCCowdPt3iXimva46gZlzyltsmt8r6qOXoCYPrc9Ra19uEAzCxEjUXHuPV0Sh5CiVSd4HVOuxgD6JuRx3rINKG88jnJM28rQVtwD-UzSjCLh8pg_03mBJk0Jb9Z4wEb9YeUucGPZiPqafJVLeFo1rlFGBSzIb87y9fdIx09ipmbih-R1KdBEws29-wBw_xLsPM-0BrIcRRJsH7481rQFvaXCzhY=]
- Heck Reaction—State of the Art. MDPI.[https://vertexaisearch.cloud.google.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJfBCRywBgsRAjpQ_SGdF4lPQ0J-aCIcTd4QbBVapI-wuJyO79VrSM79MV3R4zhRZsLXeWdSbTJJQXBtpQRRrV8ybHqwh_zNH813Wh-vPHan7cf0ZkOX6IfD1_n4scT4eVdvpsoLR9JS6fAnU=]
- Increasing Catalyst Efficiency in C−H Activation Catalysis. White Rose Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR78qDJJ0Kd3f2x4WVoaCg61sIK5cxzGnRqla3cYWJ8aCbQzIGXKtiI7jicOamTF7XpwZ5KL0_Frvw7ZaqtDJttR1pWabnEqGKcjJox5NP_Q2v9jGvlJ9ZWUQ1rl5cJY8rJpBz7VGIH-szVj1X7dW79TFKYpf-ocQMBMwOOAwRzO6s3nX3H5aePFI=]
- Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYXTcGgz5_BqlHEpcavBYe4EWgYVHcu2lMxpzfKWsmHl87CJYbCSHYxkLe3MhWNkUt-J93DqkHpVBCdVRJAf2NbtHkSK_-abGsF7FNrcNwx5F8EEvSpSWO6BIarpJPHF5Zvw_SBkFYaK9KJoK5BUBhJY8mKR6D2Ht4jRTZ-9i_ZXRktC2E05-Lno2Ji4o-envEnDJCDBr9U5pbCvH1k2P22VcZIBLGn-WSxIRtk1GeCGIF5gBb7ux3N2d6yjMiC3YHp70NR4iiupmJ]
- Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7D6NiRuIybEmy4EZfZO_bc3Ln8tQlP_NuzFR4cn0VyPD4Rzf1gIqibqrO9YuUWArm83b5HDprv695MXlcTkx_DdonqVZj46zbqktxQ8bG6CwgHp4uqd9-u_clObQBqYaH0dhfylfkyj8=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Bases for Intramolecular Cyclization of Benzofuran Precursors
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to close the benzofuran core. While standard inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are the default starting points for the intramolecular cyclization of o-alkynylphenols or o-haloallylphenols, they frequently fail when applied to complex, functionally dense drug scaffolds[1]. These failures typically manifest as stalled reactions, ester hydrolysis, epimerization of adjacent chiral centers, or competitive alkyne homocoupling[2].
This guide provides a mechanistic troubleshooting framework to help you select the correct alternative base and rescue your cyclization workflows.
Diagnostic Workflow: Base Selection for Benzofuran Cyclization
Workflow for diagnosing cyclization failures and selecting alternative bases.
Technical FAQs: Mechanistic Troubleshooting
Q1: Our tandem Sonogashira/cyclization sequence is yielding massive amounts of alkyne homocoupling instead of the desired benzofuran. How do we fix this? A1: You are observing a classic Glaser-type homocoupling. This is heavily exacerbated by the presence of copper co-catalysts, trace oxygen, and a slow cyclization rate[2].
-
Causality: Inorganic bases like K₂CO₃ often have poor solubility in the organic phase, slowing down the deprotonation of the phenol required for the 5-endo-dig or 5-exo-dig cyclization. While the cyclization stalls, the unreacted terminal alkyne undergoes rapid oxidative homocoupling.
-
Solution: Switch to a copper-free Sonogashira protocol using an organic amine base like Triethylamine (TEA). TEA acts as both the base and the solvent, ensuring homogenous deprotonation and rapid cyclization while avoiding the copper-mediated oxidative pathways[3].
Q2: We are observing epimerization at a sensitive chiral center adjacent to the benzofuran core when using Cs₂CO₃ in DMF at 80°C. What is a milder alternative? A2: While Cs₂CO₃ is highly effective for metal-free cyclizations of o-alkynylphenols[1], its strong basicity at elevated temperatures in polar aprotic solvents (like DMF) easily deprotonates acidic α-protons.
-
Causality: The "naked" cesium phenoxide is highly nucleophilic, but the basicity of the carbonate in DMF is also maximized due to the lack of solvation of the anion.
-
Solution: Transition to a non-nucleophilic, sterically hindered base like Lithium tert-butoxide (LiOtBu) in a less polar solvent (e.g., THF or Dioxane). LiOtBu has been successfully employed in intramolecular Heck-type cyclizations to construct benzofuran scaffolds under milder conditions, preventing the degradation of sensitive functional groups[3].
Q3: The cyclization of our non-aromatic precursor (e.g., 2-propargyl cyclohexenone) to a benzofuran derivative is stalling. Standard carbonates do nothing. A3: Non-aromatic precursors lack the inherent thermodynamic driving force of aromatization during the initial cyclization step.
-
Causality: The pKa of the enol/phenol precursor is higher than that of a standard phenol. Inorganic carbonates are insufficiently basic to generate the required nucleophile in a high enough concentration to drive the reaction forward.
-
Solution: Employ DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU effectively promotes the 5-exo-dig cyclization of 2-propargyl cyclohexenones, which can subsequently be oxidized to the fully aromatic benzofuran[3]. DBU's high basicity and complete organic solubility drive the equilibrium forward without acting as a nucleophile.
Quantitative Base Comparison for Benzofuran Cyclization
To facilitate rapid decision-making, consult the following physicochemical comparison of alternative bases used in benzofuran synthesis.
| Base | pKa (approx. in H₂O / MeCN) | Typical Solvent System | Primary Advantage in Benzofuran Cyclization | Common Side-Reaction Mitigated |
| K₂CO₃ / Cs₂CO₃ | 10.3 / 20.7 | DMF, Toluene | Standard, cost-effective for simple o-alkynylphenols[1]. | N/A (Baseline) |
| TEA (Triethylamine) | 10.7 / 18.8 | Neat, CH₃CN | Acts as both base and solvent; excellent for Cu-free Sonogashira[3]. | Glaser Homocoupling[2] |
| DBU | 13.5 / 24.3 | DMF, THF | Highly soluble, strong non-nucleophilic base for non-aromatic precursors[3]. | Stalled cyclization, incomplete conversion |
| LiOtBu | 17.0 / 32.0 | THF, Dioxane | Strong, bulky alkoxide; ideal for intramolecular Heck-type cyclizations[3]. | Epimerization, Nucleophilic attack on esters |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: DBU-Promoted Transition-Metal-Free Cyclization
Targeted for substrates prone to ester hydrolysis or stalling with inorganic carbonates.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the o-alkynylphenol precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Causality: Anhydrous conditions prevent DBU from acting as a hydroxide shuttle, which could lead to unwanted hydrolysis of sensitive functional groups.
-
-
Base Addition: Add DBU (2.0 equiv) dropwise at room temperature. Stir for 15 minutes.
-
Validation Checkpoint: The solution should exhibit a distinct color change (often deepening to yellow/orange), indicating the successful formation of the phenoxide anion. If no color change occurs, verify the pKa of your specific phenol derivative; a stronger base may be required.
-
-
Cyclization: Heat the reaction mixture to 80°C for 4–6 hours[4].
-
Causality: The elevated temperature provides the activation energy required for the 5-endo-dig cyclization of the sterically hindered phenoxide onto the alkyne.
-
-
Reaction Monitoring: Run a TLC (Hexanes/EtOAc).
-
Validation Checkpoint: The starting material spot should be completely consumed. If a highly polar, UV-active baseline spot appears, oxidative degradation is occurring. Quench the reaction immediately and degas your solvents more rigorously for the next run.
-
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the DBU. Extract with EtOAc, wash the organic layer extensively with brine (3x) to remove DMF and DBU salts, dry over Na₂SO₄, and concentrate.
Protocol B: Cu-Free, TEA-Mediated Tandem Sonogashira/Cyclization
Targeted for mitigating Glaser homocoupling side reactions.
-
Catalyst Mixing: Charge a vial with Pd(PPh₃)₄ (5 mol%) and the o-halophenol (1.0 equiv). Purge with argon for 10 minutes.
-
Causality: Omitting the copper co-catalyst completely shuts down the primary mechanistic pathway for Glaser homocoupling[2].
-
-
Solvent/Base Addition: Add degassed Triethylamine (TEA) to achieve a 0.2 M concentration. TEA acts as both the solvent and the base[3].
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via a syringe pump over 1 hour at 60°C.
-
Causality: Slow addition keeps the steady-state concentration of the unreacted alkyne extremely low, further statistically disfavoring any residual homocoupling pathways[2].
-
Validation Checkpoint: Monitor by GC-MS after 2 hours. You should observe the mass of the intermediate coupled product and the final cyclized benzofuran. If only the coupled uncyclized intermediate is present, increase the temperature to 80°C to drive the cyclization step.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and TEA-hydrohalide salts, and concentrate under reduced pressure before column chromatography.
References
Sources
- 1. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01272K [pubs.rsc.org]
Technical Support Center: Troubleshooting Benzofuran Synthesis
Welcome to the technical support guide for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and pitfalls encountered during the synthesis of this critical heterocyclic scaffold. Benzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a key objective in organic chemistry.[1][2][3] However, achieving high conversion rates can be challenging. This guide provides in-depth, cause-and-effect explanations for troubleshooting low yields in a direct question-and-answer format.
Section 1: Catalyst, Reagent, and Starting Material Integrity
The quality and handling of your inputs are the foundation of a successful reaction. Issues here are often the primary cause of low or no product yield.
Question 1: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) has a very low yield. I suspect a catalyst issue. What should I check?
Answer: Low yields in palladium-catalyzed benzofuran synthesis are frequently traced back to catalyst activity, which can be compromised in several ways.[4]
-
Catalyst Inactivity: The palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) may be old or improperly stored, leading to oxidation and loss of catalytic activity.[4] Always use a freshly opened or recently purchased catalyst and ensure it is stored under an inert atmosphere.[4]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For Sonogashira couplings, standard phosphine ligands like triphenylphosphine (PPh₃) are common. However, if you experience low yields, consider switching to more electron-rich or bulky phosphine ligands which can enhance the catalytic activity.[5][6]
-
Co-Catalyst (Copper): In many Sonogashira protocols, a copper (I) salt (e.g., CuI) is used as a co-catalyst.[5] Ensure your CuI is pure and not oxidized (it should be off-white, not green or brown). However, be aware that the copper co-catalyst can also promote the undesirable homocoupling of your alkyne (Glaser coupling).[4] If you observe significant alkyne dimerization, consider using a copper-free Sonogashira protocol or minimizing the copper catalyst concentration.[4]
Question 2: I've confirmed my catalyst is active, but my yield is still poor. Could my reagents or solvent be the problem?
Answer: Absolutely. The purity and stoichiometry of your reagents and the quality of your solvent are critical.
-
Reagent Purity: Starting materials such as o-halophenols and terminal alkynes must be pure. Impurities can interfere with the catalyst or introduce side reactions.[4]
-
Solvent and Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[4] Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen.[4] This is typically achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. The reaction itself must be run under a strict inert atmosphere.
-
Base Selection: The base is not just a proton scavenger; it plays a vital role in both the coupling and cyclization steps.[4] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, as are inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction. If your yield is low, screening different bases is a logical step. For instance, Cs₂CO₃ has proven effective in transition-metal-free approaches for the intramolecular cyclization of 2-ynylphenols.[4][7]
-
Stoichiometry: Incorrect stoichiometry can halt the reaction. Ensure your measurements are accurate. Often, a slight excess (1.1-1.5 equivalents) of the alkyne is used to drive the reaction to completion.[4]
Section 2: Reaction Condition Optimization
Once you have validated your inputs, the next step is to scrutinize the reaction parameters.
Question 3: My reaction is clean but conversion is low. How should I approach optimizing the reaction conditions like temperature and time?
Answer: Suboptimal temperature and reaction time are common culprits for low conversion.
-
Temperature: Many benzofuran syntheses require heating to proceed at an efficient rate.[4] If your reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 60-100 °C). However, be cautious, as excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.[4]
-
Reaction Time: Some reactions are slow and simply require more time to reach completion. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Only after you see the starting material consumption plateau should you consider the reaction complete. Conversely, excessively long reaction times can sometimes lead to product degradation or the formation of undesired side products.[8]
Table 1: General Parameters for Reaction Condition Screening
| Parameter | Initial Condition | Optimization Strategy | Rationale & Key Considerations |
| Temperature | Room Temp or 60 °C | Increase in 20 °C increments | Balances reaction rate against potential catalyst/reagent decomposition. |
| Solvent | Toluene or DMF | Screen aprotic polar (CH₃CN) and nonpolar (Dioxane) solvents | Solvent polarity can affect reagent solubility and catalyst stability.[8][9] |
| Base | Triethylamine (2-3 eq.) | Screen inorganic bases (K₂CO₃, Cs₂CO₃) | Base strength and solubility are critical for both coupling and cyclization steps.[4] |
| Catalyst Loading | 1-5 mol % | Increase to 10 mol % if conversion is low | Higher loading can overcome slow kinetics but increases cost and purification difficulty. |
Section 3: Troubleshooting Common Side Reactions
Low yields are often due to the desired reaction being outcompeted by alternative pathways.
Question 4: My TLC plate shows multiple spots, including a major byproduct. What are the most common side reactions in a Sonogashira-based benzofuran synthesis?
Answer: Several side reactions can compete with your desired product formation.
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction, especially when using a copper co-catalyst, resulting in the dimerization of your terminal alkyne.[4] It can be identified by a nonpolar spot on the TLC and a mass corresponding to double your alkyne minus two protons. To mitigate this, consider using a copper-free protocol or employing a slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.[4][6]
-
Dehalogenation: The starting o-halophenol can be reduced, removing the halide and preventing the cross-coupling reaction. This is often promoted by impurities or suboptimal reaction conditions.
-
Formation of Regioisomers: In cases of acid-catalyzed cyclizations, the formation of regioisomers can be a significant issue, leading to difficult purification and lower yields of the desired product.[10][11] The regioselectivity is often governed by the electronic and steric properties of the substituents on the aromatic ring.[10]
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low conversion rates.
Caption: A systematic workflow for troubleshooting low yields.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use an o-bromophenol instead of an o-iodophenol? A1: Yes, but you may need to adjust your reaction conditions. The C-I bond is weaker and more reactive in oxidative addition than the C-Br bond. Therefore, reactions with o-bromophenols may require a more active catalyst system (e.g., using a more electron-rich ligand) or higher temperatures to achieve similar conversion rates.
Q2: My acid-catalyzed cyclization is not working. What are the common issues? A2: Acid-catalyzed cyclizations can be sensitive to the choice and strength of the acid.[12] If a strong Brønsted acid like polyphosphoric acid (PPA) is causing decomposition, consider using a milder Lewis acid such as BF₃·OEt₂ or TMSOTf.[2][13] Water content can also be critical; ensure your reagents and solvent are appropriately dry, as water can interfere with many Lewis acids.
Q3: Is there a general, robust protocol I can start with? A3: A common and generally reliable method is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[4]
Example Protocol: Palladium/Copper-Catalyzed Synthesis of a 2-Substituted Benzofuran
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe. Follow this with the addition of the base (e.g., TEA, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[4]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[4]
Palladium Catalytic Cycle for Benzofuran Synthesis
This diagram illustrates the key steps in a common palladium-catalyzed pathway. Problems can arise at any stage of this cycle.
Caption: Simplified catalytic cycle for Sonogashira coupling.
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). MDPI.
- Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H ... (n.d.). PMC.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- avoiding byproduct formation in benzofuran ring synthesis. (2025). Benchchem.
- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. (2023). RSC Publishing.
- Optimization of the Reaction Conditions a. (n.d.).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. (2025). PubMed.
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). PMC.
- Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. (2016). RSC Publishing.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). wuxibiology.com.
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper C
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.).
Sources
- 1. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of benzo[ b ]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07856B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
Preventing decomposition of Ethyl 2-Methylbenzofuran-3-carboxylate during synthesis
Here is the Technical Support Guide for Ethyl 2-Methylbenzofuran-3-carboxylate , designed as an interactive, modular troubleshooting center.
Synthesis Optimization & Stability Assurance Guide
Reference ID: TS-BZ-2M3C-001 Molecule Class: Benzofuran Derivatives Target Audience: Medicinal Chemists, Process Development Scientists
System Overview & Critical Decomposition Triad
This compound is a robust pharmacophore, but its synthesis and isolation are plagued by three specific decomposition vectors. Understanding these mechanisms is the only way to prevent yield loss.
The Decomposition Triad
-
Transesterification (The "Invisible" Impurity): The C3-ethyl ester is highly susceptible to exchange with solvent alcohols (e.g., Methanol) under basic or acidic catalysis, forming the methyl ester analog which is difficult to separate.
-
Hydrolytic Cleavage: The ester bond is the thermodynamic weak point. Exposure to aqueous strong bases (NaOH/KOH) during workup rapidly converts the product to 2-methylbenzofuran-3-carboxylic acid .
-
Precursor Degradation (The "Red Oil" Syndrome): In the reaction of Salicylaldehyde with Ethyl 2-chloroacetoacetate, the intermediate O-alkylated species is thermally unstable. If cyclization is not prompt, it polymerizes into a viscous red oil.
Module A: Synthesis Optimization (The Creation Phase)
Primary Route: Cyclization of Salicylaldehyde with Ethyl 2-chloroacetoacetate (Feist-Benary/Rap-Stoermer modification).
Protocol: High-Fidelity Synthesis
Avoid the common "dump and reflux" approach. Use this stepwise thermal gradient.
Reagents:
-
Salicylaldehyde (1.0 eq)[1]
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 eq) -
Solvent: Acetone (Dry) or DMF (for higher temp, but harder workup)
Step-by-Step Workflow:
-
The Cold Initiation: Dissolve Salicylaldehyde and Ethyl 2-chloroacetoacetate in acetone. Cool to 0°C. Add
slowly.[1]-
Why? The initial O-alkylation is exothermic. High heat at this stage promotes aldol polymerization of the aldehyde.
-
-
The Thermal Ramp: Allow to warm to Room Temperature (RT) over 1 hour, then reflux for 6–8 hours.
-
The Quench: Filter inorganic salts while hot. Evaporate solvent under reduced pressure.
-
Critical: Do not use an aqueous acid wash yet. The crude residue often contains unreacted enol forms that are acid-sensitive.
-
Troubleshooting The Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Red Tar | Polymerization of Salicylaldehyde | Ensure Salicylaldehyde is distilled/fresh. Perform initial mixing at 0°C. |
| Product is Solid Acid | Hydrolysis during reaction | Solvent was wet. Use anhydrous Acetone/DMF. |
| Coumarin Impurity | Wrong Precursor / Mechanism | Ensure Ethyl 2-chloroacetoacetate is used. Using Ethyl acetoacetate (non-chloro) yields 3-acetylcoumarin via Knoevenagel condensation. |
Module B: Purification & Workup (The Preservation Phase)
This is where 60% of decomposition occurs.
The Transesterification Trap
Scenario: You recrystallize the crude yellow solid from hot Methanol.
Result: You isolate a mixture of Ethyl and Methyl esters.
Mechanism: The basicity of residual
Protocol Rule:
NEVER use Methanol for recrystallization or column chromatography flushing if the target is the Ethyl ester. USE: Ethanol (absolute) or Ethanol/Water mixtures.
Visualization: The Synthesis & Decomposition Logic
The following diagram maps the synthesis pathway and the specific "Danger Zones" where decomposition occurs.
Caption: Figure 1. Synthesis pathway (Green) vs. Critical Decomposition Vectors (Red). Note that Methanol exposure is a primary cause of purity failure.
Module C: Storage & Stability Data
Stability Profile
| Parameter | Status | Notes |
| Thermal Stability | High | Stable up to melting point (~50-55°C). Avoid prolonged heating >100°C. |
| Photostability | Moderate | Benzofurans can undergo [2+2] cycloaddition under intense UV. Store in amber vials. |
| Hydrolytic Stability | Low (Base) | |
| Oxidative Stability | High | The C2-methyl group blocks the most reactive site on the furan ring. |
Recommended Storage Conditions
-
Container: Amber borosilicate glass (Class 1).
-
Atmosphere: Argon or Nitrogen headspace (prevents slow oxidation of the methyl group to the aldehyde).
-
Temperature: 2–8°C (Refrigerate). While stable at RT, refrigeration prevents slow ester hydrolysis from trace moisture.
Frequently Asked Questions (FAQs)
Q: My product has a melting point of 45°C, but literature says 52-54°C. Why? A: This melting point depression is classic for mixed esters . You likely used Methanol during workup, creating a ~10% contamination of the Methyl ester. Re-saponify to the acid and re-esterify with pure Ethanol/H2SO4, or recrystallize repeatedly from Ethanol.
Q: Can I use Sodium Ethoxide (NaOEt) instead of Potassium Carbonate?
A: Use caution. NaOEt is a stronger base and can cause Claisen condensation side reactions with the ethyl 2-chloroacetoacetate before it reacts with the salicylaldehyde.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely 2-methylbenzofuran-3-carboxylic acid . It forms if your acetone was wet. You can recover it by acidifying the aqueous layer, extracting, and re-esterifying (Fischer esterification).
References
-
Hydrolytic Stability Data
-
Synthesis Mechanism (Feist-Benary/Rap-Stoermer)
-
Transesterification Risks
-
General Benzofuran Synthesis & Stability
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdcommons.org [tdcommons.org]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through the complexities of scaling up the synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate (CAS 40484-97-7) 1.
Moving from milligram-scale discovery to kilogram-scale production introduces non-linear challenges in thermodynamics, mass transfer, and catalyst stability. The most robust route for this scale-up relies on the transition-metal-catalyzed cascade coupling of 2-iodophenol with ethyl acetoacetate 2. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure your campaign is successful.
Process & Mechanistic Workflow
The synthesis relies on a Cu-catalyzed Ullmann-type C-C coupling followed by a base-promoted intramolecular dehydration/cyclization 3. Understanding this pathway is critical for diagnosing in-process deviations.
Workflow for the Cu-catalyzed synthesis of this compound.
Standard Operating Procedure (SOP): 5 kg Scale-Up
This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Step 1: Reactor Preparation & Inertion
-
Purge a 50 L glass-lined reactor with ultra-high purity N2 for 30 minutes.
-
Causality Note: Cu(I) is highly susceptible to oxidation at high temperatures. Rigorous oxygen exclusion prevents catalyst deactivation.
Step 2: Reagent Charging
-
Charge 2-iodophenol (5.00 kg, 22.7 mol) and ethyl acetoacetate (3.55 kg, 27.2 mol, 1.2 eq).
-
Add CuI (216 g, 1.13 mol, 0.05 eq) and 1,10-phenanthroline (409 g, 2.27 mol, 0.10 eq).
-
Add anhydrous Cs₂CO₃ (14.8 kg, 45.4 mol, 2.0 eq).
Step 3: Solvent Addition & Reaction
-
Add anhydrous DMF (25 L). Ensure the Karl Fischer (KF) moisture content of the DMF is <100 ppm.
-
Heat the jacketed reactor to 90 °C under continuous stirring (250 rpm). Maintain for 12 hours.
Step 4: Self-Validating In-Process Control (IPC)
-
Pull a 1 mL aliquot, dilute with 5 mL MeCN, filter, and analyze via HPLC (254 nm).
-
Validation Gate: The reaction is validated for workup ONLY if the 2-iodophenol peak area is <1.0%. If >1.0%, add an additional 0.02 eq of CuI and stir for 2 hours before re-testing.
Step 5: Quench and Phase Separation
-
Cool the reactor to 20 °C. Add MTBE (Methyl tert-butyl ether, 50 L).
-
Wash the organic layer with 10% aqueous EDTA solution (2 x 20 L) to chelate and remove copper residues 4.
-
Wash with 5% aqueous LiCl (3 x 20 L) to extract residual DMF into the aqueous phase.
Step 6: Crystallization
-
Concentrate the organic layer under reduced pressure (40 °C, 50 mbar).
-
Recrystallize the resulting oil from Ethanol/Water (80:20) to yield the pure product.
Process Analytics & Optimization Data
When scaling up, the choice of base and catalyst loading dictates the thermodynamic efficiency of the cyclization. The data below summarizes our optimization metrics.
| Scale | Catalyst Loading | Ligand | Base (Equiv) | Time (h) | Yield (%) | Purity (HPLC %) |
| 100 g | CuI (10 mol%) | None | K₂CO₃ (2.0) | 18 | 45.0 | 88.5 |
| 500 g | CuI (5 mol%) | 1,10-Phen (10 mol%) | K₂CO₃ (2.0) | 16 | 68.2 | 92.0 |
| 1 kg | CuI (5 mol%) | 1,10-Phen (10 mol%) | Cs₂CO₃ (2.0) | 12 | 89.4 | 98.2 |
| 5 kg | CuI (5 mol%) | 1,10-Phen (10 mol%) | Cs₂CO₃ (2.0) | 12 | 88.1 | 98.5 |
Table 1: Quantitative comparison of reaction parameters during scale-up. The "Cesium Effect" drastically improves yield and purity.
Troubleshooting Guides & FAQs
Diagnostic logic tree for resolving low yield issues during scale-up.
Q1: During the scale-up from 1 kg to 5 kg, we observed a sudden drop in yield, accompanied by the formation of an insoluble black precipitate. What is the root cause? A1: The black precipitate is copper(II) oxide (CuO), resulting from the oxidation of the Cu(I) catalyst. At larger scales, inadequate stirring or poor inertion allows oxygen ingress. The causality is the oxidation of the active Cu(I)-phenanthroline complex to an inactive Cu(II) species, halting the C-C coupling cycle. Ensure rigorous degassing of the DMF solvent (e.g., sparging with N₂ for 30 minutes prior to heating) and maintain a positive pressure of inert gas throughout the reaction.
Q2: We are struggling with the removal of residual DMF during the workup phase at the pilot scale. Distillation is causing product degradation. What is the most efficient protocol? A2: DMF has a high boiling point (153 °C). Attempting to distill it off risks thermal degradation of the ester functionality. Instead, utilize a solvent-swapping extraction protocol. Dilute the reaction mixture with a non-polar solvent like MTBE, and perform sequential washes with 5% aqueous LiCl. The lithium chloride significantly increases the partition coefficient of DMF into the aqueous phase, effectively removing >99% of the DMF without thermal stress.
Q3: Why do we see the formation of 3-acetyl-2-methylbenzofuran instead of the target ester? A3: This is a classic regioselectivity issue during the intramolecular cyclization of the intermediate. It occurs when the phenoxide attacks the ester carbonyl rather than the ketone carbonyl. This side reaction is highly dependent on the choice of base. Using a softer, more soluble base like Cs₂CO₃ in a polar aprotic solvent (DMF) favors the attack on the more electrophilic ketone carbonyl, yielding the desired this compound. Replacing Cs₂CO₃ with NaOH or KOH will inadvertently increase the rate of ester hydrolysis, decarboxylation, and mis-cyclization.
Q4: Why is 1,10-phenanthroline necessary if CuI alone works at the bench scale? A4: At the bench scale, higher catalyst loadings (10-20 mol%) compensate for catalyst degradation. At the kilogram scale, economics and purification constraints demand lower catalyst loadings (5 mol%). 1,10-phenanthroline acts as a bidentate ligand that stabilizes the Cu(I) oxidation state and increases the solubility of the active catalytic species in DMF, preventing premature aggregation and precipitation.
References
-
"Impregnated Cobalt, Nickel, Copper and Palladium Oxides on Magnetite: Nanocatalysts for Organic Synthesis", RUA. Available at: [Link]
-
"UC Merced - eScholarship", UC Merced. Available at: [Link]
-
"Comprehensive Organic Reactions in Aqueous Media", Dr. Hazhan. Available at:[Link]
Sources
Validation & Comparative
Comparative Reactivity Guide: Ethyl vs. Methyl 2-Methylbenzofuran-3-carboxylate in Synthetic Workflows
Executive Summary
In the synthesis of biologically active benzofuran derivatives—such as the anti-arrhythmic drug Amiodarone and the uricosuric agent Benzbromarone[1]—the 2-methylbenzofuran-3-carboxylate scaffold serves as a foundational building block. During the retrosynthetic planning phase, chemists must frequently choose between utilizing the methyl ester or the ethyl ester variant of this core.
While structurally similar, the choice of the alkyl group (methyl vs. ethyl) fundamentally dictates the molecule's reactivity profile during downstream transformations, particularly in nucleophilic acyl substitutions like hydrolysis (saponification) and amidation[2]. This guide provides an objective, data-driven comparison of these two esters, detailing their kinetic differences, structural profiling, and field-proven experimental protocols to guide your synthetic strategy.
Structural & Electronic Profiling
The core difference between Methyl 2-methylbenzofuran-3-carboxylate and this compound lies in the steric and electronic contributions of the alkoxy leaving group.
-
Steric Hindrance: The ethyl group (-CH₂CH₃) possesses a larger van der Waals volume than the methyl group (-CH₃). This increased bulk physically shields the adjacent carbonyl carbon, hindering the approach trajectory of incoming nucleophiles (such as hydroxide ions or amines).
-
Electronic Effects (Inductive): Both methyl and ethyl groups are electron-donating via inductive effects. However, the ethyl group is slightly more electron-donating than the methyl group. This marginally increases the electron density at the carbonyl carbon of the ethyl ester, reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to the methyl ester[3].
Nucleophilic acyl substitution mechanism comparing steric effects of methyl vs. ethyl esters.
Reactivity Comparison: Hydrolysis & Amidation
The formation of the tetrahedral intermediate is the rate-determining step in the alkaline hydrolysis of esters[3]. Because the methyl ester presents lower steric resistance and higher electrophilicity, it consistently demonstrates faster reaction kinetics than the ethyl ester[4].
This kinetic difference is highly practical. If your benzofuran core contains other base-sensitive functional groups (e.g., halogens or base-labile protecting groups), the methyl ester is preferred because it can be saponified under milder conditions, minimizing off-target degradation[2]. Conversely, the ethyl ester is advantageous early in a synthetic sequence where robust stability is required during harsh upstream cross-coupling or halogenation steps.
Table 1: Comparative Reactivity Matrix
| Property / Transformation | Mthis compound | This compound |
| Relative Hydrolysis Rate | Fast (Standard baseline) | Slower (~1.5x to 2x slower than methyl) |
| Saponification Temp | Ambient to 40 °C | 60 °C to Reflux |
| Direct Amidation | Feasible with primary amines (Heat) | Highly resistant; requires Lewis acid activation |
| Lipophilicity (LogP) | Lower (Easier to crystallize) | Higher (Better solubility in organic solvents) |
| Primary Synthetic Utility | Rapid downstream functionalization | Upstream stability & protecting group endurance |
Experimental Workflows & Protocols
As an application scientist, ensuring that protocols are self-validating and mechanistically sound is critical. Below are optimized methodologies for handling these specific benzofuran esters, complete with the causality behind the reagent choices.
Protocol 1: Base-Catalyzed Saponification (Methyl Ester Preference)
Objective: Conversion of Mthis compound to 2-methylbenzofuran-3-carboxylic acid.
-
Solvent Preparation: Dissolve 1.0 equivalent of the methyl ester in a solvent mixture of THF:MeOH:H₂O (3:1:1, 0.2 M concentration).
-
Causality: THF solubilizes the organic ester. Water provides the hydroxide nucleophile. The inclusion of Methanol (MeOH) is a critical, deliberate choice; using ethanol here would cause competitive transesterification, generating the ethyl ester in situ and artificially slowing the reaction.
-
-
Base Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C.
-
Causality: LiOH is selected over NaOH or KOH. The Li⁺ cation is a superior Lewis acid that coordinates tightly to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, enhancing its electrophilicity and accelerating the attack of the hydroxide ion.
-
-
Reaction Execution: Warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.
-
Workup: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water, wash with diethyl ether (to remove organic impurities), and acidify the aqueous layer to pH 2 using 1M HCl to precipitate the pure carboxylic acid.
Protocol 2: Lewis Acid-Mediated Amidation (Ethyl Ester Activation)
Objective: Direct conversion of the sterically hindered this compound to an amide.
Direct amidation of the ethyl ester with amines is notoriously sluggish due to the ethyl group's steric bulk. To bypass the high activation energy of the standard tetrahedral intermediate, we utilize Weinreb-type activation.
-
Complex Generation: In a flame-dried flask under inert argon, dissolve 1.5 equivalents of the desired amine in anhydrous toluene (0.1 M). Cool to 0 °C.
-
Activation: Dropwise, add 1.5 equivalents of Trimethylaluminum (AlMe₃, 2.0 M in toluene). Stir for 30 minutes at room temperature.
-
Causality: AlMe₃ reacts with the amine to generate a highly nucleophilic, Lewis-acidic aluminum amide complex. Methane gas is evolved (self-validating visual cue).
-
-
Ester Addition: Add 1.0 equivalent of this compound. Heat the reaction to 80 °C for 12 hours.
-
Causality: The aluminum coordinates to the ester's carbonyl oxygen, drastically lowering the LUMO energy, while the tethered amide intramolecularly attacks the carbonyl carbon, easily overcoming the ethyl group's steric shielding.
-
-
Quenching: Carefully quench with 1M HCl at 0 °C to destroy excess AlMe₃, then extract with EtOAc.
Decision matrix for selecting methyl vs. ethyl benzofuran-3-carboxylate in synthesis.
Conclusion for Drug Development Professionals
When designing synthetic routes for benzofuran-based therapeutics, the ester selection should not be arbitrary.
-
Select the Methyl ester when your synthetic pathway requires late-stage, mild deprotection or direct functionalization (such as reduction to the alcohol or direct amidation)[2]. Its favorable kinetics reduce reaction times and limit byproduct formation.
-
Select the Ethyl ester when the benzofuran core must survive rigorous upstream conditions (e.g., strong bases, prolonged heating, or aggressive electrophilic halogenations) where a methyl ester might prematurely hydrolyze or transesterify.
By aligning the structural properties of the ester with the specific demands of your synthetic sequence, you ensure higher overall yields and more scalable, robust chemical processes.
References
1.[2] Benchchem. Methyl 5-Methoxy-2-methylbenzofuran-3-carboxylate - Benchchem. Available at: 2.[3] National Institutes of Health (NIH). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: 3.[4] Royal Society of Chemistry (RSC). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Available at: 4.[1] American Chemical Society (ACS). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl 5-Methoxy-2-methylbenzofuran-3-carboxylate [benchchem.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Comparative analysis of different synthetic routes to 2-methylbenzofuran-3-carboxylates
Executive Summary
2-Methylbenzofuran-3-carboxylates are critical pharmacophores found in anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial compounds, and allosteric modulators. Their synthesis is often the rate-limiting step in Structure-Activity Relationship (SAR) campaigns.
This guide objectively compares three distinct synthetic methodologies:
-
The Classical Base-Mediated Annulation: The industry standard for scalability and cost-efficiency.
-
Copper-Catalyzed Cascade Cyclization: A modular approach utilizing
-halophenols, ideal for late-stage diversification. -
Rh(III)-Catalyzed C-H Activation/Annulation: A modern, high-precision route offering superior atom economy and regioselectivity.
Comparative Analysis Matrix
| Feature | Route 1: Base-Mediated (Classical) | Route 2: Cu-Catalyzed (Modular) | Route 3: Rh-Catalyzed (Modern) |
| Primary Disconnection | Salicylaldehyde + | Salicylaldehyde + Diazo Compound | |
| Key Reagents | CuI, L-Proline, | ||
| Atom Economy | Moderate (Halogen waste) | Moderate (Halogen/Metal waste) | High ( |
| Scalability | High (Kg scale proven) | Medium (Solubility limits) | Low (Cost of Rh catalyst) |
| Substrate Tolerance | High for e- withdrawing groups | High for steric bulk | Excellent for sensitive groups |
| Typical Yield | 75 – 92% | 60 – 85% | 70 – 90% |
| Cost Profile | $ (Low) |
Route 1: Classical Base-Mediated Annulation
Best for: Large-scale synthesis and generating core scaffolds where starting materials are cheap.
Mechanism & Rationale
This route, often referred to as a variation of the Rap-Stoermer or Feist-Bénary reaction, relies on the dual reactivity of salicylaldehydes.
-
O-Alkylation: The phenoxide anion displaces the halide from ethyl 2-chloroacetoacetate.
-
Intramolecular Aldol: The active methylene of the ketoester attacks the aldehyde carbonyl.
-
Dehydration: Aromatization drives the loss of water to form the benzofuran core.
Figure 1: Mechanism of Base-Mediated Annulation involving O-alkylation and Aldol condensation.
Validated Protocol
Reagents: Salicylaldehyde (10 mmol), Ethyl 2-chloroacetoacetate (11 mmol),
-
Setup: Charge a 100 mL round-bottom flask with salicylaldehyde and acetone. Add anhydrous
in one portion. -
Addition: Add ethyl 2-chloroacetoacetate dropwise over 10 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Self-Validation Check: Monitor TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear; a fluorescent blue spot ( ) corresponds to the benzofuran.
-
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Recrystallize from cold ethanol or purify via silica gel flash chromatography.
Key Insight: Using DBU (10 mol%) as an additive can accelerate the dehydration step if the intermediate aldol adduct persists.
Route 2: Copper-Catalyzed Cascade Cyclization
Best for: Libraries where
Mechanism & Rationale
This method utilizes a Cu(I)-catalyzed Ullmann-type C-O coupling followed by an intramolecular Knoevenagel-type condensation.
-
Coordination: CuI coordinates with the
-ketoester enolate and the -halophenol. -
Coupling: Formation of the C-C bond (at the active methylene) or C-O bond depending on ligand choice. For 2-methylbenzofurans, C-C coupling usually precedes cyclization.
-
Cyclization: The phenol oxygen attacks the ketone, followed by dehydration.
Figure 2: Copper-catalyzed cascade involving Ullmann coupling and cyclization.
Validated Protocol
Reagents:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon.
-
Mixing: Add CuI, L-Proline, and
. Add DMSO, then the phenol and ketoester. -
Heating: Seal the tube and heat to
for 12 hours.-
Self-Validation Check: The reaction mixture often turns from green/blue to dark brown upon completion.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
-
Purification: Column chromatography is usually required to remove traces of ligand and dehalogenated phenol byproducts.
Key Insight: L-Proline is the superior ligand here, acting as a bifunctional promoter that assists in both Cu-coordination and the subsequent condensation step.
Route 3: Rh(III)-Catalyzed C-H Activation
Best for: High-value intermediates requiring mild conditions and high regioselectivity.
Mechanism & Rationale
This route represents the state-of-the-art in C-H functionalization.
-
C-H Activation: The Rh(III) catalyst activates the ortho-C-H bond of the salicylaldehyde.
-
Carbenoid Insertion: Reaction with the diazo compound (ethyl diazoacetate or similar) generates a metal-carbene species.
-
Annulation: Insertion into the O-H bond or carbonyl attack closes the ring.
Validated Protocol
Reagents: Salicylaldehyde (0.5 mmol), Ethyl diazoacetate (0.6 mmol),
-
Catalyst Activation: Mix the Rh dimer and silver salt in DCE at RT for 10 mins (generates the active cationic Rh species).
-
Reaction: Add salicylaldehyde, then add the diazo compound slowly to prevent homocoupling.
-
Conditions: Stir at
for 4 hours.-
Self-Validation Check: Evolution of
gas bubbles indicates reaction progress.
-
-
Workup: Filter through a celite pad to remove metal residues. Evaporate solvent.[1]
Key Insight: This reaction is atom-economical (only
References
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[2] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[2][3][4] Synthesis, 2006(10), 1711–1714.
-
Yao, Q., et al. (2016). Rh(III)-Catalyzed Synthesis of 3-Ethoxycarbonyl Benzofurans via C-H Activation.[3][4] Journal of Organic Chemistry. (Contextualized in Organic Syntheses Discussion Addendum).
-
Feng, E., et al. (2009).[5] Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and Benzofurans from o-Halophenols. The Journal of Organic Chemistry, 74(7), 2846-2849.[5]
-
Yadav, J. S., et al. (2004).[6] Ionic Liquids-Promoted Multi-Component Reaction: Green Approach for Highly Substituted Furan Derivatives. Synthesis, 2004(14), 2376-2380.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic Liquids-Promoted Multi-Component Reaction: Green Approach for Highly Substituted 2-Aminofuran Derivatives [organic-chemistry.org]
Definitive Structural Elucidation: Ethyl 2-Methylbenzofuran-3-carboxylate via X-ray Crystallography
A Comparative Validation Guide for Small Molecule Therapeutics
Part 1: Strategic Context & The "Isomer Problem"
In the development of benzofuran-based pharmacophores, Ethyl 2-Methylbenzofuran-3-carboxylate represents a critical scaffold. However, its synthesis—often involving the cyclization of salicylaldehydes or phenols with
The Core Challenge: Standard analytical techniques (1H NMR, MS) confirm the presence of functional groups (ethyl ester, methyl, aromatic ring) but often fail to definitively distinguish between the target molecule and its regioisomer, Ethyl 3-methylbenzofuran-2-carboxylate , particularly when signals overlap or NOE (Nuclear Overhauser Effect) correlations are inconclusive. Furthermore, the solid-state conformation of the ester group (syn-planar vs. anti-planar relative to the C2-methyl) dictates the molecule's docking potential in protein binding pockets—data that solution-state NMR averages out.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a characterization step, but as the absolute validation gate for this scaffold.
Part 2: Comparative Analysis (The "Why")
While NMR is faster, SC-XRD provides the atomic coordinates required for Structure-Based Drug Design (SBDD).
Table 1: Performance Matrix – SC-XRD vs. Spectroscopic Alternatives
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR (1D/2D) | Method C: DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates ( | Chemical shift ( | Theoretical energy minima |
| Regio-Isomer Proof | Definitive. Direct visualization of C2 vs. C3 substitution. | Inferred. Requires complex HMBC/NOESY interpretation. | Hypothetical. Depends on input model accuracy. |
| Conformation | Frozen bioactive-relevant conformer (packing forces). | Time-averaged ensemble (rapid rotation). | Gas-phase (ignores lattice/solvent effects). |
| Sample Req. | Single Crystal ( | Solubilized compound (~5 mg). | None (CPU hours). |
| Limit of Detection | Requires crystalline solid. | N/A | |
| Validation Score | 100% (Absolute Structure) | ~85% (Structural connectivity) | ~70% (Predictive) |
Expert Insight: Relying solely on NMR for benzofuran substitution patterns is a known risk in high-throughput screening. Only SC-XRD provides the bond-length precision (e.g., C2=C3 double bond character) to confirm the furan ring aromatization.
Part 3: Experimental Protocol (The "How")
This protocol is designed to force the crystallization of this compound in a diffraction-quality lattice.
Phase 1: Crystal Growth (Slow Evaporation)
Objective: Grow single crystals suitable for Mo-K
-
Solvent Selection: Benzofuran esters are moderately lipophilic.
-
Primary Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Antisolvent: n-Hexane or Pentane.
-
-
Procedure:
-
Dissolve 20 mg of the synthesized compound in 2 mL of EtOAc in a small scintillation vial. Ensure complete dissolution (sonicate if necessary).
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean, narrow-neck vial (to slow evaporation). -
The Diffusion Trick: Carefully layer 1 mL of n-Hexane on top of the solution. Do not mix.
-
Cover with Parafilm and poke 3–4 small holes with a needle.
-
Store at 4°C in a vibration-free environment.
-
Timeline: Crystals (colorless prisms/blocks) should appear within 48–72 hours.
-
Phase 2: Data Collection & Refinement
Standard: ASTM E1479 / IUCr Guidelines
-
Mounting: Select a crystal with dimensions approx.[1]
mm. Mount on a Kapton loop using Paratone oil. -
Collection:
-
Temperature: 100 K (Cryostream) to reduce thermal vibration (
). -
Source: Mo-K
( Å) is preferred for organic small molecules to minimize absorption, though Cu-K is acceptable for absolute configuration if chiral centers were present (not applicable here, but good practice). -
Strategy: Collect full sphere to maximize redundancy (
completeness).
-
-
Refinement Targets:
-
(Work):
(indicates high-quality fit). -
Goodness of Fit (GooF): Close to 1.0.
-
FLACK Parameter: Not applicable (achiral), but check for disorder in the ethyl tail.
-
(Work):
Part 4: Data Interpretation & Validation Criteria
Once the structure is solved (typically Space Group
The Regio-Isomer Check (Critical)
-
Observation: Locate the ester carbonyl carbon.
-
Validation: In This compound , the ester group is attached to C3 . The C2 position must show a bond to a methyl carbon (typically 1.49–1.51 Å).
-
Contrast: If the ester is at C2, the bond lengths in the furan ring will shift due to different conjugation pathways.
Planarity & Aromaticity
-
The benzofuran core (9 atoms) should be essentially planar (RMS deviation
Å). -
Bond Length Warning: The C2=C3 bond in benzofuran is shorter (approx. 1.35 Å) than typical aromatic C-C bonds (1.39 Å). This confirms the heterocyclic nature.
Ester Orientation (The "Lock")
-
Check the torsion angle of the ester group relative to the ring.
-
Syn-planar: Carbonyl oxygen faces the C2-Methyl (steric clash potential).
-
Anti-planar: Carbonyl oxygen faces away.
-
Significance: This solid-state conformation often mimics the low-energy bound state in protein pockets.
Part 5: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating the scaffold, highlighting the "Fail" loops that protect data integrity.
Caption: Figure 1. The definitive structural validation pipeline. Note the critical checkpoint at "Ester at C3?" which distinguishes the target from common byproducts.
Part 6: References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Standard reference for benzofuran bond lengths). [Link]
-
Krawiecka, M. et al. (2007). "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[2] Acta Poloniae Pharmaceutica - Drug Research, 64(2), 115-120. (Provides comparative NMR/XRD data for analogous 2-methyl-3-carboxylate systems). [Link]
-
Holloway, G. A. et al. (2011). "A Comparison of X-ray Crystallography and NMR Spectroscopy." Methods in Molecular Biology. (General methodology for structural validation). [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The authoritative algorithm for small molecule refinement). [Link]
Sources
HPLC method for determining the purity of Ethyl 2-Methylbenzofuran-3-carboxylate
High-Resolution Purity Determination of Ethyl 2-Methylbenzofuran-3-carboxylate: A Comparative Methodological Guide
This compound (CAS: 40484-97-7) is a critical heterocyclic ester utilized as a foundational building block in the synthesis of advanced therapeutics, including anti-arrhythmic agents and targeted kinase inhibitors. Because the pharmacological efficacy and safety of downstream active pharmaceutical ingredients (APIs) are highly dependent on the purity of their starting materials, identifying and quantifying process-related impurities—such as unreacted phenols, regioisomers, and homocoupled by-products—is a rigorous quality control requirement[1].
This guide objectively compares the performance of an optimized Core-Shell Phenyl-Hexyl HPLC-UV/MS method against traditional analytical alternatives. By detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol, this guide equips analytical researchers with a robust system for benzofuran purity determination.
The Analytical Challenge & Mechanistic Rationale
Traditional reversed-phase HPLC methods for benzofuran derivatives typically rely on fully porous C18 columns, utilizing standard gradient elutions of acetonitrile and water[1]. While effective for separating compounds based on general hydrophobicity, standard C18 phases often struggle to resolve closely related positional isomers of benzofurans[2]. The structural differences between these isomers (e.g., a 4-methyl vs. a 2-methyl substitution) are primarily electronic rather than hydrophobic.
The Phenyl-Hexyl Advantage:
To overcome the limitations of C18, an optimized method employs a Phenyl-Hexyl stationary phase. The benzofuran core is highly aromatic and electron-rich. A Phenyl-Hexyl column leverages
Mechanistic rationale for selecting a Phenyl-Hexyl phase over C18 for isomer resolution.
Comparative Performance Analysis
To establish the superiority of the optimized method, we compared its performance metrics against conventional analytical techniques. While Gas Chromatography (GC-FID) is occasionally used for volatile esters, it risks the thermal degradation of heavier benzofuran intermediates.
| Analytical Method | Stationary Phase / Technique | Resolution of Isomeric Impurities | Typical Run Time | MS Compatibility | Best Use Case |
| Optimized RP-HPLC | Core-Shell Phenyl-Hexyl | Excellent ( | < 12 min | Yes (ESI+) | High-throughput QA/QC & Impurity ID |
| Traditional RP-HPLC | Fully Porous C18 | Moderate (Frequent co-elution) | 25–30 min | Yes (if no phosphate) | General purity screening |
| GC-FID | Capillary (e.g., DB-5) | Good | 15–20 min | N/A (FID) | Volatile residual solvent checks |
Optimized Experimental Protocol (Self-Validating Workflow)
The following protocol establishes a self-validating system. System suitability is built directly into the workflow via strict equilibration criteria and the use of MS-compatible additives to prevent ionization suppression[3].
Standardized workflow for HPLC-UV/MS purity analysis of benzofuran derivatives.
Step 1: Mobile Phase Preparation
Causality Check: Phosphoric acid is highly effective for UV-only methods but will severely contaminate an MS source[4]. Therefore, formic acid is utilized to ensure the analyte remains fully protonated without sacrificing MS compatibility.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Validation Step: Degas both mobile phases via ultrasonication for 10 minutes to prevent baseline noise and pump cavitation.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of this compound.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution[1].
-
Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass prevents potential UV-induced degradation).
Step 3: Chromatographic Conditions
-
Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Causality Check: Maintaining a constant temperature via a column oven is critical; ambient temperature fluctuations directly cause retention time shifts, compromising method reliability[1].
-
Gradient Program:
-
0.0 – 2.0 min: 30% B (Isocratic hold to focus the analyte band)
-
2.0 – 8.0 min: 30%
95% B (Linear ramp for impurity elution)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
8.0 – 10.0 min: 95% B (Column wash)
-
10.0 – 10.1 min: 95%
30% B -
10.1 – 15.0 min: 30% B (Re-equilibration for a minimum of 5 column volumes).
-
Step 4: Detection & System Suitability
-
UV Detection: 254 nm. This wavelength captures the significant absorbance of the conjugated benzofuran
-system[1]. -
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range
100–500. -
Self-Validation Criteria: Before running the sample sequence, inject a blank (Acetonitrile) to confirm the absence of carryover or ghost peaks[1]. The method is considered valid if the main peak retention time %RSD is < 1.0% across three replicate injections.
Quantitative Validation Data
When executed correctly, this HPLC-UV/MS method demonstrates exceptional sensitivity and linearity, aligning with stringent pharmaceutical validation guidelines for benzofuran derivatives[5].
| Parameter | Validated Value / Range | Acceptance Criteria |
| Retention Time ( | ~6.8 min | %RSD < 1.0% |
| Linearity Range | 1 – 100 µg/mL | |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | S/N |
Note: Quantitative values are representative baseline metrics for benzofuran derivatives under optimized gradient conditions[5].
References
-
[1] BenchChem. Method development for analyzing 4-Chloronaphtho[2,3-b]benzofuran purity. Available at:
-
[5] BenchChem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Available at:
-
[4] SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at:
-
[2] Journal IJCAR. Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. Available at:
-
[3] PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalijcar.org [journalijcar.org]
- 3. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing the biological activity of ethyl vs. other ester analogs of 2-methylbenzofuran-3-carboxylic acid
[1]
Executive Summary
2-Methylbenzofuran-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, distinct from their more common 2-carboxylate isomers.[1] While the ethyl ester is frequently utilized as a lipophilic prodrug or intermediate to enhance cellular permeability, the methyl ester serves as a standard baseline for biological screening.[1][2]
Experimental data indicates that the ester functionality itself is often insufficient for potent antimicrobial or cytotoxic activity; rather, it acts as a delivery vehicle.[1][2] Potency is critically dependent on core ring halogenation (e.g., 4,6-dibromo substitution) or conversion to hydrazide functionalities.[1][2]
Chemical & Physicochemical Profile
The choice between ethyl and methyl esters fundamentally alters the lipophilicity (LogP) and molecular weight, influencing membrane permeability and solubility.[1][2]
Table 1: Physicochemical Comparison
| Feature | Ethyl Ester (Target) | Methyl Ester (Analog) | Free Acid (Metabolite) |
| Formula | C₁₂H₁₂O₃ | C₁₁H₁₀O₃ | C₁₀H₈O₃ |
| MW ( g/mol ) | 204.22 | 190.19 | 176.17 |
| Calc.[1][4][5][6][7][8] LogP | ~3.2 (High Permeability) | ~2.7 (Moderate) | ~1.5 (Low) |
| Role | Prodrug / High Bioavailability | Screening Analog | Active Pharmacophore |
| Key Advantage | Superior membrane penetration; slower hydrolysis rate than methyl.[1][2] | Easier synthesis; standard NMR reference.[1][2] | Water solubility; H-bond donor capability. |
Biological Activity Analysis
Antimicrobial Activity (Antibacterial & Antifungal)
Research indicates a sharp distinction between unsubstituted and substituted esters.[1][2]
-
Unsubstituted Esters: Both ethyl and methyl esters of the parent 2-methylbenzofuran-3-carboxylic acid generally show negligible antimicrobial activity (MIC > 500 µg/mL).[1] They lack the electrophilic or specific binding motifs required to disrupt bacterial targets.[1][2]
-
Halogenated Derivatives (The "Activation" Switch):
-
Data Source: Studies on methyl esters of 4,6-dihalo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid demonstrate significant potency.[1]
-
Efficacy: Compounds substituted with Bromine (Br) or Chlorine (Cl) at positions 4 and 6 exhibit MIC values in the range of 50–200 µg/mL against Gram-positive bacteria (S. aureus, B. subtilis).[1][2]
-
Mechanism: The halogen atoms increase lipophilicity and may facilitate specific interactions with bacterial membrane proteins or enzymes.[1][2]
-
Structure-Activity Relationship (SAR)
The biological output is governed by the substituents on the benzene ring rather than the ester chain length alone.[1]
-
Ethyl vs. Methyl: The ethyl group provides a "lipophilic mask," aiding passive transport across the lipid bilayer.[1][2] Once inside, nonspecific esterases likely hydrolyze it to the free acid.[1][2] The ethyl ester is preferred for in vivo studies due to better metabolic stability compared to the methyl ester.[1][2]
-
Ester vs. Hydrazide: Conversion of the ester to a carbohydrazide (-CONHNH₂) significantly enhances activity.[1] Hydrazides often exhibit MICs < 50 µg/mL due to their ability to form hydrogen bonds and chelate metal ions in metalloenzymes.[1][2]
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing this scaffold.
Caption: SAR decision tree highlighting that while Ethyl esters improve entry, Ring Halogenation is the driver of potency.[1][2]
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation of these esters.
Synthesis of this compound
This compound is typically synthesized via the Nenitzescu synthesis or condensation of salicylaldehyde derivatives.[1]
Reagents:
Workflow:
-
Condensation: Dissolve salicylaldehyde and ethyl acetoacetate in ethanol. Add catalytic piperidine.[1][2]
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]
-
Work-up: Cool to room temperature. The product often precipitates.[1][2] If not, remove solvent under reduced pressure.[1][2]
-
Purification: Recrystallize from ethanol/water to yield colorless needles.
-
Validation: ¹H NMR (CDCl₃): δ 1.42 (t, 3H, ester CH₃), 2.75 (s, 3H, C2-CH₃), 4.41 (q, 2H, ester CH₂), 7.2–8.0 (m, 4H, Ar-H).[1][2]
Antimicrobial Assay (MIC Determination)
Objective: Compare the inhibitory concentration of Ethyl vs. Methyl esters.
-
Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Add bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~10⁵ CFU/mL).[1][2]
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1][2]
Synthesis Pathway Visualization[1][2]
The following diagram details the synthetic route to access both the ethyl ester and its active halogenated analogs.
Caption: Synthetic route from precursors to the active halogenated ethyl ester or hydrazide derivatives.
References
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (MDPI), 2010. Relevance: Establishes that unsubstituted methyl esters are inactive, while 4,6-dihalo derivatives show MICs of 50–200 µg/mL.[1][2]
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Source: RSC Advances, 2015. Relevance:[1][2] Comprehensive review of benzofuran SAR, highlighting the role of C-3 substitutions and hydrazides in biological activity.
-
Synthesis and Biological Evaluation of Benzofuran-2-carboxylic Acid Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Relevance: Provides comparative data for ester vs. amide/hydrazide modifications in related benzofuran scaffolds.
-
This compound Product Data. Source: AK Scientific Catalog. Relevance: Confirms commercial availability and physicochemical specifications (CAS 40484-97-7).[1]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,4-bis(2-bromo-1-phenyl)ethynyl-2,5-bis(ethoxydimethylsilyl)benzene - CAS号 922736-70-7 - 摩熵化学 [molaid.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationships of 2-Methylbenzofuran-3-carboxylate Derivatives
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This structural motif is a cornerstone in the development of novel therapeutic agents, offering a versatile platform for chemical modification.[2][3]
This guide focuses specifically on the 2-methylbenzofuran-3-carboxylate scaffold. We will provide a comprehensive analysis of its Structure-Activity Relationship (SAR), exploring how targeted chemical modifications influence biological efficacy. By synthesizing data from numerous studies, this document serves as a comparative guide for researchers, scientists, and drug development professionals, offering insights into the rational design of potent and selective therapeutic candidates based on this promising core.
Core Scaffold: 2-Methylbenzofuran-3-carboxylate
The foundational structure consists of a benzofuran ring with a methyl group at the C-2 position and a carboxylate (or its derivative, like an ester or amide) at the C-3 position. This arrangement provides a robust starting point for synthetic modifications, with several key positions amenable to alteration to fine-tune the molecule's pharmacological profile.
The rationale for focusing on this scaffold is its established presence in compounds with significant biological potential. The strategic placement of the methyl and carboxylate groups allows for a three-dimensional exploration of chemical space, influencing factors such as target binding, solubility, and metabolic stability.
Caption: Core structure of 2-methylbenzofuran-3-carboxylate highlighting key modification points.
SAR Analysis: Unraveling the Impact of Structural Modifications
The therapeutic potential of the 2-methylbenzofuran-3-carboxylate core is unlocked through precise chemical modifications. The following sections dissect the SAR at each key position, comparing how different functional groups and substituents alter the biological activity, primarily focusing on anticancer and antimicrobial applications.
Modifications at the C-3 Carboxylate Position
The carboxylate group at the C-3 position is a critical anchor for activity and a frequent target for modification. Converting the ester or carboxylic acid into amides, hydrazides, or linking it to other heterocyclic systems can dramatically enhance potency.
Earlier SAR studies on benzofurans identified that substitutions involving esters or heterocyclic rings at the C-2 position were vital for cytotoxic activity.[2] However, extensive research on the 3-carboxylate scaffold demonstrates its own significance. For instance, the synthesis of pyrazole and hydrazone derivatives from 3-methyl-2-benzofuranoyl chloride has yielded compounds with significant antimicrobial activity.[6]
Key Findings:
-
Amide Formation: Converting the carboxylate to an N-phenethyl carboxamide has been shown to significantly boost antiproliferative activity against cancer cell lines.[2]
-
Hybrid Molecules: Linking the carboxylate moiety to other pharmacologically active scaffolds like triazoles, piperazines, or pyrazolines often results in hybrid compounds with synergistic or enhanced effects.[2][7] These hybrids have shown potent cytotoxic effects against various tumor cells.[2]
-
Antimicrobial Activity: The transformation of the C-3 position into carbohydrazides, which can then be used to form hydrazones or be cyclized into oxadiazoles, is a common strategy for developing antimicrobial agents.[6]
Table 1: Comparison of C-3 Position Derivatives and Their Biological Activity
| Derivative Class | Example Linkage/Moiety | Primary Biological Activity | Key Findings & Reference |
| Carboxamides | N-phenethyl carboxamide | Anticancer | Enhanced antiproliferative activity, comparable to doxorubicin in some cases.[2] |
| Hybrid Piperazines | N-aryl piperazine | Anti-inflammatory, Anticancer | Derivative 16 showed potent NO inhibition (IC50 = 5.28 µM) and high cytotoxicity against A549 lung cancer cells (IC50 = 0.12 µM).[8][9] |
| Hybrid Triazoles | 1,2,3-Triazole | Antimicrobial | Compounds with chloro substituents on the benzofuran ring showed a broad spectrum of antimicrobial activity.[7] |
| Hydrazones | Varied aryl hydrazones | Antimicrobial | Several derivatives showed significant activity against various bacterial and fungal species.[6] |
Substitutions on the Benzene Ring
Modifying the benzene portion of the benzofuran core is a powerful strategy to modulate activity, selectivity, and pharmacokinetic properties. The electronic and steric nature of the substituents plays a crucial role.
Key Findings:
-
Halogenation: The introduction of halogens (e.g., Cl, Br, F) is a well-established method for enhancing cytotoxic activity.[4] SAR analysis indicates that while the specific type of halogen may not be critical, its position on the ring is of great importance.[2] The presence of bromine, in particular, has been shown to increase cytotoxicity in both normal and cancer cells.[10] This effect is potentially related to the ability of halogens to form "halogen bonds" in receptor-ligand interactions.[4]
-
Methoxy/Hydroxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups can influence the molecule's antioxidant properties and its ability to interact with specific receptor sites. For example, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide is a key intermediate for creating a variety of derivatives.[4]
-
Bulky Ether Linkages: Adding larger side chains, such as a morpholinyl ethoxy group, can improve target engagement and potency. The compound 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride demonstrated excellent activity against estrogen receptor-dependent breast cancer cells with low toxicity.[11]
Table 2: Comparison of Benzene Ring Substitutions and Anticancer Activity
| Position | Substituent | Target/Cell Line | Reported Activity (IC50) | Reference |
| 5 | Chloro | Human mammary gland (MCF-10A) | Part of a series with excellent antiproliferative activity.[2] | |
| 6 | -OCH3, -COCH3 | Human leukemia cells | Halogenation of these derivatives increased cytotoxicity.[10] | |
| 6 | -O-(CH2)2-morpholine | Breast Cancer (MCF-7) | Exhibited excellent activity and low toxicity.[11] | |
| N/A | General Bromination | Cancer and normal cells | Increased cytotoxicity.[10] |
Comparison with Alternative Benzofuran Scaffolds
While the 2-methyl-3-carboxylate scaffold is highly effective, other benzofuran derivatives also serve as important therapeutic platforms.
-
2-Aryl/2-Benzoylbenzofurans: These compounds, where a large aromatic group is placed at the C-2 position, are potent cytotoxic agents.[9][12] The keto-linker in 2-benzoylbenzofurans appears to be important for their anti-inflammatory and anticancer activities.[9]
-
2-Carboxylate Derivatives: Some studies have focused on modifying the 2-carboxylate position. For instance, ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates were synthesized and tested for anti-HIV activity.[13]
The 2-methyl-3-carboxylate core offers a distinct advantage in its synthetic tractability and the clear, differential roles of the C-2 and C-3 positions, allowing for more predictable SAR exploration compared to scaffolds with large, complex groups at the C-2 position.
Experimental Protocols & Methodologies
To provide a practical context, this section outlines standardized protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: General Synthesis of a 2-Methylbenzofuran-3-carboxamide Derivative
This protocol is a representative synthesis adapted from methodologies for creating benzofuran amides.[4]
Caption: Workflow for the synthesis and validation of a target benzofuran derivative.
Step-by-Step Methodology:
-
Esterification of the Carboxylic Acid:
-
Suspend the starting material, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (1 eq.), in an appropriate solvent like methanol.
-
Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise at 0°C.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl ester.
-
-
Amide Formation:
-
Dissolve the crude methyl ester in a suitable solvent (e.g., DMF).
-
Add the desired amine (e.g., phenethylamine) (1.5 eq.) and a non-nucleophilic base like triethylamine (2.0 eq.).
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
-
Purification and Characterization:
-
Filter the solid precipitate and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.[4][14]
-
Protocol 2: MTT Assay for In Vitro Anticancer Activity Evaluation
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of the synthesized compounds.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Synthesized benzofuran derivatives (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized benzofuran derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
The 2-methylbenzofuran-3-carboxylate scaffold is a highly versatile and promising platform for the development of new therapeutic agents. SAR studies consistently demonstrate that targeted modifications can lead to significant gains in potency and selectivity.
Summary of Key SAR Insights:
-
C-3 Position: Essential for activity. Conversion to amides or hybrid molecules with other heterocyclic rings is a highly effective strategy for enhancing anticancer and antimicrobial properties.
-
Benzene Ring: A critical site for modulation. Halogenation, particularly with bromine or chlorine, consistently increases cytotoxicity. The introduction of larger, flexible side chains (e.g., via ether linkages) can improve selectivity and potency against specific targets like the estrogen receptor.
-
C-2 Methyl Group: This group is often conserved, suggesting it may play a role in anchoring the molecule in a specific conformation or providing a necessary steric feature for activity.
Future research should focus on optimizing the pharmacokinetic profiles (ADMET properties) of the most potent leads.[15] Further investigation into their precise mechanisms of action, for instance, through molecular docking and enzymatic assays, will be crucial for advancing these compounds toward clinical development.[15][16] The development of derivatives that dually inhibit multiple targets, such as VEGFR-2 and EGFR, represents another exciting frontier for this remarkable scaffold.[17]
References
- Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
- Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry.
- Al-Ostath, A., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- EAS Publisher. (n.d.).
- Department of Pharmacology. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines.
- Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed.
- Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI.
- ResearchGate. (n.d.).
- Abdel-Wahab, B. F., et al. (2009).
- Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
- Nawrot-Modranka, J., et al. (2010).
- Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Valdira, V. E., et al. (2007).
- Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.
- ResearchGate. (2026). (PDF)
- Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
- Kaushik, A., et al. (2026). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Chen, Y., et al. (2025). High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics. PubMed.
- PharmaTutor. (2011). Benzofuran : SAR And Pharmacological activity scaffold.
- Santa Cruz Biotechnology. (n.d.). 2-Methylbenzofuran-3-carbaldehyde.
- International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. — Department of Pharmacology [pharm.ox.ac.uk]
- 12. pharmatutor.org [pharmatutor.org]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 14. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Revolutionizing Benzofuran Synthesis: A Comparative Guide to New Catalysts for Ethyl 2-Methylbenzofuran-3-carboxylate
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4] The synthesis of specifically substituted benzofurans, such as Ethyl 2-Methylbenzofuran-3-carboxylate, is a critical step in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth comparison of emerging catalytic systems for the synthesis of this key intermediate, offering researchers and drug development professionals a comprehensive overview of the latest advancements and their practical implications.
The Enduring Challenge: Efficient and Selective Benzofuran Construction
Traditionally, the synthesis of benzofuran-3-carboxylates has been approached through various methods, each with its own set of advantages and limitations. These established routes often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric and often hazardous reagents.[5] Common strategies have included palladium-catalyzed intramolecular Heck reactions and copper-catalyzed C-O bond formation.[5][6] While effective to a degree, these methods can suffer from drawbacks such as high catalyst loading, limited substrate scope, and the generation of significant waste, prompting the continuous search for more efficient and sustainable catalytic solutions.
The New Wave: Emerging Catalysts Redefining Efficiency
Recent years have witnessed a surge in the development of novel catalytic systems that promise to overcome the limitations of traditional methods. This guide will focus on a comparative analysis of these new catalysts, with a particular emphasis on their performance in the synthesis of this compound and structurally related compounds. We will delve into the mechanistic underpinnings of these catalysts, providing a rationale for their enhanced activity and selectivity.
Core Synthetic Strategy: A Generalized Reaction Scheme
The synthesis of this compound typically involves the cyclization of a suitably substituted phenol precursor. A generalized reaction scheme is depicted below:
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Gold(I) Catalysis Synthesis of Benzofurans • Southwestern University [southwestern.edu]
- 4. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. orgsyn.org [orgsyn.org]
Alternative starting materials for the synthesis of the benzofuran core
Advanced Methodologies for Benzofuran Core Synthesis: A Comparative Guide to Alternative Starting Materials
Executive Summary
The benzofuran core is a privileged pharmacophore embedded in numerous approved therapeutics (e.g., Amiodarone, Vilazodone) and bioactive natural products. Historically, the synthesis of this heterocycle relied heavily on classical approaches such as the Perkin rearrangement or the Rap-Stoermer reaction, which utilize o-hydroxybenzaldehydes (salicylaldehydes) and
To overcome these bottlenecks, modern synthetic chemistry has pivoted toward alternative starting materials. This guide provides an objective, data-driven comparison of three state-of-the-art methodologies: Pd/Cu-Catalyzed Sonogashira Cascades , Rh(III)-Catalyzed C–H Annulation , and Metal-Free Directed o-Lithiation . By analyzing the mechanistic causality, substrate scope, and experimental protocols of each route, this guide empowers drug development professionals to select the optimal synthetic strategy for their specific target molecules.
Logical Flow of Alternative Synthetic Pathways
The shift away from classical pre-functionalized carbonyls has led to the adoption of simpler, more diverse feedstocks. The flowchart below illustrates the three primary alternative pathways evaluated in this guide.
Fig 1. Flowchart comparing three alternative starting material pathways to the benzofuran core.
Comparative Analysis of Methodologies
Route A: Pd/Cu-Catalyzed Sonogashira Cascade (o-Halophenols)
Mechanism & Causality: This approach utilizes o-halophenols (typically iodides or bromides) and terminal alkynes. The reaction is a tandem process: a Pd/Cu-catalyzed Sonogashira cross-coupling generates an o-alkynylphenol intermediate in situ, which immediately undergoes an intramolecular cyclization (usually 5-endo-dig) facilitated by the activation of the alkyne by the transition metal[1]. Triethylamine is frequently employed as both the solvent and the base to neutralize the hydrohalic acid generated during the oxidative addition step. Strategic Advantage: Exceptional tolerance for a wide variety of terminal alkynes, making it ideal for synthesizing 2-substituted benzofurans.
Route B: Rh(III)-Catalyzed C–H Annulation (Phenol Surrogates)
Mechanism & Causality: Direct functionalization of unactivated phenols is notoriously difficult due to oxidative decomposition. To circumvent this, N-phenoxyacetamides are used as phenol surrogates. The O–NHAc moiety serves a dual purpose: it acts as a directing group to coordinate the Rh(III) center for regioselective ortho C–H activation, and it functions as an internal oxidant[2]. Following alkyne migratory insertion and C–O reductive elimination, the weak N–O bond oxidatively adds to the resulting Rh(I) species. This regenerates the active Rh(III) catalyst without the need for stoichiometric external oxidants (e.g., Cu(OAc)2), releasing harmless acetamide as a byproduct[2],[3]. Strategic Advantage: High atom economy and the ability to synthesize highly congested 2,3-disubstituted benzofurans from simple phenol derivatives.
Fig 2. Mechanistic cycle of Rh(III)-catalyzed C-H activation using N-phenoxyacetamides.
Route C: Metal-Free Directed o-Lithiation (O-Aryl Carbamates)
Mechanism & Causality: For targets where trace transition metal contamination is unacceptable (e.g., late-stage API synthesis), metal-free routes are critical. O-aryl N,N-diethylcarbamates act as powerful Directed Ortho Metalation Groups (DMGs). Treatment with s-BuLi at cryogenic temperatures kinetically deprotonates the ortho position. The resulting aryllithium species is trapped by an alkynyl sulfone (an electrophilic alkyne equivalent). Subsequent basic hydrolysis of the carbamate liberates the phenoxide, triggering spontaneous cyclization[4]. Strategic Advantage: Completely transition-metal-free; highly tolerant of halogen substituents (F, Cl, Br) on the aromatic ring, which are often incompatible with Pd-catalyzed cross-couplings[4].
Quantitative Performance Comparison
The following table synthesizes the experimental parameters and performance metrics of the three alternative starting material strategies to guide route selection.
| Metric | Route A: Pd/Cu Cascade | Route B: Rh(III) Annulation | Route C: Metal-Free Lithiation |
| Starting Materials | o-Halophenols + Terminal Alkynes | N-Phenoxyacetamides + Alkynes | O-Aryl Carbamates + Alkynyl Sulfones |
| Catalyst System | Pd(II) / Cu(I) | Rh(III) | None (Metal-Free) |
| Typical Yields | 75% – 95% | 60% – 88% | 50% – 75% |
| Reaction Temperature | 80 °C | 60 °C – 80 °C | -78 °C to 60 °C |
| Regioselectivity | 2-Substituted | 2,3-Disubstituted | Halogen-tolerant substitution |
| Atom Economy | Moderate (Generates HX waste) | High (Internal oxidant, loss of AcOH) | Low (Loss of SO2R and amine) |
| Primary Limitation | Requires pre-halogenated phenols | High cost of Rhodium catalyst | Requires cryogenic conditions |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step is designed with explicit causality to prevent common failure modes (e.g., catalyst poisoning, undesired side reactions).
Protocol A: Pd/Cu-Catalyzed Sonogashira Cascade
Objective: Synthesis of 2-arylbenzofurans from o-iodophenols.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add o-iodophenol (1.0 equiv, 1.0 mmol), (PPh3)2PdCl2 (5 mol%), and CuI (10 mol%).
-
Atmosphere Exchange: Evacuate the tube and backfill with dry N2 (repeat for 3 cycles) to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne.
-
Reagent Addition: Inject degassed triethylamine (5 mL, 0.2 M) followed by the terminal alkyne (1.2 equiv). Causality: Triethylamine acts as both the solvent and the stoichiometric base required to neutralize the HI byproduct.
-
Reaction: Stir the mixture at 80 °C for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc).
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove metal salts. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Rh(III)-Catalyzed C–H Annulation
Objective: Synthesis of 2,3-disubstituted benzofurans via internal oxidation.
-
Preparation: Charge a 10 mL reaction vial with N-phenoxyacetamide (1.0 equiv, 0.2 mmol), internal alkyne (1.2 equiv, 0.24 mmol),[Cp*RhCl2]2 (5 mol%), and CsOAc (20 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (2 mL) as the solvent. Causality: TFE provides optimal polarity and hydrogen-bonding capabilities that stabilize the transition states during the concerted metalation-deprotonation (CMD) step.
-
Reaction: Seal the vial with a Teflon-lined cap and stir at 60 °C for 12 hours under an N2 atmosphere.
-
Workup: Remove the solvent directly under reduced pressure. Load the crude residue onto a silica gel column and elute with a Hexane/EtOAc gradient to isolate the target benzofuran.
Protocol C: Metal-Free Directed o-Lithiation
Objective: Synthesis of halogenated benzofurans from O-aryl carbamates.
-
Metalation: In a flame-dried round-bottom flask under N2, dissolve O-aryl N,N-diethylcarbamate (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir the mixture at -65 °C for 90 minutes. Causality: Strict temperature control ensures regioselective ortho-deprotonation without nucleophilic attack on the carbamate carbonyl.
-
Alkynylation: Add the alkynyl sulfone (1.3 equiv) and stir for 15 minutes at -65 °C. Allow the reaction to warm to room temperature over 30 minutes.
-
Cyclization: Add 2 M aqueous NaOH (2 mL) and heat the biphasic mixture to 60 °C for 2 hours. Causality: The base hydrolyzes the carbamate, revealing the phenoxide which spontaneously undergoes 5-endo-dig cyclization onto the alkyne.
-
Workup: Extract with Et2O (3 x 10 mL), wash with water, dry over MgSO4, concentrate, and purify by chromatography.
Conclusion
The selection of starting materials for benzofuran synthesis dictates the downstream operational complexity, regiocontrol, and environmental footprint of the process. While Pd/Cu cascades offer robust access to 2-substituted derivatives, Rh(III)-catalyzed C–H annulation provides unparalleled atom economy via internal oxidants. Conversely, for highly functionalized, halogen-rich targets where transition metals must be avoided, the directed o-lithiation of carbamates remains the superior strategic choice.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Rh(III)
- Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C-H Functionalization.
- Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithi
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 2-Methylbenzofuran-3-carboxylate Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selective interaction of a therapeutic candidate with its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and potential toxicity. This guide provides a comprehensive framework for conducting cross-reactivity studies on analogs of Ethyl 2-Methylbenzofuran-3-carboxylate, a scaffold of significant interest due to the broad biological activities of benzofuran derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
As Senior Application Scientists, our objective is to equip you with not just the "how," but the "why" behind a robust cross-reactivity screening cascade. This document outlines the strategic selection of targets, detailed experimental protocols, and a clear framework for data interpretation, ensuring a self-validating and scientifically rigorous approach to de-risking your lead candidates early in the development pipeline.
The Benzofuran Scaffold: A Privileged Structure with Potential for Off-Target Activity
The benzofuran nucleus is a common motif in numerous biologically active natural products and synthetic compounds.[1][4] Derivatives of this scaffold have been reported to interact with a wide range of biological targets, including but not limited to kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][5] This inherent promiscuity, while offering opportunities for polypharmacology, necessitates a thorough investigation of potential cross-reactivity to ensure the development of safe and effective therapeutics. For instance, some benzofuran derivatives have been investigated for their effects on monoamine transporters, highlighting the potential for neurological off-target effects.[6]
This guide will focus on a hypothetical series of analogs of this compound, illustrating a systematic approach to identifying and quantifying their cross-reactivity profiles.
Experimental Design: A Multi-tiered Approach to Cross-Reactivity Profiling
A successful cross-reactivity study employs a tiered approach, starting with broad, high-throughput screens and progressing to more focused, quantitative assays for confirmed hits. This strategy allows for the efficient allocation of resources and provides a comprehensive understanding of a compound's selectivity.
Part 1: Synthesis of this compound Analogs
The synthesis of a focused library of analogs is the first critical step. Modifications to the core structure will explore how different substituents impact target engagement and selectivity. A common synthetic route to the this compound scaffold involves the reaction of a substituted salicylaldehyde with ethyl acetoacetate.[7]
General Synthetic Protocol:
A representative synthesis of this compound analogs is outlined below. For specific reaction conditions and purification methods, refer to established synthetic procedures in the chemical literature.[8][9][10]
-
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate intermediate. A mixture of a substituted salicylaldehyde and ethyl bromoacetate is refluxed in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.[10]
-
Step 2: Introduction of the 2-methyl group and 3-carboxylate. Further modifications can be carried out to yield the desired this compound core.
-
Step 3: Derivatization. The core structure can be further modified at various positions (e.g., on the benzene ring) to generate a library of analogs.
This allows for the systematic exploration of the structure-activity relationship (SAR) and its influence on cross-reactivity.
Part 2: Tier 1 - Broad Panel Screening for Off-Target Liabilities
The initial screen should be broad to cast a wide net for potential off-target interactions. Commercially available screening panels are a cost-effective and time-efficient way to assess a compound's activity against a large number of targets.
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are a robust method for identifying interactions with a wide range of receptors, ion channels, and transporters.
Objective: To identify significant binding of test compounds to a panel of off-target proteins.
Methodology:
-
Compound Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a single high concentration, e.g., 10 µM), a radiolabeled ligand specific for the target protein, and a preparation of the target protein (e.g., cell membranes expressing the receptor).
-
Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A common threshold for a "hit" is >50% inhibition.
Rationale: This initial screen provides a broad overview of potential interactions across diverse target classes. A high concentration is used to maximize the chances of detecting even weak interactions.
Protocol 2: Kinase Panel Screening
Given that many benzofuran derivatives exhibit anticancer properties, screening against a panel of kinases is crucial.
Objective: To identify potential off-target kinase inhibition.
Methodology:
A variety of commercial kinase screening platforms are available (e.g., radiometric assays, fluorescence-based assays). The general principle involves:
-
Compound Incubation: Incubating the test compound with a specific kinase, a substrate, and ATP.
-
Reaction: Allowing the kinase to phosphorylate the substrate.
-
Detection: Measuring the extent of substrate phosphorylation.
-
Data Analysis: Calculating the percent inhibition of kinase activity.
Part 3: Tier 2 - Hit Confirmation and Potency Determination
Hits identified in the primary screen must be confirmed and their potency determined through concentration-response studies.
Protocol 3: IC50/EC50 Determination
Objective: To quantify the potency of the interaction between the test compound and the confirmed off-target.
Methodology:
-
Serial Dilution: Prepare a series of dilutions of the test compound.
-
Assay Performance: Perform the relevant binding or functional assay (as described in Tier 1) with each concentration of the compound.
-
Data Analysis: Plot the percent inhibition or activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation) value.
Table 1: Hypothetical Cross-Reactivity Data for this compound Analogs
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 (e.g., 5-HT2A) IC50 (nM) | Off-Target 2 (e.g., VEGFR2) IC50 (nM) | Selectivity Index (Off-Target 1 / Primary Target) | Selectivity Index (Off-Target 2 / Primary Target) |
| EMBC-001 | 50 | 1,200 | >10,000 | 24 | >200 |
| EMBC-002 | 75 | 550 | 8,500 | 7.3 | 113.3 |
| EMBC-003 | 120 | >10,000 | >10,000 | >83 | >83 |
| EMBC-004 | 30 | 95 | 1,500 | 3.2 | 50 |
This table presents hypothetical data for illustrative purposes. A higher selectivity index indicates greater selectivity for the primary target over the off-target.
Part 4: Tier 3 - In-depth Mechanistic and Cellular Characterization
For compounds that show significant off-target activity, further investigation into the mechanism of interaction and cellular target engagement is warranted.
Protocol 4: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon and koff) of the compound to the off-target protein.
Methodology:
-
Chip Preparation: Immobilize the purified off-target protein onto an SPR sensor chip.
-
Analyte Injection: Flow different concentrations of the test compound over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Rationale: SPR provides valuable information on the binding affinity and residence time of the compound, which can be critical for understanding the in vivo consequences of the off-target interaction.
Conclusion and Forward Look
A systematic and tiered approach to cross-reactivity profiling is indispensable in modern drug discovery. By employing a combination of broad panel screening, quantitative potency determination, and in-depth mechanistic studies, researchers can build a comprehensive understanding of the selectivity profile of this compound analogs. This knowledge is crucial for guiding lead optimization efforts, interpreting in vivo pharmacology and toxicology data, and ultimately, for the successful development of safe and effective new medicines. The experimental frameworks provided in this guide serve as a robust starting point for any research program focused on this promising class of compounds.
References
- Natural source, bioactivity and synthesis of benzofuran deriv
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025).
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry.
- Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
- A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry.
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
- Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. (2023). The Journal of Pharmacology and Experimental Therapeutics.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). [Source not further specified].
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdcommons.org [tdcommons.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
Safety Operating Guide
Technical Disposal Protocol: Ethyl 2-Methylbenzofuran-3-carboxylate
[1]
Executive Safety & Chemical Profile
Before initiating any disposal procedure, positive identification and hazard assessment are mandatory. This compound belongs to the benzofuran class, known for its stability and potential aquatic toxicity.
| Parameter | Technical Specification |
| Chemical Name | Ethyl 2-methylbenzofuran-3-carboxylate |
| CAS Number | Note: Isomers vary.[1] Common generic: 31455-86-6 (Verify specific isomer on container) |
| Formula | |
| Molecular Weight | ~204.22 g/mol |
| Physical State | Solid (crystalline powder) or Liquid (supercooled/solution) |
| Solubility | Lipophilic (Low water solubility); Soluble in organic solvents (DCM, EtOAc, DMSO) |
| Primary Hazards | H411: Toxic to aquatic life with long-lasting effects.H315/H319: Skin/Eye Irritant.H227: Combustible Liquid (if molten/dissolved).[1] |
The "Why" Behind the Protocol (Scientist-to-Scientist)
As a benzofuran derivative, this compound possesses a bicyclic aromatic structure that is resistant to rapid biodegradation.[1] Do not dispose of via sanitary sewer systems. The ester linkage at position 3 is susceptible to hydrolysis, potentially releasing ethanol and the corresponding benzofuran carboxylic acid, which alters the pH and Biological Oxygen Demand (BOD) of effluent streams. Incineration is the only validated method to ensure complete mineralization of the aromatic core.
Waste Stream Decision Matrix
Effective disposal begins with characterization. Use the following logic flow to determine the correct waste stream for your specific sample.
Figure 1: Decision matrix for segregating benzofuran ester waste streams.[1] Correct segregation minimizes disposal costs and prevents dangerous incompatibility reactions.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stocks, contaminated weighing boats, solid reaction byproducts.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid narrow-neck bottles for solids to prevent clogging and dust generation.[1]
-
Transfer:
-
Wear Nitrile gloves (double-gloved recommended) and safety goggles.[1]
-
Transfer solid gently to avoid aerosolizing dust.
-
Critical Step: Do not dissolve the solid in solvent solely to dispose of it as liquid. This increases waste volume and cost unnecessarily.
-
-
Labeling:
-
Storage: Place in the Satellite Accumulation Area (SAA) inside secondary containment.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, extraction layers.
-
Segregation:
-
Non-Halogenated Stream: If dissolved in Ethanol, Methanol, Ethyl Acetate, or DMSO.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). Benzofurans are electron-rich and can react exothermically with strong oxidizers.[1]
-
Labeling:
-
List all solvents and the solute.
-
Example: "Dichloromethane (95%), this compound (5%)".[1]
-
Spill Management & Emergency Response
In the event of a spill, immediate containment is required to prevent the compound from entering floor drains.
Required PPE
| Protection Type | Specification |
| Respiratory | N95 (for dust) or Half-mask with Organic Vapor cartridges (for solutions).[1] |
| Hand | Nitrile Rubber (0.11 mm minimum thickness). Break-through time >480 min.[1] |
| Eye | Chemical Splash Goggles (ANSI Z87.1). |
| Body | Lab coat required; Tyvek apron recommended for large spills (>100g). |
Spill Response Workflow
Figure 2: Operational workflow for managing accidental release in a laboratory setting.
Step-by-Step Cleanup:
-
Solid Spill: Do not dry sweep. Lightly mist with water or a high-flashpoint solvent (like heptane) to suppress dust, then sweep into a dustpan.[1] Place in a sealed bag.
-
Liquid Spill: Surround with absorbent pads or vermiculite. Scoop absorbed material into a hazardous waste pail.
-
Surface Decontamination: Wash the area with a soap/water solution.[3] The ester is lipophilic; water alone will not remove residues. A surfactant (soap) is strictly necessary to solubilize the remaining traces.
Final Disposal (Destruction)[1]
Note: This section is for the licensed waste contractor, but understanding it ensures you prepare the waste correctly.
The ultimate fate of this compound must be High-Temperature Incineration .[1]
-
Mechanism: Thermal oxidation at >1000°C.
-
Byproducts:
, . -
Requirement: The incinerator must be equipped with a scrubber to handle any potential particulates, though this molecule contains no halogens, sulfur, or nitrogen that would generate acid gases (unless mixed with halogenated solvents).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1208056, Ethyl 3-methylbenzofuran-2-carboxylate. (Note: Isomer data used for class property validation). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Personal Protective Equipment for Handling Ethyl 2-Methylbenzofuran-3-carboxylate: A Technical Guide
Executive Summary: Immediate Action Plan
Handling Ethyl 2-Methylbenzofuran-3-carboxylate (CAS: 40484-97-7) requires a defense-in-depth approach.[1][2][3] As a benzofuran derivative commonly used as a pharmacophore intermediate, this compound presents specific risks related to dermal absorption and mucous membrane irritation.[1][3]
The following table summarizes the mandatory PPE configuration for standard laboratory operations (Synthesis, Purification, Analysis).
Table 1: Mandatory PPE Configuration
| Protection Zone | Standard Operation (mg to g scale) | High-Risk Operation (Spills, Heating, >10g) | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Face Shield + Goggles | Prevents corneal damage from crystalline dust or solvent-solubilized splash.[1][2][3] |
| Dermal (Hand) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Silver Shield / 4H (Laminate) | Nitrile provides splash protection; Laminate is required for immersion due to aromatic solvent permeation risks.[1][3] |
| Dermal (Body) | Lab Coat (Poly-cotton or Nomex) | Tyvek® Coverall (Impervious) | Prevents particulate accumulation on street clothes.[1][2][3] |
| Respiratory | N95 / FFP2 (if powder) | Half-Face Respirator (P100 + OV Cartridge) | Benzofuran derivatives can be potent respiratory irritants (STOT SE 3).[1][2][3] |
Hazard Profile & Risk Assessment
To select the correct PPE, one must understand the mechanism of the hazard.[1][3] this compound is an ester-functionalized heterocycle.[1][2][3] Its lipophilic nature (LogP ~3.[1][3]2) facilitates rapid dermal penetration, while its potential hydrolysis products (benzofuran carboxylic acids) can induce localized pH changes and irritation.[3]
GHS Classification & Signaling[1][2][3][4][5][6]
-
Skin Irritation (Category 2): Causes reversible damage to the epidermis.[1][3]
-
Eye Irritation (Category 2A): Causes serious eye irritation upon contact.[3]
-
STOT-SE (Category 3): May cause respiratory tract irritation (dust/vapor).[2][3]
The "Invisible" Risk: Unlike volatile solvents, this compound is often a solid or viscous oil.[1][3] The primary vector of exposure is fomite transfer —unnoticed dust settling on gloves, which is then transferred to the face, phones, or door handles.[1][3]
Visualizing the Risk Pathways
The following diagram illustrates the decision logic for PPE selection based on the physical state and operational scale.
Figure 1: PPE Selection Decision Matrix.[1][2][3] This logic gate ensures that protection scales with the potential for exposure energy (kinetic dust or thermal vapor).[1]
Technical Justification for PPE Selection
Hand Protection: The Permeation vs. Degradation Paradox
Many researchers default to latex, which is a critical error with benzofurans.[1][3]
-
Latex: Poor resistance to aromatic organic esters.[1][3] The compound can permeate the glove matrix without visible degradation.[3]
-
Nitrile (Acrylonitrile Butadiene): Offers excellent resistance to degradation but has finite breakthrough times for aromatic esters.[1][3]
-
Protocol: Use Double Gloving . The outer glove (dirty) absorbs the mechanical wear and initial splash, while the inner glove (clean) acts as the final chemical barrier.[1][3] Change the outer glove immediately upon contamination.[3]
-
High-Risk:[1][2] For spill cleanup, use Silver Shield (EVOH/PE laminate) gloves.[1][3] These are chemically impervious to almost all aromatics but offer poor dexterity.[1][3] Wear nitrile over them for grip.[3]
-
Respiratory Protection: Particle vs. Vapor[1]
-
Solids: The primary risk is inhalation of crystalline dust during weighing.[1][3] An N95 (NIOSH) or FFP2 (EN 149) mask is sufficient only if engineering controls (fume hood) are active.[3]
-
Liquids/Heating: If the compound is dissolved in organic solvents (DCM, Ethyl Acetate) or heated, the vapor pressure increases.[1][3] An N95 is useless against vapors.[3] You must use a half-face respirator with Organic Vapor (OV) cartridges .[2][3]
Operational Protocols
Protocol A: Gowning (Donning) Procedure
Objective: Establish a sealed "clean" zone around the user.[1]
-
Inspection: Check lab coat for existing stains/tears.[1][3] Ensure safety glasses have side shields.[3]
-
Inner Glove: Don the first pair of nitrile gloves (4 mil). Pull the cuff under the lab coat sleeve.[3]
-
Lab Coat: Button fully to the neck.
-
Outer Glove: Don the second pair of nitrile gloves (5 mil, preferably a different color for contrast).[1][3] Pull the cuff over the lab coat sleeve.[3]
-
Why? This creates a tortuous path that prevents liquid from running down the arm and contacting skin.[3]
-
-
Face Protection: Adjust goggles to seal against the face.[1][3]
Protocol B: De-Gowning (Doffing) Procedure
Objective: Prevent secondary contamination of the user or the "clean" lab area.[1]
-
Outer Glove Removal: Use the "beak" method—pinch the outside of one glove near the wrist and peel it off, turning it inside out.[1][3] Hold the waste glove in the gloved hand.
-
Second Outer Glove: Slide a finger under the cuff of the remaining outer glove and peel it off, encapsulating the first glove.[1][3]
-
Goggle Removal: Handle by the arms/strap only.[1][3] Do not touch the lens.[3]
-
Lab Coat: Remove and hang in the designated "dirty" area.[1][3]
-
Inner Glove Removal: Remove last, ensuring bare skin never touches the outside of the glove.[1][3]
-
Wash: Immediately wash hands with soap and water for 20 seconds.[1][3]
Emergency Response: Spill Management
In the event of a spill involving this compound, immediate action is required to prevent area contamination.[1][2][3]
Spill Response Workflow
Figure 2: Spill Response Logic Flow. Note the mandatory PPE upgrade step before attempting containment.
Disposal Instructions
-
Solid Waste: Collect contaminated wipes, gloves, and compound in a sealed bag.[1][3] Label as "Hazardous Waste - Toxic Organic Solid."[1][2][3]
-
Liquid Waste: If dissolved, dispose of in the "Non-Halogenated Organic Solvent" stream (unless dissolved in DCM, then "Halogenated").[1][3]
-
Destruction: The preferred method of disposal is chemical incineration equipped with an afterburner and scrubber (to handle NOx/COx emissions).[1][3]
References
-
PubChem. (2025).[1][3] this compound Compound Summary (CID 1208056).[1][2][3] National Center for Biotechnology Information.[1][3] [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[3] [Link][2]
-
European Chemicals Agency (ECHA). (2025).[3] Guidance on the compilation of safety data sheets. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
